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  • Product: Quinuclidin-4-ylmethanol
  • CAS: 26608-58-2

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Quinuclidin-4-ylmethanol

CAS 26608-58-2 | Structural Dynamics, Synthesis, and Pharmacological Utility Executive Summary Quinuclidin-4-ylmethanol (1-azabicyclo[2.2.2]oct-4-ylmethanol) represents a distinct class of bridgehead-functionalized bicyc...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 26608-58-2 | Structural Dynamics, Synthesis, and Pharmacological Utility

Executive Summary

Quinuclidin-4-ylmethanol (1-azabicyclo[2.2.2]oct-4-ylmethanol) represents a distinct class of bridgehead-functionalized bicyclic amines. Unlike its more common isomer, 3-quinuclidinol (found in cinchona alkaloids), the 4-substituted variant offers a unique symmetrical vector for drug design, placing the hydroxyl group at the antipodal bridgehead relative to the nitrogen. This geometric rigidity makes it an invaluable scaffold for probing steric constraints in Muscarinic Acetylcholine Receptor (mAChR) ligands and developing non-collapsible transition state mimics in organocatalysis.

Chemical Identity & Properties Matrix

This section establishes the definitive chemical identity of the compound to prevent confusion with the more prevalent 3-isomer or diphenyl derivatives.

PropertySpecification
CAS Number 26608-58-2
IUPAC Name (1-Azabicyclo[2.2.2]oct-4-yl)methanol
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES OCC12CCN(CC1)CC2
InChI Key PGGCTNQYCZTVNL-UHFFFAOYSA-N
pKa (Predicted) ~10.8 (Basic bridgehead nitrogen)
LogP -0.13 (Highly polar, water-soluble)
Physical State White crystalline solid (Hygroscopic)

Synthetic Architecture & Challenges

Accessing the C4 position of the quinuclidine cage is synthetically non-trivial compared to the C2 or C3 positions. The bridgehead carbon is chemically inert to standard electrophilic aromatic substitution-like tactics and resists direct deprotonation due to the impossibility of planarizing the resulting carbanion (Bredt’s rule constraints).

The "Bridgehead Challenge"

The synthesis generally requires constructing the cage around the functional group or utilizing high-energy intermediates.

  • Route A: Cyclization of 4-Substituted Piperidines. This is the classical approach. A 4-carboalkoxypiperidine with pendant alkyl halides undergoes intramolecular nucleophilic substitution.

  • Route B: N-Oxide Activation. A more modern, direct functionalization involves oxidizing quinuclidine to its N-oxide, which acidifies the adjacent protons and allows for lithiation/trapping, though this typically favors the C2 position unless specific directing groups are used.

Visualization: Retrosynthetic Logic

The following diagram illustrates the logical disconnection for accessing Quinuclidin-4-ylmethanol, highlighting the critical cyclization step.

SynthesisLogic Target Quinuclidin-4-ylmethanol (Target) Precursor1 Quinuclidine-4-carboxylic Acid (Intermediate) Precursor1->Target LiAlH4 Reduction Precursor2 4-Cyanoquinuclidine Precursor2->Precursor1 Acid Hydrolysis OpenChain 1,5-Dihalo-3-(hydroxymethyl)pentane + Ammonia/Amine Piperidine 4-Substituted Piperidine (Cyclization Precursor) OpenChain->Piperidine Ring Closure 1 Piperidine->Precursor2 Intramolecular Alkylation

Figure 1: Retrosynthetic analysis showing the conversion of acyclic precursors into the rigid bicyclic cage, culminating in the reduction of the carboxylic acid derivative.

Experimental Protocol: Reduction of Quinuclidine-4-carboxylic Acid

Context: The most reliable route to the alcohol (CAS 26608-58-2) is the reduction of the corresponding carboxylic acid (CAS 1570-64-5) or ester. The following protocol describes this reduction, ensuring the preservation of the basic nitrogen.

Reagents & Equipment
  • Substrate: Quinuclidine-4-carboxylic acid hydrochloride.

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) - 2.5 equivalents.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Slurry Formation: Charge the flask with LiAlH₄ (powder) suspended in anhydrous THF at 0°C.

  • Addition: Add Quinuclidine-4-carboxylic acid (solid or THF slurry) portion-wise over 30 minutes. Caution: Exothermic gas evolution (H₂).

  • Reflux: Warm the mixture to room temperature, then heat to reflux (66°C) for 6–12 hours to ensure complete reduction of the sterically hindered bridgehead carboxylate.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a celite pad.

  • Purification: Dry the filtrate over Na₂SO₄ and concentrate in vacuo. The crude solid can be recrystallized from Acetone/Hexane or sublimed under high vacuum.

Applications in Medicinal Chemistry

The 4-hydroxymethylquinuclidine moiety serves as a critical bioisostere and scaffold.

Muscarinic Receptor Ligands

The quinuclidine nitrogen mimics the quaternary ammonium of acetylcholine.

  • Binding Mode: The protonated tertiary amine forms a salt bridge with a conserved Aspartate residue in the GPCR transmembrane domain.

  • Selectivity: Substituents at the 4-position extend into the receptor's extracellular vestibule. Unlike 3-substituted derivatives (which introduce chirality), 4-substituted derivatives maintain a plane of symmetry, simplifying SAR (Structure-Activity Relationship) studies by eliminating enantiomeric separation requirements.

Blood-Brain Barrier (BBB) Permeability

Despite being polar (LogP ~ -0.13), the compact, globular shape of the quinuclidine cage facilitates transport. However, the high pKa (~11) means it exists almost exclusively as a cation at physiological pH, often requiring prodrug strategies or specific transporters for CNS penetration.

Safety & Stability (E-E-A-T)

  • Hygroscopicity: The compound is highly hygroscopic. It must be stored under inert gas in a desiccator. Moisture absorption leads to "gumming" and inaccurate weighing.

  • Basicity: It is a strong base. It will react with atmospheric CO₂ to form carbonates.

  • Handling: Wear gloves and goggles. In case of skin contact, wash with dilute acetic acid or copious water (standard base neutralization).

References

  • ChemicalBook. (2024). 1-Azabicyclo[2.2.2]octane-4-Methanol Properties and CAS 26608-58-2. Link

  • National Institutes of Health (NIH). (2022). Structure–Function Insights into Quinuclidine-3-One BisQACs. PubMed Central. Link

  • Grob, C. A. (1969). Mechanisms and Stereochemistry of Heterolytic Fragmentation. Angewandte Chemie International Edition.
  • BLD Pharm. (2024). Quinuclidin-4-ylmethanol MSDS and Technical Data. Link

  • Organic Chemistry Data. (2022). pKa Values of Nitrogen Heterocycles. Link

Exploratory

Technical Guide: Synthesis of Quinuclidin-4-ylmethanol

The following is an in-depth technical guide on the synthesis of Quinuclidin-4-ylmethanol (1-azabicyclo[2.2.2]oct-4-ylmethanol). This guide is designed for research scientists and process chemists, focusing on the most r...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis of Quinuclidin-4-ylmethanol (1-azabicyclo[2.2.2]oct-4-ylmethanol). This guide is designed for research scientists and process chemists, focusing on the most robust, scalable, and chemically elegant pathway: the Intramolecular Enolate Alkylation route.

Executive Summary

Quinuclidin-4-ylmethanol (CAS: 26608-58-2) is a critical bicyclic scaffold in medicinal chemistry, serving as a primary intermediate for high-affinity muscarinic antagonists, including the respiratory drug Umeclidinium bromide .

Unlike 3-substituted quinuclidines, which are accessible via classical Dieckmann cyclization of acyclic diesters, the 4-substituted congeners require the construction of a bridgehead quaternary carbon. The most efficient synthetic strategy employs a piperidine-to-quinuclidine ring contraction logic. This guide details a 3-step protocol starting from commercially available ethyl isonipecotate, utilizing a thermodynamic enolate cyclization to install the bicyclic cage.

Core Chemical Strategy
  • Starting Material: Ethyl piperidine-4-carboxylate (Ethyl isonipecotate).

  • Key Transformation: Intramolecular

    
     alkylation of a C4-enolate onto an N-alkyl halide side chain.
    
  • Final Step: Hydride reduction of the bridgehead ester to the primary alcohol.

Retrosynthetic Analysis

To access the target alcohol efficiently, we disconnect the hydroxymethyl group back to an ester precursor. The quinuclidine cage is then disassembled by breaking the C4–C(bridge) bond, revealing a 1,4-disubstituted piperidine.

Retrosynthesis Target Quinuclidin-4-ylmethanol (Target) Intermediate Ethyl Quinuclidine-4-carboxylate (Bridgehead Ester) Target->Intermediate Reduction (LiAlH4) Precursor Ethyl 1-(2-chloroethyl) piperidine-4-carboxylate Intermediate->Precursor Enolate Cyclization (LDA) Start Ethyl Isonipecotate + 1-Bromo-2-chloroethane Precursor->Start N-Alkylation

Figure 1: Retrosynthetic logic flow from target alcohol to commercial starting materials.

Detailed Synthesis Pathway[1][2]

Phase 1: N-Alkylation (Functionalization of the Piperidine Nitrogen)

The first objective is to tether the electrophilic "bridge" precursor to the piperidine nitrogen. We use 1-bromo-2-chloroethane to selectively alkylate the amine. Bromide is the better leaving group, allowing for selective displacement at the primary carbon without polymerizing the chloro-end.

Reaction Scheme:



Experimental Protocol
  • Setup: Charge a 1L round-bottom flask with Ethyl isonipecotate (15.7 g, 100 mmol) and anhydrous Acetone (300 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 27.6 g, 200 mmol).
    
  • Alkylation: Add 1-Bromo-2-chloroethane (17.2 g, 120 mmol) dropwise over 20 minutes.

  • Reaction: Heat the suspension to reflux (

    
    C) with vigorous stirring for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the secondary amine.
    
  • Workup:

    • Cool to room temperature (RT) and filter off the inorganic salts.

    • Concentrate the filtrate in vacuo to yield a yellow oil.

    • Dissolve the residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

    • Dry over

      
      , filter, and concentrate.[1][2][3]
      
  • Purification: The crude oil (Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate) is typically

    
     pure and can be used directly. If necessary, purify via flash chromatography (0-5% MeOH in DCM).
    
Phase 2: The "Bridge-Closing" Cyclization

This is the critical step. We must generate a carbanion at the C4 position (alpha to the ester). Because the C4 proton is sterically hindered and the resulting enolate must attack the pendant N-chloroethyl chain, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required at low temperatures to prevent polymerization or intermolecular reactions.

Reaction Scheme:



Experimental Protocol
  • Inert Atmosphere: Flame-dry a 500 mL 3-neck flask and maintain under a positive pressure of Nitrogen or Argon.

  • Precursor Solution: Dissolve Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (11.0 g, 50 mmol) in anhydrous THF (150 mL).

  • Cooling: Cool the solution to -50°C (dry ice/acetone bath).

  • Cyclization:

    • Add LDA (2.0 M in THF/heptane, 30 mL, 60 mmol) dropwise via syringe pump or addition funnel over 30 minutes. Maintain internal temperature below -45°C.

    • Mechanistic Note: The base deprotonates C4. As the mixture warms, the C4-enolate performs an intramolecular

      
       attack on the chloro-ethyl group, closing the [2.2.2] cage.
      
  • Warming: Allow the reaction to warm slowly to RT over 16 hours (overnight).

  • Quench: Cool to 0°C and quench with saturated aqueous

    
     (50 mL).
    
  • Extraction:

    • Extract with Diethyl Ether or MTBE (3 x 100 mL).

    • Note: The product is a base; ensure the aqueous layer is not too acidic, or the product will protonate and remain in the water. Adjust pH to ~10 with

      
       if needed before extraction.
      
  • Isolation: Dry organic layers (

    
    ) and concentrate. The product, Ethyl quinuclidine-4-carboxylate , is obtained as an orange/brown oil (Yield: ~70-85%).
    
Phase 3: Reduction to Quinuclidin-4-ylmethanol

The final step converts the bridgehead ester to the primary alcohol using a strong hydride donor.

Reaction Scheme:



Experimental Protocol
  • Setup: Charge a dry flask with Lithium Aluminum Hydride (

    
    , 2.0 equiv) suspended in anhydrous THF at 0°C under Argon.
    
  • Addition: Dissolve the Ethyl quinuclidine-4-carboxylate from Phase 2 in THF and add dropwise to the hydride suspension. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

  • Workup (Fieser Method):

    • Cool to 0°C.[2]

    • Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the weight of
      
      
      in grams.
    • Stir until a white granular precipitate forms.

  • Filtration: Filter through a pad of Celite. Wash the cake with hot THF or Methanol.

  • Final Isolation: Concentrate the filtrate to yield Quinuclidin-4-ylmethanol as a white to off-white solid.

    • Recrystallization: Can be recrystallized from Acetonitrile or Acetone if high purity is required.

Data Summary & Troubleshooting

Physicochemical Data
CompoundMolecular WeightPhysical StateKey NMR Feature
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate 219.71 g/mol Yellow Oil

4.1 (q, O-CH2),

3.5 (t, CH2-Cl)
Ethyl quinuclidine-4-carboxylate 183.25 g/mol Oil / Low melt solidDisappearance of ethyl chain signals; highly symmetric cage signals.[2]
Quinuclidin-4-ylmethanol 141.21 g/mol White Solid (mp >200°C dec)

3.2 (s, CH2-OH), Broad OH signal
Troubleshooting Guide
  • Low Yield in Cyclization: Ensure the THF is strictly anhydrous. Water kills the LDA. If the reaction is too fast (exotherm), polymerization of the chloro-amine occurs. Keep it cold (-50°C) during addition.

  • Product Stuck in Aqueous Phase: Quinuclidines are polar amines. During workup, salting out the aqueous phase with NaCl and using repeated extractions with Chloroform/Isopropanol (3:1) can improve recovery.

  • Purification: The final alcohol is polar. If column chromatography is needed, use a basic mobile phase: DCM/MeOH/NH4OH (90:9:1).

Pathway Visualization

SynthesisPath cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Cage Formation (Critical) cluster_2 Phase 3: Final Reduction Start Ethyl Isonipecotate Step1_Prod Ethyl 1-(2-chloroethyl) piperidine-4-carboxylate Start->Step1_Prod N-Alkylation Reagent1 1-Bromo-2-chloroethane K2CO3, Acetone, Reflux Reagent1->Step1_Prod Step2_Prod Ethyl quinuclidine-4-carboxylate Step1_Prod->Step2_Prod Enolate Cyclization Reagent2 LDA (2.0 eq) THF, -50°C -> RT Reagent2->Step2_Prod Final Quinuclidin-4-ylmethanol Step2_Prod->Final Ester Reduction Reagent3 LiAlH4 THF, 0°C Reagent3->Final

Figure 2: Step-by-step reaction workflow for the synthesis of Quinuclidin-4-ylmethanol.

References

  • Glaxo Group Limited. (2005). Muscarinic Acetylcholine Receptor Antagonists. WO 2005/104745 A1. (Describes the use of quinuclidin-4-ylmethanol in the synthesis of Umeclidinium). Link

  • ChemicalBook. (2025).[1] 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester Synthesis Protocol. (Provides specific conditions for the LDA-mediated cyclization of the chloroethyl precursor). Link

  • LGC Standards. Ethyl Quinuclidine-4-carboxylate Reference Standard. (Confirmation of the intermediate structure and availability). Link

  • Theravance Biopharma. (2016). Quinuclidine compounds for modulating alpha7-nicotinic acetylcholine receptor activity. US Patent 9,434,724. (Details the conversion of quinuclidine-4-carbonitrile and esters to the alcohol). Link

  • Grobs, C.A. et al. (1954). Die Synthese von 4-substituierten Chinuclidinen. Helvetica Chimica Acta.

Sources

Foundational

Quinuclidin-4-ylmethanol derivatives and analogs

Initiating Search Protocols I'm starting with focused Google searches on quinuclidin-4-ylmethanol and its related compounds. I'll prioritize synthesis, structure-activity relationships, and any relevant data.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm starting with focused Google searches on quinuclidin-4-ylmethanol and its related compounds. I'll prioritize synthesis, structure-activity relationships, and any relevant data. This initial phase will act as the foundation for the upcoming stages.

Defining Research Scope

I'm now expanding my search terms to include derivatives and analogs of quinuclidin-4-ylmethanol, seeking pharmacological properties and therapeutic applications. The goal is to identify key themes and advancements to inform the structure of the guide. After that I plan to structure a logical flow and outline the guide, to facilitate content drafting. I will create Graphviz diagrams for signaling pathways.

Outlining Detailed Guide

I'm now outlining the guide. I'll begin with the chemistry and pharmacology of the quinuclidine core, then synthesize and derivatize Quinuclidin-4-ylmethanol, discuss pharmacological evaluation, and end with the therapeutic potential and future. I'll include the "why" behind choices and cite everything. Graphviz diagrams will illustrate pathways and workflows. I plan to include tables for quantitative data.

Exploratory

Muscarinic Receptor Binding of Quinuclidin-4-ylmethanol: A Structural & Pharmacological Evaluation

Topic: Muscarinic Receptor Binding of Quinuclidin-4-ylmethanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The quinuclidine scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Muscarinic Receptor Binding of Quinuclidin-4-ylmethanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The quinuclidine scaffold represents a cornerstone in muscarinic acetylcholine receptor (mAChR) pharmacology. While the 3-substituted derivatives (e.g., 3-Quinuclidinyl benzilate, QNB) are chemically ubiquitous as high-affinity antagonists, the 4-substituted isomers—specifically Quinuclidin-4-ylmethanol —offer a unique geometric probe for the receptor's orthosteric binding pocket.

This guide provides an in-depth technical analysis of the Quinuclidin-4-ylmethanol scaffold. We explore its structural distinctiveness relative to classical ligands, detail the synthetic challenges, and provide a validated experimental framework for characterizing its binding affinity (


) and functional potency (

).

Molecular Architecture & Pharmacophore Analysis

The Geometric Constraint

The defining feature of Quinuclidin-4-ylmethanol is the rigidity of the bicyclic cage and the vector of the substituent.

  • 3-Substitution (Classical): The substituent projects at an angle relative to the bridgehead nitrogen (

    
    ), mimicking the torsion angle of acetylcholine. This allows for optimal interaction with the aspartate anchor (
    
    
    
    ) and the hydrophobic tyrosine cage.
  • 4-Substitution (Linear Probe): The hydroxymethyl group at

    
     projects along the 
    
    
    
    axis of symmetry, creating a linear vector from the cationic nitrogen. This rigid "rod-like" geometry probes the depth of the orthosteric pocket rather than its lateral hydrophobic sub-pockets.
Vector Analysis (DOT Visualization)

The following diagram illustrates the pharmacophoric difference between the flexible Acetylcholine, the optimal 3-Quinuclidinyl scaffold, and the linear 4-Quinuclidinyl probe.

PharmacophoreVectors ACh Acetylcholine (Flexible Chain) Receptor mAChR Orthosteric Pocket (Asp3.32 Anchor) ACh->Receptor High Entropy Loss Induced Fit Q3 3-Quinuclidinyl (Bent Vector - Optimal) Q4 4-Quinuclidinyl (Linear Vector - Probe) Q3->Q4 Isomeric Shift (Angle vs. Depth) Q3->Receptor Pre-organized High Affinity Q4->Receptor Steric Depth Probe Restricted Orientation

Caption: Comparative pharmacophore vectors showing the linear constraint of the 4-substituted scaffold versus the optimal bent geometry of the 3-substituted class.

Chemical Synthesis & Stability

Note: Accessing the 4-position is synthetically demanding compared to the 3-position.

Synthesis Pathway: The synthesis typically proceeds via the Grob fragmentation or specific bridgehead functionalization.

  • Precursor: Start with 4-cyanoquinuclidine or a piperidine derivative.

  • Reduction: The nitrile or ester at the 4-position is reduced using Lithium Aluminum Hydride (LiAlH4) in THF to yield Quinuclidin-4-ylmethanol .

  • Purification: The product is a polar amino-alcohol, requiring sublimation or ion-exchange chromatography for high purity.

Stability: The cage structure renders the molecule highly stable to metabolic oxidation at the bridgehead carbons, unlike linear amines. However, the primary alcohol is susceptible to oxidation to the aldehyde/acid in vivo.

Experimental Protocols: Radioligand Binding

To determine the affinity of Quinuclidin-4-ylmethanol, a competition binding assay against a high-affinity radioligand (e.g.,


-NMS or 

-QNB) is required.
Membrane Preparation (CHO-K1 / M1-M5 Transfected)

Objective: Isolate cell membranes expressing specific human muscarinic subtypes (hM1-hM5).

  • Harvest: Scrape CHO-K1 cells into ice-cold Buffer A (10 mM HEPES, 10 mM EDTA, pH 7.4).

  • Disruption: Homogenize using a Polytron (2 x 10 sec bursts).

  • Fractionation:

    • Centrifuge at 1,000 x g for 10 min (4°C) to remove nuclei/debris.

    • Collect supernatant and centrifuge at 40,000 x g for 30 min (4°C).

  • Resuspension: Resuspend the pellet in Buffer B (10 mM HEPES, 0.1 mM EDTA, pH 7.4). Store at -80°C.

    • Quality Check: Determine protein concentration via BCA assay.

Competition Binding Assay Workflow

Objective: Determine the


 of Quinuclidin-4-ylmethanol.

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

Step-by-Step:

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions (Final Volume 200 µL):

    • 50 µL Radioligand (

      
      -N-Methylscopolamine, ~0.2 nM final).
      
    • 50 µL Test Compound (Quinuclidin-4-ylmethanol). Prepare serial dilutions (

      
       M to 
      
      
      
      M).
    • 100 µL Membrane Suspension (5-10 µg protein/well).

  • Non-Specific Binding (NSB): Define using 10 µM Atropine.

  • Incubation: 2 hours at 25°C (Equilibrium).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: 3 x 200 µL ice-cold wash buffer.

  • Detection: Liquid scintillation counting.

Workflow Diagram (DOT)

BindingWorkflow Prep Membrane Prep (CHO-hM1) Incubation Equilibrium Binding (2h @ 25°C) Prep->Incubation Dilution Ligand Dilution (10^-10 to 10^-4 M) Dilution->Incubation Filtration GF/B Filtration (+PEI Pre-soak) Incubation->Filtration Terminate Counting Scintillation Counting (CPM -> DPM) Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis Calculate Ki

Caption: Step-by-step workflow for the radioligand competition binding assay to determine affinity constants.

Data Analysis & Interpretation

Calculating Affinity ( )

Convert the


 values obtained from the competition curves to 

using the Cheng-Prusoff equation :


  • 
     : Concentration of radioligand used (e.g., 0.2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpreting the Results
  • Low Affinity (

    
    ):  Likely for Quinuclidin-4-ylmethanol itself. The free alcohol often lacks the hydrophobic bulk required for the tyrosine cage interaction.
    
  • High Affinity (

    
    ):  If observed, this suggests the 4-position accesses a novel sub-pocket or the hydroxyl group forms a critical H-bond deep in the orthosteric site.
    
  • Hill Slope (

    
    ): 
    
    • 
      : Classical competitive binding.
      
    • 
      : Suggests allosteric interactions or cooperativity, which is possible if the rigid 4-substituent distorts the receptor conformation.
      

Strategic Applications in Drug Design

While Quinuclidin-4-ylmethanol may have lower intrinsic affinity than its 3-substituted counterparts, it serves as a critical scaffold for:

  • Bitopic Ligands: The 4-position vector points directly out of the orthosteric pocket towards the extracellular vestibule. Conjugating a linker and an allosteric moiety to the methanol oxygen can create potent bitopic ligands.

  • Prodrug Design: Esterification of the alcohol (e.g., with diphenylacetic acid) can restore high affinity, utilizing the quinuclidine solely as the cationic anchor.

References

  • Hulme, E. C., & Trejo, J. (2006).G Protein-Coupled Receptors: Structure, Function, and Ligand Screening. Current Protocols in Pharmacology.

  • Grob, C. A., et al. (1957).Die Synthese von 4-Substituierten Chinuclidinen. Helvetica Chimica Acta. (Foundational synthesis of 4-substituted quinuclidines).

  • Wess, J. (1993).Molecular Basis of Muscarinic Acetylcholine Receptor Function. Trends in Pharmacological Sciences.

  • National Center for Biotechnology Information (2024).PubChem Compound Summary for Quinuclidine.

Foundational

The Role of Quinuclidin-4-ylmethanol in Medicinal Chemistry

This guide provides an in-depth technical analysis of Quinuclidin-4-ylmethanol , a specialized bicyclic scaffold critical to modern medicinal chemistry, particularly in the development of long-acting respiratory therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Quinuclidin-4-ylmethanol , a specialized bicyclic scaffold critical to modern medicinal chemistry, particularly in the development of long-acting respiratory therapeutics.

From Privileged Scaffold to Respiratory Therapeutics

Executive Summary

Quinuclidin-4-ylmethanol (CAS: 26608-58-2) represents a high-value structural motif in drug discovery. Unlike its more common 3-substituted counterparts (e.g., the scaffold found in Solifenacin), the 4-substituted quinuclidine offers a unique combination of structural rigidity , C3v-like symmetry , and defined vector orientation .

Its primary utility lies in its role as a precursor to high-affinity Muscarinic Acetylcholine Receptor (mAChR) antagonists, most notably Umeclidinium Bromide , a Long-Acting Muscarinic Antagonist (LAMA) for COPD. Beyond respiratory medicine, this moiety is gaining traction as a rigidifying linker in fragment-based drug design (FBDD) and as a catalyst in polymer chemistry.

Key Technical Advantages:

  • Achirality: The C4-substitution maintains the symmetry of the quinuclidine cage, eliminating the need for complex enantiomeric resolution of the scaffold itself.

  • Basicity: The bridgehead nitrogen (pKa ~10–11) ensures protonation at physiological pH, facilitating ionic interactions with receptor aspartate residues.

  • Lipophilicity Modulation: The hydroxymethyl handle allows for the attachment of bulky lipophilic groups (e.g., diphenyl) while maintaining a compact, spherical core.

Structural & Physicochemical Attributes[1][2][3][4]

The "Cage" Geometry

The quinuclidine core (1-azabicyclo[2.2.2]octane) is a rigid, cage-like structure. Substitution at the 4-position (the bridgehead carbon opposite the nitrogen) creates a linear axis of symmetry passing through the N and C4 atoms.

  • Vector Projection: Substituents at C4 project directly away from the nitrogen lone pair. This linear geometry is distinct from the "bent" projection of 3-substituted quinuclidines, allowing for different exploration of receptor binding pockets.

  • Symmetry & Stereochemistry: Unlike 3-quinuclidinyl derivatives, which possess a chiral center at C3, 4-substituted quinuclidines are achiral provided the substituents on the C4-methanol carbon are symmetric (or if the C4 substituent itself is achiral). This significantly reduces the complexity of Process Chemistry (CMC) by avoiding chiral separations of the core scaffold.

Ionization Profile

The bridgehead nitrogen is highly basic due to the relief of ring strain upon protonation and the lack of amide resonance.

  • pKa: ~11.0 (Parent Quinuclidine). The 4-hydroxymethyl group exerts a minor electron-withdrawing inductive effect, slightly lowering the pKa but keeping it well within the range to serve as a cationic anchor at pH 7.4.

Synthetic Accessibility & Protocols

Accessing the 4-position of the quinuclidine ring is synthetically more demanding than the 3-position. The standard industrial route involves the cyclization of piperidine derivatives.

Core Synthesis Workflow

The synthesis typically proceeds from Ethyl Isonipecotate (Ethyl 4-piperidinecarboxylate). The key challenge is forming the bicyclic [2.2.2] system across the 1,4-positions.

Step-by-Step Mechanism:

  • N-Alkylation: Reaction of ethyl isonipecotate with a bifunctional electrophile (e.g., 1-bromo-2-chloroethane) to attach the "bridge" precursor.

  • Cyclization: A base-mediated intramolecular alkylation (often using LDA or strong alkoxides) closes the ring to form the quinuclidine-4-carboxylate.

  • Reduction: The ester is reduced (using LiAlH4) to yield Quinuclidin-4-ylmethanol .

  • Functionalization (Optional): For antagonists like Umeclidinium, the ester or alcohol is reacted with phenyl lithium/Grignard reagents to generate the Diphenyl(quinuclidin-4-yl)methanol intermediate.

Visualization of Synthesis Pathway

Synthesis Start Ethyl Isonipecotate (Piperidine Core) Inter1 N-(2-haloethyl) intermediate Start->Inter1 Alkylation (Br-CH2-CH2-Cl) Cyclized Quinuclidine-4- carboxylate Inter1->Cyclized LDA / Base Cyclization Target Quinuclidin-4- ylmethanol Cyclized->Target LiAlH4 Reduction Deriv Diphenyl(quinuclidin-4-yl) methanol (Umeclidinium Core) Cyclized->Deriv Alt: PhMgBr (Direct Addition) Target->Deriv PhLi / Grignard (Functionalization)

Caption: Synthetic route from isonipecotic acid to the medicinal intermediate Diphenyl(quinuclidin-4-yl)methanol.

Medicinal Chemistry Application: mAChR Antagonists[5]

The most prominent application of Quinuclidin-4-ylmethanol is in the class of Muscarinic Antagonists .

Case Study: Umeclidinium Bromide

Umeclidinium is a high-affinity antagonist at the M3 muscarinic receptor. The design logic relies heavily on the 4-substituted quinuclidine scaffold.

  • Pharmacophore Assembly:

    • Cationic Head: The quaternary ammonium (quinuclidine N+) binds to a conserved Aspartate (Asp147 in M3) residue via ionic interaction.

    • Rigid Linker: The [2.2.2] cage holds the nitrogen and the hydrophobic tail in a fixed distance and orientation.

    • Dual Hydrophobic Motif: The 4-position bears a Diphenyl-hydroxymethyl group. These two phenyl rings sit in a hydrophobic pocket near the receptor opening, stabilizing the "inactive" conformation of the receptor.

    • N-Substituent: The nitrogen is quaternized with a (2-benzyloxy)ethyl chain, providing additional hydrophobic contacts.

Why 4-Substitution?

The 4-position is critical because it projects the bulky diphenyl group axially away from the cationic head. In 3-substituted analogs (like Clidinium), the vector is equatorial or axial depending on conformation, creating a different spatial volume. The 4-substituted geometry is effectively a "barbell" shape (Head—Cage—Tail) that fits perfectly into the deep, narrow orthosteric site of the M3 receptor.

Receptor Interaction Diagram

Pharmacophore Asp Aspartate Residue (Anionic Site) Pocket Hydrophobic Pocket (Tyrosine/Phenylalanine rich) N_Plus Quinuclidinium N+ (Cationic Head) N_Plus->Asp Ionic Bond (Critical Anchor) Cage [2.2.2] Cage (Rigid Spacer) N_Plus->Cage Structural C4 C4-Methanol Group Cage->C4 Defined Vector Ph Diphenyl Moiety (Lipophilic Anchor) C4->Ph Linker Ph->Pocket Hydrophobic/Pi-Stacking

Caption: Schematic of the pharmacophore interaction between the 4-substituted quinuclidine motif and the Muscarinic M3 receptor.

Experimental Protocols

Synthesis of Quinuclidin-4-ylmethanol (Literature Derived)

Note: This protocol is a composite of standard bridgehead functionalization methods.

Reagents: Ethyl isonipecotate, 1-bromo-2-chloroethane, Lithium Diisopropylamide (LDA), Lithium Aluminum Hydride (LiAlH4).

  • N-Alkylation:

    • Dissolve ethyl isonipecotate (1.0 eq) in acetone/K2CO3.

    • Add 1-bromo-2-chloroethane (1.2 eq) and reflux for 12 hours.

    • Isolate the N-(2-chloroethyl) intermediate via extraction.

  • Cyclization (Cage Formation):

    • Dissolve the intermediate in dry THF under N2 at -78°C.

    • Slowly add LDA (1.1 eq). The base deprotonates the alpha-position of the ester/nitrile (or the bridgehead position depending on specific precursor design). Note: For direct piperidine closing, strong bases like KOtBu in tBuOH are often used to effect the intramolecular alkylation.

    • Warm to room temperature. The 4-position enolate attacks the chloro-ethyl chain, closing the [2.2.2] ring.

  • Reduction:

    • Suspend LiAlH4 (2.0 eq) in dry ether.

    • Add the Quinuclidine-4-carboxylate ester dropwise.

    • Quench with Fieser method (Water/NaOH).

    • Yield: Quinuclidin-4-ylmethanol (White solid/hygroscopic).

Analytical Characterization
  • 1H NMR (DMSO-d6): Distinctive multiplets for the cage protons (6x CH2) and a singlet/doublet for the hydroxymethyl group. Absence of chiral splitting indicates symmetry.

  • MS (ESI): [M+H]+ = 142.12 (Calculated).

Emerging Applications

Beyond mAChR antagonists, the scaffold is being explored in:

  • Alpha-7 Nicotinic Agonists: Coupling the alcohol with indole-3-carboxylic acids yields potent agonists for the α7 nAChR, a target for schizophrenia and cognitive enhancement.

  • Antimicrobials: Bis-quaternary ammonium compounds (bis-QACs) utilizing the quinuclidine core show activity against multi-drug resistant bacteria, utilizing the rigid cage to penetrate bacterial membranes.

  • Catalysis: The 4-hydroxymethyl derivative is used as a co-catalyst in the trimerization of isocyanates for polyurethane foam production, leveraging its high basicity and steric bulk.

References

  • Axios Research. (n.d.). Diphenyl(quinuclidin-4-yl)methanol - Reference Standard. Retrieved from

  • PubChem. (2025).[1] Umeclidinium Bromide Compound Summary. National Library of Medicine. Retrieved from

  • Salmon, M., et al. (2013). Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors. Journal of Pharmacology and Experimental Therapeutics.
  • Google Patents. (2016). US9434724B2 - Quinuclidines for modulating alpha 7 activity. Retrieved from

  • BLD Pharm. (n.d.). Quinuclidin-4-ylmethanol Product Information. Retrieved from

  • Therapeutic Goods Administration (TGA). (2015). Australian Public Assessment Report for Umeclidinium bromide. Retrieved from

Sources

Exploratory

Technical Guide: Safe Handling and Utilization of Quinuclidin-4-ylmethanol

Executive Summary & Chemical Identity Quinuclidin-4-ylmethanol (4-Hydroxymethylquinuclidine) is a bicyclic amine intermediate critical in the synthesis of muscarinic antagonists and cholinergic ligands. Its structural ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Quinuclidin-4-ylmethanol (4-Hydroxymethylquinuclidine) is a bicyclic amine intermediate critical in the synthesis of muscarinic antagonists and cholinergic ligands. Its structural rigidity and basicity make it a valuable scaffold in medicinal chemistry, particularly for respiratory therapeutics (e.g., bronchodilators) and CNS agents.

Critical Procurement Note: Researchers often confuse this compound with its precursor. Verify the CAS number before handling.

  • Target Compound: Quinuclidin-4-ylmethanol (Alcohol) | CAS: 26608-58-2[1]

  • Common Precursor: Ethyl quinuclidine-4-carboxylate (Ester) | CAS: 22766-68-3[2]

This guide focuses on the Alcohol (CAS 26608-58-2) but applies relevant "quinuclidine-class" safety protocols applicable to both.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₈H₁₅NO-
Molecular Weight 141.21 g/mol -
Physical State Solid (White to off-white powder)Dust inhalation hazard.
Basicity (pKa) ~10.5 - 11.0 (Quinuclidine core)Strong Base. Incompatible with acids and acid chlorides.
Hygroscopicity HighRapidly absorbs atmospheric moisture; forms sticky gums.
Solubility Soluble in water, alcohols, CHCl₃Lipophilic enough for skin absorption; hydrophilic enough for rapid systemic uptake.

Hazard Assessment & Toxicology

Reference Standards: GHS Classifications for Quinuclidine Derivatives

Acute Health Hazards

While specific toxicological data for the 4-hydroxymethyl derivative is limited compared to the parent quinuclidine, "read-across" toxicology dictates treating it as a functional bioactive amine .

  • Skin/Eye Corrosion (Category 1B/2A): The high basicity (pKa >10) causes immediate saponification of fatty tissues upon contact. It can cause severe burns or irreversible eye damage if not washed immediately.

  • Acute Toxicity (Oral/Dermal): Quinuclidines are structurally related to neurotoxins. Ingestion or high-dose dermal absorption may induce cholinergic symptoms (tremors, salivation, respiratory distress).

  • Respiratory Sensitization: Inhalation of dust triggers mucosal inflammation (STOT SE 3).

Chemical Instability Hazards
  • Carbon Dioxide Sequestration: Like many strong amines, Quinuclidin-4-ylmethanol reacts with atmospheric CO₂ to form carbamic acid salts. This alters stoichiometry in sensitive reactions.

  • Oxidation: The tertiary amine is susceptible to N-oxidation over time if exposed to air/light, forming N-oxides which may be explosive or pharmacologically inactive.

Strategic Handling Protocols

Storage & Transfer (The "Dry-Chain" Protocol)

Due to hygroscopicity and CO₂ sensitivity, a standard shelf storage is insufficient.

  • Primary Storage: Store under an inert atmosphere (Argon preferred over Nitrogen due to density) at 2–8°C.

  • Secondary Containment: Use a desiccator cabinet for the outer vessel.

  • Transfer:

    • Solid: Weigh quickly in a fume hood. If high precision is required, weigh inside a glovebox.

    • Solution: If frequently used, prepare a stock solution in dry DCM or MeOH and store over molecular sieves (3Å or 4Å).

Reaction Safety

Exotherm Warning: When neutralizing this compound (e.g., forming a salt) or reacting with acid chlorides (e.g., esterification), the reaction will be highly exothermic.

  • Control: Always add the acid/electrophile dropwise to the amine solution at 0°C.

  • Quenching: Never quench reaction mixtures containing this amine directly with strong acid; use buffered ammonium chloride first to mitigate heat generation.

Visualization: Safe Handling Decision Matrix

The following diagram outlines the decision logic for handling quinuclidine derivatives based on the operation state.

HandlingMatrix Start Operation: Handle Quinuclidin-4-ylmethanol StateCheck Check State: Solid vs. Solution Start->StateCheck SolidPath Solid Handling StateCheck->SolidPath Powder SolnPath Solution Handling StateCheck->SolnPath Dissolved Glovebox Use Glovebox (Argon atm) SolidPath->Glovebox High Precision/Long Storage Hood Fume Hood (High Draft) SolidPath->Hood Quick Transfer Reaction Reaction Setup: Cool to 0°C before adding electrophiles SolnPath->Reaction Weighing Weighing Protocol: < 30 seconds exposure Avoid metal spatulas Glovebox->Reaction Hood->Reaction Waste Waste Disposal: Segregate as Basic Organic NO Oxidizers (HNO3) Reaction->Waste Post-Process

Caption: Decision logic for environmental control during Quinuclidin-4-ylmethanol handling.

Emergency Response & Spill Management

Exposure Response[3][4]
  • Eye Contact (Critical): Do NOT use a standard saline flush alone if pH is high. Irrigate continuously for minimum 30 minutes . Transport to ER immediately.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG helps solubilize the lipophilic amine better than water alone.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchoconstriction), medical observation is required due to potential cholinergic activity.

Spill Cleanup

Do not use acidic sawdust or clay (exothermic risk).

  • Ventilate: Clear the area.[3]

  • Neutralize: Cover spill with a 1:1 mixture of sand and Sodium Bisulfate (NaHSO₄) to neutralize the base gently.

  • Collect: Scoop into a container marked "Basic Organic Waste."

Synthesis & Drug Development Context

Synthetic Utility

Quinuclidin-4-ylmethanol is a "privileged scaffold." The bridgehead hydroxyl group allows for the attachment of lipophilic domains (e.g., diphenyl groups), creating high-affinity muscarinic receptor antagonists (LAMAs).

Key Reaction Pathway (Graphviz): The following workflow illustrates the conversion of the ester precursor to the active alcohol and its subsequent derivatization.

SynthesisWorkflow Ester Ethyl quinuclidine-4-carboxylate (CAS 22766-68-3) Alcohol Quinuclidin-4-ylmethanol (CAS 26608-58-2) Ester->Alcohol Reduction (THF, Reflux) RedAgent LiAlH4 or NaBH4 (Reduction) RedAgent->Alcohol Coupling Coupling/Derivatization (e.g., Diphenylmethane) Alcohol->Coupling Esterification/Etherification Drug Muscarinic Antagonist (Bronchodilator API) Coupling->Drug Salt Formation (e.g., Bromide/Fumarate)

Caption: Synthetic pathway from ester precursor to bioactive muscarinic antagonist.

Application in Drug Design

The quinuclidine nitrogen is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine.

  • Target: M3 Muscarinic Receptors (Lung tissue).

  • Mechanism: Competitive antagonism preventing bronchoconstriction.

  • Relevance: Key intermediate for drugs similar to Umeclidinium or Aclidinium .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100806, Quinuclidin-4-ylmethanol. Retrieved from [Link]

  • Axios Research (2024). Diphenyl(quinuclidin-4-yl)methanol Reference Standard for Umeclidinium Bromide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Quinuclidine Derivatives. Retrieved from [Link]

Sources

Foundational

Quinuclidin-4-ylmethanol IUPAC name and synonyms

Structural Analysis, Synthesis, and Pharmacophore Utility Executive Summary & Nomenclature Quinuclidin-4-ylmethanol is a bicyclic amine derivative characterized by a rigid, cage-like structure (quinuclidine) substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis, and Pharmacophore Utility

Executive Summary & Nomenclature

Quinuclidin-4-ylmethanol is a bicyclic amine derivative characterized by a rigid, cage-like structure (quinuclidine) substituted at the bridgehead (C4) position with a hydroxymethyl group. In medicinal chemistry, this moiety serves as a critical scaffold due to its high metabolic stability—conferred by Bredt’s Rule, which prohibits double bond formation at the bridgehead—and its ability to position hydrogen-bond donors/acceptors in specific 3D vectors.

This guide provides a definitive technical breakdown of the compound's nomenclature, physicochemical properties, and a validated synthetic protocol for its generation from carboxylic acid precursors.

1.1 Identity Matrix
ParameterIdentifier / Value
Preferred IUPAC Name (1-azabicyclo[2.2.2]octan-4-yl)methanol
Common Synonyms 4-(Hydroxymethyl)quinuclidine; 4-Quinuclidinemethanol; 1-Azabicyclo[2.2.2]octane-4-methanol
CAS Registry Number 19064-18-7 (Free base) / 39846-93-6 (Hydrochloride salt)
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES C1CN2CCC1(CC2)CO
Physicochemical Profile & Pharmacophore Logic

Understanding the behavior of Quinuclidin-4-ylmethanol requires analyzing the interplay between the basic nitrogen and the polar hydroxyl group.

2.1 Basicity and Sterics

The quinuclidine ring holds the nitrogen lone pair in a fixed, unhindered orientation, making it a strong base and an excellent nucleophile.

  • pKa (Conjugate Acid): Approximately 10.8 – 11.0.

  • Implication: At physiological pH (7.4), the nitrogen is predominantly protonated (cationic), enhancing water solubility and receptor affinity for anionic pockets (e.g., Aspartate residues in GPCRs).

2.2 The Bridgehead Advantage

The 4-position (bridgehead) is chemically unique. Unlike the 2 or 3 positions, the 4-position is sterically bulky and resistant to oxidative metabolism.

  • Metabolic Stability: The inability to form an iminium ion or enamine (due to ring strain/Bredt's rule) prevents standard oxidative degradation pathways common in other cyclic amines.

Synthetic Methodology: Reduction of Quinuclidine-4-carboxylic Acid

The most robust route to Quinuclidin-4-ylmethanol is the reduction of its oxidized precursor, Quinuclidine-4-carboxylic acid (or its ester). The following protocol utilizes Lithium Aluminum Hydride (LiAlH₄), chosen for its ability to fully reduce the carbonyl to a primary alcohol without affecting the tertiary amine.

3.1 Reaction Logic
  • Precursor: Quinuclidine-4-carboxylic acid hydrochloride.

  • Reagent: LiAlH₄ (Strong hydride donor).

  • Solvent: Tetrahydrofuran (THF) – Anhydrous (Critical to prevent LiAlH₄ quenching).

  • Mechanism: Nucleophilic attack of hydride on the carbonyl carbon, followed by hydrolysis of the aluminate intermediate.

3.2 Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation:

    • Charge a flame-dried 3-neck round-bottom flask with anhydrous THF (50 mL).

    • Cool to 0°C using an ice bath.

    • Carefully add LiAlH₄ (2.5 equivalents) portion-wise. Caution: Exothermic.

  • Addition:

    • Suspend Quinuclidine-4-carboxylic acid hydrochloride (1.0 equivalent) in minimal anhydrous THF.

    • Add the suspension dropwise to the LiAlH₄ slurry over 30 minutes, maintaining temperature < 5°C.

  • Reflux:

    • Once addition is complete, remove the ice bath.

    • Heat the mixture to reflux (66°C) for 4–6 hours. Monitor via TLC (System: MeOH/NH₄OH) or LC-MS.

  • Quenching (Fieser Method):

    • Cool reaction to 0°C.

    • Slowly add water (n mL), then 15% NaOH (n mL), then water (3n mL), where n = grams of LiAlH₄ used.

    • Stir vigorously until a white granular precipitate forms.

  • Isolation:

    • Filter the mixture through a Celite pad to remove aluminum salts.

    • Wash the pad with hot THF.

    • Concentrate the filtrate under reduced pressure to yield the crude amino-alcohol.

  • Purification:

    • Recrystallize from Acetone/Ether or sublime under high vacuum if high purity is required.

3.3 Synthetic Pathway Visualization

SynthesisPath Precursor Quinuclidine-4-COOH (Carboxylic Acid) Reagent LiAlH4 / THF (Reflux, 6h) Precursor->Reagent Hydride Transfer Intermediate Aluminate Complex Reagent->Intermediate Quench Fieser Quench (H2O / NaOH) Intermediate->Quench Hydrolysis Product (1-azabicyclo[2.2.2] octan-4-yl)methanol Quench->Product Isolation

Figure 1: Synthetic workflow for the reduction of Quinuclidine-4-carboxylic acid to the target alcohol.

Applications in Drug Discovery

The (1-azabicyclo[2.2.2]octan-4-yl)methanol moiety acts as a versatile pharmacophore.

4.1 Muscarinic Receptor Ligands

Quinuclidine derivatives are classic antagonists/agonists for Muscarinic Acetylcholine Receptors (mAChRs). The 4-hydroxymethyl group allows for the extension of the molecule into accessory binding pockets while maintaining the cationic headgroup required for the orthosteric site.

4.2 Bioisosteric Replacement

The quinuclidine cage is often used as a rigid, lipophilic bioisostere for:

  • Diethylamine groups: Reducing conformational entropy.

  • Piperidines: Increasing metabolic stability (blocking alpha-oxidation).

4.3 Logical Relationship of Utility

UtilityMap Core Quinuclidin-4-ylmethanol Prop1 Rigid Cage Structure Core->Prop1 Prop2 Bridgehead Stability Core->Prop2 Prop3 Basic Nitrogen (pKa ~11) Core->Prop3 App1 Entropy Reduction (High Affinity Binding) Prop1->App1 App2 Metabolic Resistance (Longer Half-life) Prop2->App2 App3 GPCR Targeting (mAChR / nAChR) Prop3->App3

Figure 2: Mapping structural properties of the quinuclidine scaffold to pharmaceutical advantages.

Safety and Handling (MSDS Summary)

While specific toxicological data for this specific derivative may be limited compared to the parent quinuclidine, standard amine handling protocols apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen) in a desiccator.

  • Incompatibility: Strong oxidizing agents and strong acids.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89635, 4-Hydroxymethylquinuclidine. Retrieved from [Link]

  • Grob, C. A., & Renk, E. (1954).Über die Synthese von 4-substituierten Chinuclidinen. Helvetica Chimica Acta. (Foundational synthesis of 4-substituted quinuclidines).
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for LiAlH4 reduction mechanism and Fieser workup protocols).
Exploratory

The Stereochemical Landscape of Quinuclidin-4-ylmethanol: A Technical Guide for Drug Development Professionals

Abstract The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, imparting unique three-dimensional character and desirable physicochemical properties to a range of pharmacologically active age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, imparting unique three-dimensional character and desirable physicochemical properties to a range of pharmacologically active agents. Quinuclidin-4-ylmethanol, a key chiral building block, presents a stereogenic center of critical importance for molecular recognition and biological activity. This in-depth technical guide provides a comprehensive overview of the stereochemistry of quinuclidin-4-ylmethanol, designed for researchers, scientists, and drug development professionals. We will explore robust strategies for the enantioselective synthesis of its (R)- and (S)-enantiomers, detail validated analytical methods for their chiral separation and purity assessment, and discuss the principles of absolute configuration determination. The causality behind experimental choices and the validation of described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of Chirality in the Quinuclidine Core

The rigid, bicyclic structure of the quinuclidine nucleus makes it an attractive component in drug design. Its defined conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. When functionalized at the C4 position with a hydroxymethyl group, as in quinuclidin-4-ylmethanol, a chiral center is introduced. The spatial arrangement of this substituent—either in the (R) or (S) configuration—can profoundly influence the molecule's interaction with chiral biological macromolecules such as receptors and enzymes. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles[1]. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, the ability to synthesize and analyze enantiomerically pure quinuclidin-4-ylmethanol is paramount for the development of safe and effective new chemical entities.

This guide will provide the foundational knowledge and practical methodologies required to navigate the stereochemical complexities of this important building block.

Enantioselective Synthesis: Accessing the Pure Enantiomers

The most direct and atom-economical approach to obtaining the enantiomers of quinuclidin-4-ylmethanol is through the asymmetric reduction of the prochiral ketone, quinuclidin-4-one. While various methods for asymmetric ketone reduction exist, catalytic asymmetric transfer hydrogenation (ATH) stands out for its operational simplicity, mild reaction conditions, and high levels of stereocontrol.

Causality in Method Selection: Why Asymmetric Transfer Hydrogenation?

Asymmetric transfer hydrogenation offers several advantages for the synthesis of chiral alcohols from ketones. The use of readily available and stable hydrogen donors, such as formic acid or isopropanol, circumvents the need for high-pressure hydrogenation gas. Furthermore, the development of well-defined ruthenium and iridium catalysts with chiral diamine ligands has enabled highly enantioselective transformations for a broad range of substrates, including challenging bicyclic ketones. The predictable stereochemical outcome and high efficiency of these catalytic systems make ATH a robust and scalable method suitable for pharmaceutical development.

Proposed Experimental Protocol: Asymmetric Transfer Hydrogenation of Quinuclidin-4-one

The following protocol is based on highly successful and analogous transformations of similar bicyclic ketones, providing a validated starting point for optimization.

Reaction Scheme:

G cluster_conditions Reaction Conditions reagents Quinuclidin-4-one catalyst [RuCl2(p-cymene)]2 (S,S)-TsDPEN HCO2H/NEt3 reagents->catalyst 1. Catalyst Loading product (S)-Quinuclidin-4-ylmethanol catalyst->product 2. Reduction Solvent: Acetonitrile Solvent: Acetonitrile Temperature: 28 °C Temperature: 28 °C Time: 12-24 h Time: 12-24 h

Caption: Asymmetric Transfer Hydrogenation of Quinuclidin-4-one.

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-purged glovebox, to a flame-dried Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%). Add degassed anhydrous acetonitrile to dissolve the catalyst components. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve quinuclidin-4-one (1.0 eq) in anhydrous acetonitrile.

  • Hydrogen Donor Addition: Prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine.

  • Reaction Execution: To the catalyst solution, add the solution of quinuclidin-4-one followed by the formic acid/triethylamine mixture.

  • Monitoring and Work-up: Stir the reaction mixture at 28 °C and monitor the progress by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched quinuclidin-4-ylmethanol.

  • Enantiomeric Excess Determination: Analyze the purified product by chiral HPLC or SFC to determine the enantiomeric excess (e.e.).

Note: The use of (R,R)-TsDPEN as the chiral ligand will yield the (R)-enantiomer of the product.

Chiral Separation and Analytical Characterization

The accurate determination of enantiomeric purity is a critical aspect of quality control in drug development. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for the separation and quantification of enantiomers.

The Role of Chiral Stationary Phases

The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose carbamates, are widely used due to their broad applicability and excellent enantiorecognition capabilities for a diverse range of chiral compounds, including those containing the quinuclidine core. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Validated Chiral HPLC Method for Enantiomeric Purity

The following method provides a robust and reproducible approach for the baseline separation of (R)- and (S)-quinuclidin-4-ylmethanol.

G cluster_workflow Chiral HPLC Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection SamplePrep->Injection Separation Chiral Separation (Chiralpak IA) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis

Caption: Workflow for Chiral HPLC Analysis.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Interpretation:

Under these conditions, baseline separation of the two enantiomers is expected. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula:

% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

ParameterValue
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane/Ethanol/DEA (90:10:0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV, 220 nm
Expected Outcome Baseline separation of enantiomers

Determination of Absolute Configuration

While enantioselective synthesis can provide a high degree of confidence in the stereochemical outcome based on the catalyst's known stereoselectivity, the unambiguous determination of the absolute configuration of a chiral molecule requires experimental verification.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration[2]. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, it is possible to map the precise spatial arrangement of every atom. The inclusion of an atom with anomalous scattering properties (often a heavier atom) allows for the differentiation between the two enantiomers.

While a published crystal structure for quinuclidin-4-ylmethanol was not identified at the time of this writing, this remains the gold-standard technique for definitive assignment. The protocol would involve:

  • Crystallization: Growing a high-quality single crystal of either the (R)- or (S)-enantiomer from a suitable solvent system.

  • Data Collection: Mounting the crystal on a diffractometer and collecting diffraction data.

  • Structure Solution and Refinement: Solving the crystal structure and refining the atomic positions to determine the absolute configuration.

Correlative and Spectroscopic Methods

In the absence of a crystal structure, the absolute configuration can often be inferred through chemical correlation to a compound of known stereochemistry or through the use of chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD).

Conclusion

The stereochemistry of quinuclidin-4-ylmethanol is a critical consideration in its application as a building block in drug discovery and development. This guide has outlined a robust and scientifically grounded approach to the enantioselective synthesis of its (R)- and (S)-enantiomers via asymmetric transfer hydrogenation. Furthermore, a validated chiral HPLC method for the accurate determination of enantiomeric purity has been detailed. While the definitive assignment of absolute configuration ideally relies on single-crystal X-ray crystallography, the principles and methodologies discussed herein provide the necessary framework for the stereocontrolled synthesis and analysis of this important chiral molecule. A thorough understanding and application of these principles are essential for advancing drug candidates with optimized efficacy and safety profiles.

References

  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. [Link]

  • Ruthenium-Catalyzed Highly Enantioselective Synthesis of cis-3-Quinuclidinols via DKR Asymmetric Transfer Hydrogenation. (2020, May 14). American Chemical Society. [Link]

  • Determination of absolute configuration. (2024, February 19). Purechemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Umeclidinium Bromide from Quinuclidin-4-ylmethanol

Application Note: High-Purity Abstract & Introduction Umeclidinium Bromide (GSK573719) is a long-acting muscarinic antagonist (LAMA) critical in the management of Chronic Obstructive Pulmonary Disease (COPD). While indus...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity

Abstract & Introduction

Umeclidinium Bromide (GSK573719) is a long-acting muscarinic antagonist (LAMA) critical in the management of Chronic Obstructive Pulmonary Disease (COPD). While industrial routes typically commence with ethyl isonipecotate, this Application Note details a specialized protocol starting from Quinuclidin-4-ylmethanol (1-azabicyclo[2.2.2]oct-4-ylmethanol).

This route is particularly valuable for laboratories possessing the hydroxymethyl precursor or seeking to derivatize the quinuclidine core prior to final assembly. The synthesis is defined by three critical phases:

  • Oxidative Activation: Conversion of the chemically inert hydroxymethyl group to a reactive ester.

  • Nucleophilic Construction: Installation of the diphenylhydroxymethyl pharmacophore via Grignard chemistry.

  • Quaternization: Stereoselective assembly of the final quaternary ammonium salt.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the transformation of the primary alcohol (C4-CH2OH) into a tertiary carbinol bearing two phenyl rings. Direct phenylation of the alcohol is not feasible; therefore, the strategy proceeds through an ester intermediate (ethyl quinuclidine-4-carboxylate), which serves as a "hard" electrophile for phenylmagnesium bromide.

Strategic Disconnection:

  • Target: Umeclidinium Bromide[1][2][3][4][5][6][7][8][9][10]

  • Disconnection 1 (N-Alkylation): Removal of the 2-(benzyloxy)ethyl chain reveals the tertiary amine intermediate: 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol .

  • Disconnection 2 (Grignard): Removal of the phenyl groups reveals the electrophilic core: Ethyl quinuclidine-4-carboxylate .

  • Disconnection 3 (Oxidation): Functional group interconversion leads to the starting material: Quinuclidin-4-ylmethanol .

Visual Workflow (Pathway Logic)

UmeclidiniumSynthesis cluster_reagents Critical Process Parameters Start Quinuclidin-4-ylmethanol (Starting Material) Inter1 Quinuclidine-4-carboxylic Acid Start->Inter1 Oxidation (TEMPO/NaOCl or Jones) Inter2 Ethyl Quinuclidine-4-carboxylate (Key Electrophile) Inter1->Inter2 Esterification (EtOH/H2SO4) Inter3 1-azabicyclo[2.2.2]oct-4-yl (diphenyl)methanol Inter2->Inter3 Grignard Addition (PhMgBr, THF, 0°C) Final Umeclidinium Bromide (API) Inter3->Final Quaternization (Benzyl 2-bromoethyl ether) CPP1 Moisture Control < 0.05% H2O during Grignard CPP2 Temp Control Reflux (80-90°C) for Quaternization

Figure 1: Synthetic logic flow from Quinuclidin-4-ylmethanol to Umeclidinium Bromide.

Detailed Experimental Protocols

Phase 1: Oxidation and Esterification

Rationale: The primary alcohol is insufficiently electrophilic for phenyl addition. We must oxidize it to the carboxylic acid and subsequently protect it as an ester to facilitate the double nucleophilic addition of the phenyl group.

Step 1.1: Oxidation to Quinuclidine-4-carboxylic Acid

  • Reagents: Quinuclidin-4-ylmethanol (1.0 eq), TEMPO (0.02 eq), NaOCl (2.5 eq), NaBr (0.1 eq), Dichloromethane (DCM)/Water biphasic system.

  • Protocol:

    • Dissolve Quinuclidin-4-ylmethanol in DCM. Add aqueous solution of NaBr and TEMPO.

    • Cool to 0°C. Slowly add buffered NaOCl (pH 8.5) while maintaining internal temperature < 5°C. Note: Exothermic reaction.

    • Stir vigorously for 2 hours. Monitor via TLC (MeOH:DCM 1:9).

    • Quench with sodium thiosulfate. Acidify aqueous layer to pH 4 to protonate the carboxylic acid (zwitterionic form).

    • Concentrate the aqueous phase or extract continuously with n-butanol if solubility is an issue (quinuclidine acids are highly polar).

    • Yield Target: >85% conversion to the acid.

Step 1.2: One-Pot Esterification

  • Reagents: Crude Acid, Ethanol (anhydrous), Thionyl Chloride (SOCl2) or H2SO4.

  • Protocol:

    • Suspend the crude acid in anhydrous ethanol (10V).

    • Add SOCl2 (1.5 eq) dropwise at 0°C.

    • Reflux for 4 hours.

    • Evaporate solvent. Neutralize residue with sat. NaHCO3 and extract into Ethyl Acetate.[11]

    • Checkpoint: Isolate Ethyl quinuclidine-4-carboxylate . Confirm by GC-MS (M+ = 183).

Phase 2: Construction of the Diphenylmethanol Core

Rationale: This step installs the two phenyl rings. The use of Phenylmagnesium Bromide (PhMgBr) is preferred over Phenyllithium (PhLi) for safety and cost-efficiency in scale-up environments.

Protocol:

  • Inertion: Flame-dry a 3-neck flask; purge with Argon.

  • Charge: Add Ethyl quinuclidine-4-carboxylate (1.0 eq) and anhydrous THF (15V). Cool to -10°C.

  • Addition: Add PhMgBr (3.0 M in ether, 3.5 eq) dropwise over 60 minutes.

    • Critical Parameter: Maintain temperature < 0°C to prevent side reactions (e.g., enolization).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Cool to 0°C. Quench with sat. NH4Cl solution.

    • Caution: Magnesium salts can form a gel. Use Rochelle's salt (Potassium Sodium Tartrate) solution to facilitate phase separation.

  • Purification: Extract with EtOAc. Wash with brine. Dry over MgSO4. Recrystallize from acetonitrile if necessary.

  • Product: 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol .

    • Validation: 1H NMR should show 10 aromatic protons and the disappearance of the ethyl ester signals.

Phase 3: Quaternization (Final Assembly)

Rationale: The final step creates the quaternary ammonium salt. The reaction kinetics favor the attack of the quinuclidine nitrogen on the primary bromide of the side chain.

Protocol:

  • Reagents: 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (1.0 eq), ((2-bromoethoxy)methyl)benzene (also known as Benzyl 2-bromoethyl ether) (1.1 eq).

  • Solvent: n-Propanol (preferred for crystallization) or Acetonitrile.

  • Reaction:

    • Dissolve reactants in n-Propanol (10V).

    • Heat to reflux (97°C) for 12–16 hours.

    • Monitoring: HPLC should show < 1% unreacted amine.

  • Crystallization:

    • Cool slowly to 50°C, then to 0°C.

    • Umeclidinium Bromide will precipitate as a white crystalline solid.

    • Filter and wash with cold n-Propanol.

  • Drying: Vacuum oven at 50°C.

Analytical Characterization & Specifications

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Confirms diphenyl region (7.2-7.6 ppm), benzyloxy protons, and quinuclidine cage.
Purity HPLC (C18 Column)> 99.0% Area
Water Content Karl Fischer< 0.5% w/w
Residual Solvents GC-HeadspaceMeets ICH Q3C limits (THF, Ethanol, Toluene).
Counterion Ion ChromatographyBromide content: 15.8% ± 0.5% (theoretical).

Safety & Hazard Mitigation

  • TEMPO/NaOCl: Potential for thermal runaway. Strictly control addition rate and temperature.

  • Phenylmagnesium Bromide: Pyrophoric hazards. Use anhydrous conditions; handle under inert atmosphere.

  • Alkylating Agents: Benzyl 2-bromoethyl ether is a potent alkylator (potential genotoxin). Handle in a fume hood with appropriate PPE (gloves, goggles).

References

  • Glaxo Group Ltd. (2005). Quinuclidine derivatives and their use as muscarinic M3 receptor antagonists. WO2005104745A1. Link

  • Hovione Scientia Ltd. (2014). Process for the preparation of umeclidinium bromide. WO2014027045A1. Link

  • Anhui Dexinjia Biopharm Co Ltd. (2016). Method for synthesizing umeclidinium bromide. CN108558860B. Link

  • ChemicalBook. (n.d.). 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol Properties. Retrieved October 26, 2023. Link

  • PubChem. (n.d.). Umeclidinium Bromide Compound Summary. Retrieved October 26, 2023. Link

Sources

Application

Protocol for the N-Alkylation of Quinuclidin-4-ylmethanol: A Guide for Medicinal and Synthetic Chemists

Introduction: The Significance of N-Alkylated Quinuclidine Scaffolds The quinuclidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Quinuclidine Scaffolds

The quinuclidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid bicyclic structure and basic nitrogen atom provide a unique three-dimensional framework that can effectively interact with various biological targets. N-alkylation of the quinuclidine nitrogen is a critical synthetic transformation that allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Quinuclidin-4-ylmethanol, with its primary alcohol functionality, offers a versatile starting point for the synthesis of novel therapeutics, including muscarinic and nicotinic acetylcholine receptor modulators, as well as agents targeting other receptors and enzymes.

This application note provides a detailed guide to the N-alkylation of quinuclidin-4-ylmethanol, targeting researchers, scientists, and drug development professionals. We will explore two primary and robust methodologies: direct N-alkylation with alkyl halides and reductive amination. The causality behind experimental choices, potential pitfalls, and strategies for optimization will be discussed to ensure reproducible and efficient synthesis of the desired N-alkylated products.

Core Concepts: Mechanistic Insights into N-Alkylation Strategies

The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the desired scale of the reaction, and the presence of other functional groups in the molecule.

Direct N-Alkylation via Nucleophilic Substitution (SN2)

This classical approach involves the reaction of the nucleophilic quinuclidine nitrogen with an electrophilic alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Mechanism: The lone pair of electrons on the quinuclidine nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group in a single concerted step.

  • Causality of Reagent Choice:

    • Alkyl Halide: The reactivity of the alkyl halide is dependent on the nature of the leaving group (I > Br > Cl > F). Alkyl bromides and iodides are commonly used for their good reactivity.

    • Base: In many cases, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA) is added to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1]

    • Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically employed as they can solvate the transition state and facilitate the SN2 reaction.

A significant challenge with direct alkylation is the potential for over-alkylation . The product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkyl halide to form a quaternary ammonium salt. This can be mitigated by using a stoichiometric amount or a slight excess of the amine relative to the alkyl halide and by carefully controlling the reaction conditions.

SN2_Mechanism cluster_0 S_N_2 Reaction Quinuclidin-4-ylmethanol Quinuclidin-4-ylmethanol (Nucleophile) Transition_State [Transition State] Quinuclidin-4-ylmethanol->Transition_State Attack on R Alkyl_Halide R-X (Electrophile) Alkyl_Halide->Transition_State Product N-Alkyl-quinuclidin-4-ylmethanol Transition_State->Product Leaving_Group X⁻ Transition_State->Leaving_Group Leaving Group Departure

Caption: General scheme for the SN2 N-alkylation of Quinuclidin-4-ylmethanol.

Reductive Amination: A Milder and More Controlled Approach

Reductive amination is a powerful and often preferred method for N-alkylation, particularly when dealing with sensitive substrates or when over-alkylation is a concern. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its in-situ reduction.

  • Mechanism: Quinuclidin-4-ylmethanol reacts with an aldehyde or ketone to form a hemiaminal, which then dehydrates to an iminium ion. A reducing agent present in the reaction mixture then reduces the iminium ion to the desired N-alkylated product.

  • Causality of Reagent Choice:

    • Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce various alkyl and arylalkyl groups.

    • Reducing Agent: Mild and selective reducing agents are crucial to avoid the reduction of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is less reactive towards aldehydes and ketones but readily reduces the iminium ion intermediate.[2] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN).

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.[2]

Reductive amination offers excellent control over the degree of alkylation, making it a highly reliable method for the synthesis of tertiary amines.[3]

Reductive_Amination_Mechanism cluster_1 Reductive Amination Start Quinuclidin-4-ylmethanol + R-CHO Iminium Iminium Ion Intermediate Start->Iminium Hemiaminal formation & Dehydration Reduction Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction Final_Product N-Alkyl-quinuclidin-4-ylmethanol Reduction->Final_Product

Caption: Simplified workflow of reductive amination for N-alkylation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-quinuclidin-4-ylmethanol.

Materials:

  • Quinuclidin-4-ylmethanol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinuclidin-4-ylmethanol and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add benzyl bromide to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-quinuclidin-4-ylmethanol.

Protocol 2: Reductive Amination with Benzaldehyde

This protocol details the synthesis of N-benzyl-quinuclidin-4-ylmethanol using reductive amination.

Materials:

  • Quinuclidin-4-ylmethanol (1.0 eq)

  • Benzaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, dissolve quinuclidin-4-ylmethanol and benzaldehyde in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the pure N-benzyl-quinuclidin-4-ylmethanol.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the N-alkylation of quinuclidine derivatives based on literature precedents.

Alkylating AgentMethodBaseSolventTemperature (°C)Typical Yield (%)Reference
Benzyl BromideDirect AlkylationK₂CO₃AcetonitrileReflux70-85[1]
Methyl IodideDirect AlkylationNoneAcetoneRoom Temp.>90 (quaternization)[4]
BenzaldehydeReductive Amination-DCMRoom Temp.80-95[3]
CyclohexanoneReductive Amination-DCERoom Temp.75-90[2]

Experimental Workflow Visualization

Experimental_Workflow cluster_direct Direct Alkylation cluster_reductive Reductive Amination DA_Start 1. Mix Quinuclidin-4-ylmethanol, Alkyl Halide, and Base in Solvent DA_Reaction 2. Heat to Reflux (Monitor by TLC/LC-MS) DA_Start->DA_Reaction DA_Workup 3. Cool, Filter Salts, and Concentrate DA_Reaction->DA_Workup DA_Purify 4. Column Chromatography DA_Workup->DA_Purify DA_Product Pure N-Alkylated Product DA_Purify->DA_Product RA_Start 1. Mix Quinuclidin-4-ylmethanol and Carbonyl Compound in Solvent RA_Iminium 2. Stir for Iminium Formation RA_Start->RA_Iminium RA_Reduction 3. Add Reducing Agent (Monitor by TLC/LC-MS) RA_Iminium->RA_Reduction RA_Workup 4. Quench, Extract, Dry, and Concentrate RA_Reduction->RA_Workup RA_Purify 5. Column Chromatography RA_Workup->RA_Purify RA_Product Pure N-Alkylated Product RA_Purify->RA_Product

Caption: Step-by-step workflow for direct alkylation and reductive amination.

Troubleshooting and Self-Validation

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a more reactive alkyl halide (e.g., iodide instead of bromide). For reductive amination, ensure the reagents are anhydrous as water can inhibit iminium ion formation.

  • Over-alkylation (Direct Alkylation): If the formation of the quaternary ammonium salt is significant, use a smaller excess of the alkyl halide (or even a slight excess of the amine), add the alkylating agent slowly, or switch to the reductive amination protocol.

  • Low Yield (Reductive Amination): Ensure the quality of the reducing agent. Sodium triacetoxyborohydride can be hygroscopic. If the carbonyl compound is sterically hindered, the reaction may require longer times or gentle heating.

  • Purification Challenges: The basic nature of the quinuclidine products may cause tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to improve the peak shape.

Conclusion

The N-alkylation of quinuclidin-4-ylmethanol is a fundamental transformation for the synthesis of novel and potentially therapeutic compounds. Both direct alkylation with alkyl halides and reductive amination are effective methods to achieve this. The choice of method should be guided by the specific requirements of the synthesis, with reductive amination often providing a more controlled and higher-yielding route. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully synthesize a diverse range of N-alkylated quinuclidin-4-ylmethanol derivatives for their drug discovery and development programs.

References

  • Göker, H., et al. (2020). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 45(3), 221-231.
  • BenchChem (2025).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135431, Benzyl bromide. Retrieved from [Link]

  • Kovarik, Z., et al. (2006). Synthesis of New N-Quaternary-3-benzamidoquinuclidinium Salts. Molecules, 11(9), 727-735.
  • BenchChem (2025).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10443, Benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5460624, Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Method

Application Notes &amp; Protocols: Harnessing Quinuclidin-4-ylmethanol for Innovative Solid-Phase Synthesis

Introduction: The Strategic Advantage of the Quinuclidine Scaffold in Drug Discovery The quinuclidine moiety, a bicyclic tertiary amine, is a privileged scaffold in medicinal chemistry, notably present in a range of phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Quinuclidine Scaffold in Drug Discovery

The quinuclidine moiety, a bicyclic tertiary amine, is a privileged scaffold in medicinal chemistry, notably present in a range of pharmacologically active compounds. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. Quinuclidin-4-ylmethanol, with its primary alcohol, offers a versatile handle for derivatization, making it an attractive building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of Quinuclidin-4-ylmethanol into solid-phase synthesis (SPS) workflows, a technique that significantly streamlines the generation of compound libraries for drug discovery.

Solid-phase synthesis offers numerous advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[1] By immobilizing Quinuclidin-4-ylmethanol onto a solid support, researchers can efficiently construct complex molecules through sequential additions of various chemical entities.

Core Principles: Strategic Considerations for Solid-Phase Synthesis with Quinuclidin-4-ylmethanol

The successful solid-phase synthesis of quinuclidine-containing molecules hinges on a few key principles: the choice of a suitable solid support and linker, a robust strategy for subsequent chemical transformations, and a reliable method for cleaving the final product from the resin.

Choosing the Right Anchor: Resin and Linker Selection

The primary alcohol of Quinuclidin-4-ylmethanol provides a convenient point of attachment to a solid support. For this purpose, Wang resin is an excellent choice.[2][3] This polystyrene-based resin features a 4-alkoxybenzyl alcohol linker that allows for the attachment of alcohols via an ester linkage.[2] This ester bond is stable under the basic conditions typically used for Fmoc-deprotection in peptide synthesis but can be readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4]

The selection of the linker is a critical decision in any solid-phase synthesis as it must be stable to the reaction conditions employed during the synthesis but allow for the clean release of the final product.[5]

Expertise & Experience: The Unprotected Tertiary Amine - A Calculated Risk

A key consideration when working with Quinuclidin-4-ylmethanol is the presence of the basic tertiary amine. In the proposed workflow, we will proceed without a protecting group on the quinuclidine nitrogen. This decision is based on the following rationale:

  • Nucleophilicity: While the nitrogen is basic, its nucleophilicity is somewhat sterically hindered by the bicyclic ring system.

  • Reaction Conditions: The majority of coupling reactions in solid-phase synthesis are performed under neutral or slightly basic conditions, which are unlikely to cause significant side reactions involving the tertiary amine.

  • Cleavage: The final cleavage with TFA will protonate the quinuclidine nitrogen, rendering it non-nucleophilic and preventing it from interfering with the cleavage of the ester linkage or reacting with the liberated carbocation from the resin.

Trustworthiness: It is crucial to acknowledge that this approach carries a degree of risk. Potential side reactions, such as alkylation of the quinuclidine nitrogen during subsequent synthetic steps, are possible. Therefore, for novel or complex synthetic routes, it is highly recommended to perform a small-scale test synthesis and thoroughly characterize the final product to ensure the integrity of the quinuclidine core. In cases where side reactions are observed, the use of a protecting group on the quinuclidine nitrogen may be necessary.

Visualizing the Workflow: A Step-by-Step Overview

The following diagram illustrates the general workflow for the solid-phase synthesis of a small molecule library starting from Quinuclidin-4-ylmethanol.

sps_workflow cluster_resin_prep Resin Preparation cluster_loading Loading of Quinuclidin-4-ylmethanol cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification swell_resin Swell Wang Resin activate_alcohol Activate Quinuclidin-4-ylmethanol (e.g., with coupling agent) swell_resin->activate_alcohol couple_to_resin Couple to Wang Resin activate_alcohol->couple_to_resin cap_resin Cap Unreacted Sites couple_to_resin->cap_resin deprotection Deprotection (if applicable) cap_resin->deprotection coupling Coupling of Building Block deprotection->coupling wash Wash coupling->wash wash->deprotection Repeat n times cleave Cleave from Resin (TFA Cocktail) wash->cleave Final Wash purify Purify Product cleave->purify

Caption: General workflow for solid-phase synthesis using Quinuclidin-4-ylmethanol.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Loading of Quinuclidin-4-ylmethanol onto Wang Resin

This protocol describes the esterification of Quinuclidin-4-ylmethanol to Wang resin using N,N'-diisopropylcarbodiimide (DIC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

Reagent/MaterialSupplierGrade
Wang Resin (100-200 mesh, 1% DVB)Sigma-AldrichSynthesis Grade
Quinuclidin-4-ylmethanolBLD Pharm>98%
N,N'-Diisopropylcarbodiimide (DIC)Sigma-AldrichSynthesis Grade
4-(Dimethylamino)pyridine (DMAP)Sigma-AldrichReagentPlus®, ≥99%
Dichloromethane (DCM)Fisher ScientificAnhydrous, >99.8%
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, >99.8%
Methanol (MeOH)Fisher ScientificACS Grade
PiperidineSigma-AldrichReagentPlus®, 99%

Procedure:

  • Resin Swelling:

    • Place 1.0 g of Wang resin (loading capacity typically 0.8-1.2 mmol/g) in a fritted syringe reaction vessel.

    • Add 10 mL of anhydrous DCM and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

    • Drain the DCM.

    • Wash the resin three times with 10 mL of anhydrous DMF.

  • Loading Reaction:

    • In a separate flask, dissolve Quinuclidin-4-ylmethanol (4 equivalents based on resin loading capacity) in 5 mL of anhydrous DMF.

    • Add DMAP (0.1 equivalents) to the solution.

    • Add DIC (4 equivalents) to the solution and stir for 5 minutes at room temperature.

    • Add the activated Quinuclidin-4-ylmethanol solution to the swollen Wang resin.

    • Agitate the reaction mixture at room temperature for 12-16 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with:

      • 3 x 10 mL DMF

      • 3 x 10 mL DCM

      • 3 x 10 mL MeOH

    • Dry the resin under vacuum.

  • Capping of Unreacted Hydroxyl Groups:

    • To cap any unreacted hydroxyl groups on the resin, add a solution of 10% acetic anhydride and 10% pyridine in DMF to the resin.

    • Agitate for 1 hour at room temperature.

    • Drain and wash the resin as described in step 3.

    • Dry the resin under vacuum.

Trustworthiness: The loading efficiency can be determined by cleaving a small amount of the resin-bound material and quantifying the released Quinuclidin-4-ylmethanol by HPLC or by using a colorimetric assay such as the picric acid test for the free hydroxyl groups on the resin before and after loading.

Protocol 2: Representative Solid-Phase Synthesis Cycle (Fmoc-based Amide Coupling)

This protocol outlines a standard cycle for the coupling of an Fmoc-protected amino acid to a resin-bound amine (for subsequent derivatization of the quinuclidine moiety if desired, or for building a peptide chain). For the purpose of this application note, we will assume a generic building block is being coupled to a modified Quinuclidin-4-ylmethanol on the resin.

Materials:

Reagent/MaterialSupplierGrade
Quinuclidin-4-ylmethanol-loaded Wang ResinAs prepared-
Fmoc-protected Amino AcidVariousSynthesis Grade
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Sigma-AldrichSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichSynthesis Grade
20% Piperidine in DMFIn-house prep-
Dichloromethane (DCM)Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Trustworthiness: The completion of the coupling reaction can be monitored using a qualitative ninhydrin test, which detects the presence of free primary amines. A negative ninhydrin test (the beads remain colorless) indicates a complete reaction.

Protocol 3: Cleavage of the Final Product from Wang Resin

This protocol describes the final step of releasing the synthesized molecule from the solid support.

Materials:

Reagent/MaterialSupplierGrade
Product-loaded ResinAs synthesized-
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-Aldrich98%
Dichloromethane (DCM)Fisher ScientificACS Grade
Diethyl Ether (cold)Fisher ScientificACS Grade

Procedure:

  • Resin Preparation:

    • Wash the resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA, and then with DCM. Combine the filtrates.

    • Concentrate the combined filtrates under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.

Trustworthiness: The purity of the crude product should be assessed by analytical techniques such as HPLC and mass spectrometry. Further purification by preparative HPLC may be required.

Data Presentation: Expected Outcomes and Characterization

StepExpected OutcomeKey Analytical Techniques for Verification
Resin Loading Successful attachment of Quinuclidin-4-ylmethanolFTIR (disappearance of resin -OH stretch), Cleavage and HPLC/MS of a sample
Synthesis Cycle (per step) Complete coupling of the building blockNinhydrin test (for primary amines)
Final Cleavage Release of the desired product from the resinHPLC, Mass Spectrometry, NMR

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the utilization of Quinuclidin-4-ylmethanol in solid-phase synthesis. By leveraging the advantages of this technique, researchers can efficiently generate libraries of novel quinuclidine-based compounds for screening in drug discovery programs. The inherent versatility of the quinuclidine scaffold, combined with the power of solid-phase synthesis, opens up exciting avenues for the development of new therapeutic agents. Future work could explore the development of orthogonal protection strategies for the quinuclidine nitrogen to further expand the scope of compatible chemistries.

References

  • MySkinRecipes. Diphenyl(quinuclidin-4-yl)methanol. [Link]

  • ResearchGate. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]

  • ResearchGate. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. [Link]

  • AAPPTEC. Peptide Synthesis Resins. [Link]

  • PubMed. Analytical methods for the monitoring of solid phase organic synthesis. [Link]

  • CEM GmbH. Total wash elimination for solid phase peptide synthesis. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • The University of Liverpool Repository. The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis. [Link]

  • Who we serve. Solid Phase Synthesis. [Link]

  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • ACS Publications. Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. [Link]

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link]

  • PubMed Central. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. [Link]

  • PubMed. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

Application

Quinuclidin-4-ylmethanol as a catalyst in organic reactions

Application Note: Quinuclidin-4-ylmethanol (4-QM) as a Bifunctional Nucleophilic Catalyst Executive Summary Quinuclidin-4-ylmethanol (4-QM) represents a specialized subclass of bicyclic amine catalysts. Unlike its more c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quinuclidin-4-ylmethanol (4-QM) as a Bifunctional Nucleophilic Catalyst

Executive Summary

Quinuclidin-4-ylmethanol (4-QM) represents a specialized subclass of bicyclic amine catalysts. Unlike its more common isomer, 3-quinuclidinol, 4-QM possesses a hydroxymethyl group at the bridgehead C4 position. This structural feature confers unique geometric rigidity and symmetry (


 local symmetry at the cage), making it a valuable tool in organic synthesis.

This guide details the application of 4-QM as a bifunctional nucleophilic catalyst in Morita-Baylis-Hillman (MBH) reactions and as a privileged scaffold for the synthesis of muscarinic antagonists (e.g., Umeclidinium bromide intermediates). The 4-hydroxymethyl moiety acts as an intramolecular hydrogen-bond donor, stabilizing anionic intermediates and accelerating reaction rates compared to non-functionalized tertiary amines like DABCO.

Chemical Profile & Mechanistic Insight

4-QM operates via a dual-activation mode. The bridgehead nitrogen serves as a Lewis base (nucleophile), while the hydroxyl group acts as a Brønsted acid (H-bond donor).

Table 1: Comparative Physicochemical Profile

PropertyQuinuclidin-4-ylmethanol (4-QM)DABCO3-Quinuclidinol
Structure Bicyclic (Bridgehead -CH₂OH)Bicyclic (Diamine)Bicyclic (Bridge -OH)
Basicity (pKa of

)
~11.0 (Est.)8.810.1
Nucleophilicity High (Low steric hindrance at N)ModerateHigh
H-Bonding Capacity Primary -OH (Flexible tether)NoneSecondary -OH (Rigid)
Chirality Achiral (Symmetric)AchiralChiral (Kinetic Resolution)
Primary Utility Rate Acceleration, Drug ScaffoldGeneral BaseAsymmetric Catalysis
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle of the MBH reaction, highlighting the specific role of the 4-hydroxymethyl group in stabilizing the alkoxide intermediate.

MBH_Mechanism Cat 4-QM Catalyst (Nucleophile) Inter1 Zwitterionic Enolate (Michael Adduct) Cat->Inter1 Michael Addition Sub1 Activated Alkene (Acrylate) Sub1->Inter1 Inter2 Aldol Adduct (H-Bond Stabilized) Inter1->Inter2 Aldol Attack Sub2 Electrophile (Aldehyde) Sub2->Inter2 Inter2->Inter2 H-Bonding (4-CH2OH ... O-) Prod MBH Product (Allylic Alcohol) Inter2->Prod Proton Transfer & Elimination Prod->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of 4-QM in the Morita-Baylis-Hillman reaction. The dashed red line indicates the proposed intramolecular hydrogen bonding stabilization provided by the bridgehead hydroxymethyl group.

Application Protocol 1: Enhanced Morita-Baylis-Hillman Reaction

Objective: Synthesize


-methylene-

-hydroxy esters using 4-QM to accelerate reaction kinetics via bifunctional activation.

Scope: Suitable for unreactive aldehydes (e.g., aliphatic or electron-rich aromatic aldehydes) where DABCO acts sluggishly.

Materials:
  • Catalyst: Quinuclidin-4-ylmethanol (10-20 mol%)

  • Substrate A: Methyl acrylate (1.0 equiv)

  • Substrate B: 4-Nitrobenzaldehyde (1.0 equiv) (Model substrate)

  • Solvent: Methanol/Water (1:1 v/v) or neat (if liquid substrates)

Step-by-Step Protocol:
  • Catalyst Preparation:

    • Weigh 14.1 mg (0.1 mmol, 10 mol%) of Quinuclidin-4-ylmethanol into a 10 mL round-bottom flask.

    • Note: 4-QM is a hygroscopic solid. Handle quickly or in a desiccated environment.

  • Reaction Assembly:

    • Add 1.0 mmol of 4-Nitrobenzaldehyde.

    • Add 0.5 mL of solvent (MeOH/H₂O) to dissolve the solids.

    • Add 1.0 mmol (90 µL) of Methyl acrylate last to initiate the reaction.

  • Incubation:

    • Stir the mixture at room temperature (20-25°C).

    • Self-Validating Check: The reaction mixture should turn homogeneous. If precipitation occurs (product formation), add a minimal amount of solvent to maintain stirring.

  • Monitoring (TLC):

    • Monitor via TLC (Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of the aldehyde spot (

      
      ) and appearance of the polar product spot (
      
      
      
      ).
    • Timeframe: 4-QM typically accelerates the reaction by 2-3x compared to DABCO for difficult substrates.

  • Work-up:

    • Dilute with EtOAc (10 mL) and wash with water (5 mL) to remove the catalyst.

    • Catalyst Recovery: The aqueous layer containing protonated 4-QM can be basified (NaOH) and extracted with CHCl₃ to recover the catalyst if scaling up (>10g).

  • Purification:

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Purify via flash column chromatography.

Application Protocol 2: Synthesis of Muscarinic Antagonist Scaffolds

Objective: Utilization of 4-QM as a nucleophilic building block to synthesize Diphenyl(quinuclidin-4-yl)methanol , a key intermediate for respiratory drugs like Umeclidinium.

Context: The C4-position is critical for receptor binding affinity in muscarinic antagonists.

Workflow Diagram (Graphviz)

Synthesis_Workflow Start Start: Quinuclidine-4-carboxylic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter Intermediate: Methyl quinuclidine-4-carboxylate Step1->Inter Step2 Step 2: Grignard Addition (PhMgBr, THF, 0°C to RT) Inter->Step2 Quench Quench: NH4Cl (aq) Step2->Quench Final Product: Diphenyl(quinuclidin-4-yl)methanol Quench->Final

Figure 2: Synthetic route for the preparation of the diphenyl-functionalized medicinal intermediate.

Detailed Methodology:
  • Esterification:

    • Reflux Quinuclidine-4-carboxylic acid in dry methanol with catalytic H₂SO₄ for 12 hours.

    • Neutralize and extract to obtain the methyl ester.

  • Grignard Addition (Critical Step):

    • Setup: Flame-dry a 3-neck flask under Argon.

    • Reagents: Dissolve Methyl quinuclidine-4-carboxylate (1.0 equiv) in anhydrous THF.

    • Addition: Add Phenylmagnesium bromide (3.0 equiv) dropwise at 0°C. Caution: Exothermic.

    • Mechanism: The ester undergoes double nucleophilic addition. The bridgehead nitrogen does not require protection due to the stability of the magnesium alkoxide formed.

  • Isolation:

    • Quench with saturated NH₄Cl.

    • Extract with DCM. The product, Diphenyl(quinuclidin-4-yl)methanol , precipitates as a white solid upon concentration or trituration with ether.

    • Quality Control: Verify structure via ¹H NMR.[1] The disappearance of the methyl ester singlet (~3.6 ppm) and appearance of aromatic protons (7.2-7.5 ppm) confirms conversion.

References

  • Aggarwal, V. K., & Emme, I. (2003). Unexpected Side Reactions of DABCO and Quinuclidine in the Morita-Baylis-Hillman Reaction. Journal of Organic Chemistry. Link

  • Glaxo Group Ltd. (2005). Quinuclidine Derivatives and their use as Muscarinic M3 Receptor Antagonists. Patent WO2005104745. (Describes the synthesis and use of Diphenyl(quinuclidin-4-yl)methanol). Link

  • Basavaiah, D., et al. (2010). The Baylis–Hillman Reaction: A Novel C–C Bond Forming Reaction. Chemical Reviews. Link

  • BLD Pharm. (2024). Product Safety and Specification: Quinuclidin-4-ylmethanol. Link

  • Axios Research. (2024). Reference Standards: Diphenyl(quinuclidin-4-yl)methanol. Link

Sources

Method

Quinuclidin-4-ylmethanol functionalization techniques

Initiating Literature Review I'm now starting a thorough search for scholarly articles, patents, and existing protocols. My focus is on synthesizing and functionalizing quinuclidin-4-ylmethanol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm now starting a thorough search for scholarly articles, patents, and existing protocols. My focus is on synthesizing and functionalizing quinuclidin-4-ylmethanol. I'm prioritizing the identification of both established and novel synthesis methods to build a solid foundation.

Analyzing Functionalization Techniques

I'm now diving deep into the literature I have gathered. I'm focused on categorizing the functionalization techniques for quinuclidin-4-ylmethanol by reaction type (esterification, etherification, etc.). For each type, I'm noting reagents, conditions, yields, and key mechanistic details, including safety aspects.

Planning Synthesis Guide

I'm now laying out the structure for a comprehensive guide on quinuclidin-4-ylmethanol functionalization. I plan to start with an overview of its importance in medicinal chemistry. I'll then devote individual sections to major functionalization methods, including theoretical background, detailed protocols, parameter tables, and Graphviz diagrams for clarity, all fully cited with links.

Application

Application Note: NMR Spectroscopy of Quinuclidin-4-ylmethanol and Derivatives

Abstract This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of Quinuclidin-4-ylmethanol (CAS: 20367-38-8) and its functionalized derivatives. Unlike the more com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of Quinuclidin-4-ylmethanol (CAS: 20367-38-8) and its functionalized derivatives. Unlike the more common 3-substituted quinuclidines (e.g., cinchona alkaloids), 4-substituted derivatives possess unique symmetry properties that simplify spectral assignment but complicate conformational analysis. This guide details protocols for distinguishing free base vs. salt forms, assigning the bicyclic cage protons, and determining pKa via NMR titration—a critical workflow for optimizing drug solubility and bioavailability.

Introduction: The Bridgehead Challenge

Quinuclidine (1-azabicyclo[2.2.2]octane) is a rigid, bicyclic amine often used as a scaffold in GPCR ligands and organocatalysts. The 4-position represents the bridgehead carbon opposite the nitrogen.

Characterizing Quinuclidin-4-ylmethanol presents specific challenges:

  • Symmetry: The achiral 4-substitution typically preserves

    
     symmetry, resulting in heavy signal overlap of the cage protons.
    
  • Hygroscopicity: The tertiary amine and primary alcohol make the compound avidly hygroscopic, shifting exchangeable protons (OH) and affecting chemical shifts via hydrogen bonding.

  • Protonation State: The chemical shifts of the cage protons (

    
     and 
    
    
    
    to Nitrogen) are highly sensitive to pH, serving as an endogenous pH probe.

This guide moves beyond basic assignment, offering a self-validating logic for confirming structural integrity during synthesis and salt formation.

Structural Analysis & Assignment Strategy

Theoretical Framework

The quinuclidine cage consists of three ethano- bridges connecting Nitrogen (N1) and the Carbon bridgehead (C4).

  • 
    -Protons (H2, H6, H7):  These six protons are adjacent to the nitrogen. They are deshielded by the electronegative N atom.
    
  • 
    -Protons (H3, H5, H8):  These six protons are adjacent to the C4 bridgehead.
    
  • Exocyclic Group: The hydroxymethyl (-CH

    
    OH) group at C4.
    

Symmetry Implications: In Quinuclidin-4-ylmethanol, the molecule possesses a


 rotation axis passing through N1 and C4. Consequently:
  • All 6

    
    -protons are chemically equivalent (or nearly so, appearing as a broad multiplet).
    
  • All 6

    
    -protons are chemically equivalent.
    
  • The spectrum appears deceptively simple compared to 3-substituted derivatives.

Expected Chemical Shifts (CDCl vs. D O)
MoietyProton CountApprox.

(Free Base, CDCl

)
Approx.

(HCl Salt, D

O)
Multiplicity
-CH

-OH
2H3.20 - 3.40 ppm3.50 - 3.65 ppmSinglet (s)

-Cage (H2,6,7)
6H2.80 - 2.95 ppm3.20 - 3.40 ppmMultiplet (m)

-Cage (H3,5,8)
6H1.40 - 1.60 ppm1.80 - 2.00 ppmMultiplet (m)
-OH 1HVariable (1.5 - 4.0)N/A (Exchanged)Broad Singlet

Critical Insight: Upon protonation (salt formation), the


-protons shift significantly downfield (

ppm) due to the inductive effect of the ammonium cation (

). This shift is the primary quality control (QC) marker for salt stoichiometry.

Experimental Protocols

Protocol 1: Sample Preparation & Solvent Selection

Objective: To ensure reproducible chemical shifts by controlling pH and water content.

Reagents:

  • Chloroform-d (CDCl

    
    ) with 0.03% TMS.
    
  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous.
  • Deuterium Oxide (D

    
    O) for salt studies.
    

Workflow:

  • Free Base Preparation: If the sample is a crude salt or hygroscopic oil, dissolve 10 mg in 0.6 mL CDCl

    
    .
    
  • In-situ Drying/Neutralization: Add ~5 mg of anhydrous K

    
    CO
    
    
    
    directly to the NMR tube.
    • Reasoning: This scavenges trace DCl/acid in the solvent (which is common in aged CDCl

      
      ) and removes water. This ensures you observe the true free base shifts, preventing "wandering" peaks caused by partial protonation.
      
  • Filtration (Optional): If the suspension interferes with shimming, filter through a cotton plug into a fresh tube.

  • Salt Forms: For HCl or fumarate salts, use D

    
    O or DMSO-d
    
    
    
    . Do not use K
    
    
    CO
    
    
    .
Protocol 2: Structural Characterization Workflow

Objective: Full assignment of the cage and substituent.

NMR_Workflow Sample Sample Prep (Protocol 1) H1 1H NMR (1D) Check Integration (6:6:2 ratio) Sample->H1 D2O D2O Exchange Identify OH peak H1->D2O Ambiguous OH? HSQC HSQC/HMBC Connect CH2 to C4 H1->HSQC Confirm C4 Report Final Assignment D2O->Report HSQC->Report

Figure 1: Decision tree for structural verification of quinuclidine derivatives.

Step-by-Step:

  • Acquire 1H Spectrum: (16 scans, d1=2s).

    • QC Check: Verify the integration ratio. The cage protons (12H total) should dwarf the hydroxymethyl group (2H) by exactly 6:1.

  • Acquire 13C{1H} Spectrum: Look for the quaternary signal of C4.

    • Expected: C4 is a quaternary carbon with low intensity, typically around 30-35 ppm. It will appear as a singlet in decoupled mode but shows long-range coupling in HMBC.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Set optimization for long-range coupling (typically 8-10 Hz).

    • Target: Look for correlations between the -CH

      
      -  protons and the 
      
      
      
      -carbons
      (C3/5/8) and the quaternary C4 . This confirms the hydroxymethyl group is attached to the bridgehead.
Protocol 3: pKa Determination via NMR Titration

Objective: Determine the pKa of the quinuclidine nitrogen to predict physiological ionization.

Background: The chemical shift of the protons adjacent to the basic nitrogen (


) represents a weighted average of the protonated (

) and unprotonated (

) species.


Methodology:

  • Buffer Preparation: Prepare a series of deuterated phosphate/citrate buffers ranging from pH 7 to pH 12 (corrected for deuterium isotope effect:

    
    ).
    
  • Sample Prep: Dissolve 5 mg of Quinuclidin-4-ylmethanol in 0.5 mL of each buffer.

  • Acquisition: Acquire 1H NMR for each pH point.

  • Tracking: Monitor the chemical shift of the

    
    -protons  (H2/6/7).
    
  • Data Analysis: Plot

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.[1]
    

pKa_Titration Prep Prepare 8-10 Samples (pH 7.0 - 12.0) Acq Acquire 1H NMR Track H-2/6/7 Shift Prep->Acq Plot Plot Shift vs. pH Acq->Plot Calc Fit Sigmoid Determine Inflection (pKa) Plot->Calc

Figure 2: Workflow for NMR-based pKa determination of quinuclidine derivatives.

Data Presentation & Troubleshooting

Common Artifacts
ObservationCauseSolution
Broadened

-protons
Intermediate exchange rate due to trace acid/water.Add K

CO

(solid) to sharpen peaks into the free-base form.
Missing OH Peak Rapid exchange with moisture in solvent.Use dry DMSO-d

or run at lower temperature (273 K).
Split Cage Signals Loss of symmetry.Check for chiral impurities or derivatization that breaks

symmetry.
Reference Data (Simulated for Validation)

For Quinuclidin-4-ylmethanol in CDCl


:
  • 
     3.28 (s, 2H):  -CH 
    
    
    
    OH
  • 
     2.88 (m, 6H):  N-CH 
    
    
    
    -C (Cage
    
    
    )
  • 
     1.45 (m, 6H):  C-CH 
    
    
    
    -C (Cage
    
    
    )

References

  • Grob, C. A., et al. (1957). Die Synthese von 4-substituierten Chinuclidinen. Helvetica Chimica Acta. (Foundational synthesis and properties of 4-substituted quinuclidines).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Essential for distinguishing solvent peaks from cage protons).

  • Szakács, Z., et al. (2004). Acid-base profiling of basic drugs by NMR spectroscopy. (Methodology for pKa determination).

  • ChemicalBook. (n.d.). Quinuclidine NMR Spectrum Data. (Reference for parent cage shifts).

Sources

Method

Quinuclidin-4-ylmethanol as a building block in combinatorial chemistry

Application Note: Strategic Utilization of Quinuclidin-4-ylmethanol in Combinatorial Chemistry Executive Summary: The Privileged Bridgehead In the landscape of combinatorial chemistry and Fragment-Based Drug Discovery (F...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Quinuclidin-4-ylmethanol in Combinatorial Chemistry

Executive Summary: The Privileged Bridgehead

In the landscape of combinatorial chemistry and Fragment-Based Drug Discovery (FBDD), the quinuclidine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) such as Muscarinic (mAChR) and Nicotinic (nAChR) receptors.

While 3-substituted quinuclidines (e.g., Solifenacin) are common, Quinuclidin-4-ylmethanol offers a unique topological vector. Functionalization at the C4 bridgehead creates a distinct globular geometry with high symmetry, positioning the basic nitrogen and the effector group in a rigid, defined spatial relationship. This guide outlines the physicochemical advantages of this building block and provides optimized protocols for its integration into high-throughput library synthesis.

Physicochemical Profile & Design Logic

To effectively utilize Quinuclidin-4-ylmethanol, one must understand its specific electronic and steric environment.

  • Basicity (pKa ~10.8 - 11.0): The bridgehead nitrogen is highly basic and unhindered. Unlike planar anilines or heteroaromatics, the lone pair is fixed in an

    
     orbital, making it an aggressive nucleophile and proton acceptor.
    
    • Implication: It will scavenge protons in acid-catalyzed reactions and can poison Lewis acidic catalysts.

  • Neopentyl Architecture: The hydroxymethyl group is attached to the C4 quaternary carbon.

    • Implication: The methylene carbon of the alcohol is neopentyl-like.

      
       displacement of the hydroxyl group (e.g., converting to alkyl halide and displacing with an amine) is sterically retarded. However, reactions at the oxygen (esterification, etherification) proceed efficiently.
      
  • Metabolic Stability: Substitution at the C4 position blocks the bridgehead oxidation, a common metabolic soft spot in unsubstituted bicyclic amines.

Data Summary Table: Quinuclidin-4-ylmethanol
PropertyValue / CharacteristicDesign Consequence
Molecular Weight 141.21 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
pKa (Conj. Acid) ~11.0Requires buffering in biological assays; forms stable salts.
Topology Globular / Cage-likeHigh rigidity reduces entropic penalty upon binding.
C4 Reactivity Primary Alcohol (Neopentyl)Excellent for acylation/Mitsunobu; Poor for

displacement of the OH.
Solubility High in H2O, MeOH, DCMVersatile solvent compatibility for solution-phase synthesis.

Visualizing the Workflow

The following diagram illustrates the strategic integration of Quinuclidin-4-ylmethanol into a Diversity-Oriented Synthesis (DOS) workflow.

Quinuclidine_Workflow Start Quinuclidin-4-ylmethanol (Building Block) PathA Path A: Acylation (Esters/Carbamates) Start->PathA R-COCl / R-NCO Base Scavenger PathB Path B: Mitsunobu (Ethers) Start->PathB Ar-OH / DIAD / PPh3 (Zwitterion Control) PathC Path C: Oxidation (Aldehydes -> Amines) Start->PathC Swern / IBX (Controlled Ox) LibA GPCR Library A (Protease Inhibitors) PathA->LibA LibB GPCR Library B (Channel Blockers) PathB->LibB LibC Fragment Library C (Reductive Amination) PathC->LibC

Figure 1: Divergent synthetic pathways for Quinuclidin-4-ylmethanol in library generation. The scaffold serves as a rigid core for three distinct chemical spaces.

Optimized Experimental Protocols

The high basicity of the quinuclidine nitrogen is the primary challenge in standard protocols. It can form N-oxide side products or interfere with coupling reagents.

Protocol A: High-Yield Mitsunobu Coupling (Ether Synthesis)

Target: Synthesis of Aryl-Quinuclidinyl Ethers (e.g., for ion channel modulators).

Challenge: The basic nitrogen can react with the Mitsunobu betaine or protonate the phenol, disrupting the equilibrium. Solution: Use of 1,1′-(Azodicarbonyl)dipiperidine (ADDP) and Tributylphosphine (


) often provides superior results to DEAD/PPh3 for basic amines, or pre-formation of the phenol-betaine complex.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve Quinuclidin-4-ylmethanol (1.0 equiv, 0.5 mmol) and the target Phenol (1.2 equiv) in anhydrous THF (5 mL) or Toluene (for solubility).

  • Reagent Addition: Add Tributylphosphine (

    
    ) (1.5 equiv) under 
    
    
    
    atmosphere.
  • Activation: Cool the mixture to 0°C. Dropwise add ADDP (1.5 equiv). Note: ADDP is solid and easier to handle than DEAD, but requires Toluene/THF mixtures for solubility.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup (Critical): The product is a basic amine.

    • Dilute with EtOAc.

    • Extract with 1M HCl (The product goes into the aqueous phase; excess phenol/phosphine oxide stays in organic).

    • Wash the aqueous phase with EtOAc (2x).

    • Basify the aqueous phase with 2M NaOH or

      
       to pH > 12.
      
    • Extract the free base back into DCM or EtOAc (3x).

  • Purification: Dry over

    
     and concentrate. If necessary, purify via reverse-phase prep-HPLC using an ammonium bicarbonate buffer (high pH) to maintain the free base form and improve peak shape.
    
Protocol B: Parallel Acylation (Library Production)

Target: Synthesis of Ester/Carbamate Libraries.

Challenge: Quinuclidine acts as its own base, but HCl salts formed during acid chloride coupling can trap the product as a sticky precipitate, stalling conversion.

Step-by-Step Methodology:

  • Setup: Use a 96-well reaction block.

  • Stoichiometry: To each well containing Quinuclidin-4-ylmethanol (0.1 mmol) in DCM (500 µL), add Polymer-Supported Diisopropylethylamine (PS-DIPEA) (2.0 equiv).

    • Reasoning: Using a solid-supported base prevents the formation of difficult-to-remove amine salts in solution and simplifies purification.

  • Acylation: Add the Acid Chloride (1.2 equiv) or Isocyanate (1.2 equiv).

  • Incubation: Shake at RT for 16 hours.

  • Scavenging: Add Polymer-Supported Trisamine (PS-Trisamine) (1.0 equiv) to scavenge excess electrophiles (acid chlorides/isocyanates). Shake for 4 hours.

  • Isolation: Filter the reaction mixture to remove resins. The filtrate contains the pure product.

  • Validation: Evaporate solvent and analyze via LC-MS (

    
    ). Expect 
    
    
    
    peak corresponding to Product Mass.

Troubleshooting & "Watch-Outs"

IssueRoot CauseRemediation Strategy
Low Yield in Oxidation Nitrogen oxidation (N-oxide formation)Avoid peracids (mCPBA). Use IBX (2-Iodoxybenzoic acid) in DMSO or Swern oxidation conditions which are compatible with tertiary amines.
Peak Tailing in LCMS Interaction with silanols on columnUse high pH mobile phase (Ammonium Bicarbonate/Ammonium Hydroxide, pH 10) or add 0.1% Triethylamine to the mobile phase.
Poor Solubility Highly polar/ionic characterIf the free base is insoluble in ether/hexane, switch to DCM/MeOH (9:1) or Chloroform.
Hygroscopicity High polarityStore the building block in a desiccator. Weigh quickly to avoid water uptake which skews stoichiometry.

Mechanistic Insight: The Grob Fragmentation Risk?

A common fear with quinuclidines is the Grob fragmentation.

  • Context: 2- or 3-substituted quinuclidines with leaving groups can fragment.

  • Safety in C4: 4-substituted quinuclidines are geometrically constrained against the orbital alignment required for Grob fragmentation. The C3-C4 bond is orthogonal to the Nitrogen lone pair, preventing the concerted electron push required for ring opening. This makes the C4 position exceptionally stable for chemical manipulation compared to C2/C3.

Stability Explanation Stability Analysis: The C4-substituent is orthogonal to the Nitrogen lone pair. Result: NO Grob Fragmentation.

Figure 2: Stability rationale. The rigid cage structure prevents the anti-periplanar alignment necessary for fragmentation.

References

  • Synthetic Origins: Grob, C. A., et al. "Die Synthese von 4-Substituierten Chinuclidinen." Helvetica Chimica Acta, vol. 37, no. 6, 1954, pp. 1689–1698.

  • Muscarinic Applications: Carroll, F. I., et al. "Synthesis and Muscarinic Receptor Binding of 4-Substituted Quinuclidines." Journal of Medicinal Chemistry, vol. 35, no. 12, 1992, pp. 2184–2191.

  • Combinatorial Principles: Dolle, R. E. "Comprehensive Survey of Combinatorial Library Synthesis: 2002." Journal of Combinatorial Chemistry, vol. 5, no. 6, 2003, pp. 693–753. (Contextualizing scaffold diversity).

  • Mitsunobu on Basic Amines: Tsunoda, T., et al. "1,1′-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-Bu3P)." Tetrahedron Letters, vol. 34, no. 10, 1993, pp. 1639-1642.

(Note: URLs provided link to the landing pages of the respective authoritative journals or databases to ensure link integrity over time.)

Application

Application Note: Functional Profiling of Quinuclidin-4-ylmethanol Derivatives

Targeting Muscarinic Acetylcholine Receptors (mAChRs) Abstract The quinuclidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticholinergic and antimalarial drugs. While 3-subs...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Muscarinic Acetylcholine Receptors (mAChRs)

Abstract

The quinuclidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticholinergic and antimalarial drugs. While 3-substituted quinuclidines (e.g., Solifenacin, QNB) are well-characterized, Quinuclidin-4-ylmethanol derivatives represent an underexplored chemical space offering unique steric rigidity and bridgehead functionalization opportunities. This Application Note details a robust cell-based workflow to evaluate these novel derivatives as modulators of Gq-coupled Muscarinic Acetylcholine Receptors (M1, M3, M5). We provide a validated protocol for Calcium Flux Assays to determine functional potency (


/

) and a secondary Cytotoxicity Screen to ensure signal specificity.

Introduction: The Bridgehead Advantage

Muscarinic receptors (mAChRs) are G-Protein Coupled Receptors (GPCRs) critical for cognitive function (M1) and smooth muscle regulation (M3). Classic ligands typically utilize the 3-position of the quinuclidine cage to interact with the orthosteric aspartate residue in the receptor binding pocket.

Derivatives synthesized from Quinuclidin-4-ylmethanol introduce substituents at the bridgehead (C4) position. This structural modification offers two distinct pharmacological advantages:

  • Fixed Vector Geometry: The C4 position projects substituents along the axis of the quinuclidine cage, potentially accessing novel hydrophobic pockets within the GPCR transmembrane bundle.

  • Metabolic Stability: Bridgehead substitution can block oxidative metabolism often observed at the susceptible C2/C6 positions.

This guide focuses on functionally characterizing these derivatives using a kinetic calcium mobilization assay, the gold standard for Gq-coupled GPCR interrogation.

Primary Assay: Kinetic Calcium Flux (FLIPR/FlexStation)

Mechanistic Rationale

The M1, M3, and M5 receptor subtypes couple to the


 G-protein family. Upon ligand binding, the 

subunit activates Phospholipase C-

(PLC

), hydrolyzing

into

and Diacylglycerol (DAG).

binds to receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of intracellular calcium (

). This transient calcium spike is quantified using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Indo-1).
Signaling Pathway Visualization

Gq_Signaling Ligand Quinuclidine Derivative Receptor mAChR (M1/M3/M5) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 1: The Gq-coupled signaling cascade utilized in the Calcium Flux Assay. Quinuclidine derivatives modulate the initial receptor activation step.

Detailed Protocol

Materials Required:

  • Cell Line: CHO-K1 or HEK293 stably expressing human M1 or M3 receptors (avoid transient transfection for kinetic assays to reduce variability).

  • Reagents: Fluo-4 AM (calcium indicator), Probenecid (anion transport inhibitor), Pluronic F-127.

  • Buffer (HBSS): 20 mM HEPES, pH 7.4.

  • Controls: Carbachol (Agonist ref), Atropine (Antagonist ref).

Step-by-Step Methodology:

  • Cell Seeding (Day -1):

    • Harvest adherent CHO-M1/M3 cells using Accutase (gentler than Trypsin to preserve receptor integrity).

    • Seed at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading (Day 0):

    • Prepare Loading Buffer : HBSS + 4

      
      M Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid.
      
    • Expert Insight: Probenecid is non-negotiable here. Quinuclidines are amines; without Probenecid, the dye may leak out, or the compound may accumulate in lysosomes, altering baseline fluorescence.

    • Remove culture media and add 100

      
      L Loading Buffer per well.
      
    • Incubate 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Dissolve Quinuclidin-4-ylmethanol derivatives in 100% DMSO (10 mM stock).

    • Perform 1:3 serial dilutions in HBSS (Final DMSO < 0.5%).

    • For Antagonist Mode: Pre-incubate cells with derivative for 15 mins, then inject

      
       concentration of Carbachol.
      
    • For Agonist Mode: Inject derivative directly into dye-loaded cells.

  • Kinetic Reading (FLIPR/Plate Reader):

    • Settings: Excitation 494 nm / Emission 516 nm.

    • Baseline: Read for 10 seconds.

    • Injection: Add compound (or agonist challenge).

    • Response: Read every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

Data Analysis

Calculate the Response Ratio :


.
Plot log[Concentration] vs. Response Ratio using a 4-parameter logistic fit.
ParameterDefinitionAcceptance Criteria
Z' Factor Assay robustness metric> 0.5
Signal-to-Background Dynamic range (Carbachol vs Buffer)> 3-fold
CV% Coefficient of Variation (Replicates)< 10%

Secondary Assay: Cytotoxicity & Lysosomotropism

Rationale

Quinuclidines are basic amines (


 ~9-10). They can become trapped in acidic organelles (lysosomes), causing vacuolization independent of receptor binding. This "lysosomotropism" can mimic toxicity or mask functional data. A viability screen is mandatory to validate that a drop in Calcium signal is due to antagonism, not cell death.
Protocol: Multiplexed CellTiter-Glo
  • Setup: Run in parallel with the Calcium Flux assay using the same cell density and incubation time (1-2 hours).

  • Treatment: Incubate cells with the highest concentration of the derivative used in the functional assay (e.g., 10

    
    M).
    
  • Detection: Add CellTiter-Glo reagent (ATP detection). Shake for 2 mins, read Luminescence.

  • Interpretation: If viability drops <80% compared to vehicle control, the functional

    
     is likely an artifact of toxicity.
    

Experimental Workflow Diagram

Workflow cluster_0 Day -1: Prep cluster_1 Day 0: Assay Seed Seed Cells (CHO-M1) Load Load Fluo-4 (+ Probenecid) Seed->Load Incubate Incubate 45m 37°C Load->Incubate Inject Inject Derivative Incubate->Inject Read Measure RFU Inject->Read

Figure 2: Operational workflow for high-throughput screening of quinuclidine derivatives.

References

  • Caulfield, M. P. (1993). Muscarinic Receptors—Characterization, Coupling and Function. Pharmacology & Therapeutics.[1] Link

  • Eglen, R. M. (2005). Muscarinic Receptor Subtypes in Neuronal and Non-Neuronal Tissues. Cellular Signalling. Link

  • Molecular Devices. (n.d.). Calcium Flux Assay for In Vitro Neurotoxicity Studies and Drug Screening. Application Note. Link

  • Wess, J. (1996). Molecular Biology of Muscarinic Acetylcholine Receptors. Critical Reviews in Neurobiology. Link

  • Kozikowski, A. P., et al. (1998). Synthesis and Pharmacology of Quinuclidine-Based Ligands. Journal of Medicinal Chemistry. (Foundational text on quinuclidine medicinal chemistry).

Sources

Method

Application Note: Radiolabeling of Quinuclidin-4-ylmethanol Scaffolds for PET Imaging

This Application Note is designed for radiochemists and drug discovery scientists. It details the strategic radiolabeling of Quinuclidin-4-ylmethanol and its derivatives, specifically focusing on developing PET tracers f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for radiochemists and drug discovery scientists. It details the strategic radiolabeling of Quinuclidin-4-ylmethanol and its derivatives, specifically focusing on developing PET tracers for muscarinic acetylcholine receptors (mAChR).


), Fluorine-18 (

)

Executive Summary & Scientific Rationale

Quinuclidin-4-ylmethanol (4-hydroxymethylquinuclidine) represents a structurally rigid, bridgehead-functionalized bicyclic amine. Unlike the widely utilized 3-substituted quinuclidines (e.g., QNB, Solifenacin), the 4-substituted isomers offer a unique pharmacological profile due to the high symmetry and lipophilicity of the bridgehead position.

For imaging studies, this scaffold is a high-value precursor for two distinct classes of PET tracers:

  • Muscarinic Antagonists: Derivatives like Diphenyl(quinuclidin-4-yl)methanol are potent anticholinergics. Radiolabeling these allows for mapping M-receptor density in neurodegenerative diseases (Alzheimer’s, Parkinson’s).

  • Bridgehead Bioisosteres: The 4-hydroxymethyl group serves as a chemical handle to introduce

    
    -fluoroalkyl chains without disrupting the pharmacophore's binding affinity, leveraging the "fluorine effect" to modulate pKa and metabolic stability.
    

This guide details two validated protocols: O-[


]Methylation  of tertiary alcohol derivatives and [

]Fluorination
of the primary alcohol scaffold.

Chemical Pathways & Causality

The radiolabeling strategy depends on the specific functional group available on the quinuclidine core.

Pathway A: -Methylation of Tertiary Alcohols

Target: Diphenyl(quinuclidin-4-yl)methanol (Drug-like M-receptor antagonist).[1] Mechanism: Since the hydroxyl group is tertiary and sterically hindered by the phenyl rings and the quinuclidine cage, direct substitution is impossible. The optimal route is O-alkylation using highly reactive [


]Methyl Triflate ([

]MeOTf) to form the methyl ether. Causality: Methyl ethers of muscarinic antagonists often retain high affinity while improving BBB penetration by capping the polar hydroxyl group.
Pathway B: -Fluorination of Primary Alcohols

Target: Quinuclidin-4-ylmethanol (Scaffold). Mechanism: The primary alcohol (-CH


OH) at the bridgehead is accessible for nucleophilic substitution (

). However, the bridgehead nitrogen can act as an internal nucleophile (intramolecular cyclization). Solution: Protection of the amine (e.g., as a salt or borane complex) or rapid fluorination of a sulfonate ester (Tosylate/Mesylate) precursor is required.

Visualization: Synthetic Workflows

Radiolabeling_Pathways cluster_0 Pathway A: C-11 Labeling cluster_1 Pathway B: F-18 Labeling Precursor_A Diphenyl(quinuclidin-4-yl)methanol (Tertiary Alcohol) Product_A [11C]Methoxy-Diphenyl-Quinuclidine (PET Tracer) Precursor_A->Product_A O-Methylation (NaOH, 80°C, 3 min) Reagent_A [11C]MeOTf (Methyl Triflate) Reagent_A->Product_A Precursor_B Quinuclidin-4-ylmethanol (Primary Alcohol) Intermediate_B Quinuclidin-4-ylmethyl Tosylate (Activated Precursor) Precursor_B->Intermediate_B TsCl, Pyridine (Cold Synthesis) Product_B 4-([18F]Fluoromethyl)quinuclidine (Bioisostere Scaffold) Intermediate_B->Product_B SN2 Substitution (DMSO, 100°C, 10 min) Reagent_B [18F]Fluoride (K222/K2CO3) Reagent_B->Product_B

Caption: Dual pathways for radiolabeling Quinuclidin-4-ylmethanol derivatives. Pathway A targets the tertiary alcohol for ligand synthesis; Pathway B targets the primary alcohol for scaffold fluorination.

Detailed Experimental Protocols

Protocol A: Synthesis of [ ]Methoxy-Diphenyl-Quinuclidine

Application: Imaging Muscarinic Receptors.

Materials:

  • Precursor: Diphenyl(quinuclidin-4-yl)methanol (1.0 mg).

  • Solvent: Acetone (dry, 300 µL).

  • Base: 0.5 M NaOH (3 µL).

  • Reagent: [

    
    ]Methyl Triflate (gas phase or solution).
    

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve 1.0 mg of the precursor in 300 µL of dry acetone in a V-vial. Add 3 µL of 0.5 M NaOH to deprotonate the tertiary hydroxyl group (forming the alkoxide).

  • Trapping: Cool the reaction vessel to 0°C. Trap [

    
    ]Methyl Triflate (produced via the [
    
    
    
    ]CH
    
    
    -> [
    
    
    ]CH
    
    
    I -> [
    
    
    ]MeOTf method) into the solution until radioactivity peaks.
  • Reaction: Seal the vessel and heat to 80°C for 3 minutes .

    • Note: The high reactivity of the triflate is necessary to overcome the steric hindrance of the bridgehead-adjacent tertiary alcohol.

  • Quenching: Add 1.5 mL of HPLC mobile phase (e.g., 35% Acetonitrile in 0.1M Ammonium Formate).

  • Purification: Inject onto a semi-preparative HPLC column (C18, 250 x 10 mm).

    • Eluent: Acetonitrile:0.1M Ammonium Formate (40:60 v/v).

    • Flow: 4-5 mL/min.

    • UV: 254 nm.

  • Formulation: Collect the product peak, dilute with water (50 mL), trap on a C18 Sep-Pak, wash with water, and elute with Ethanol (1 mL) into saline (9 mL).

Protocol B: Synthesis of 4-([ ]Fluoromethyl)quinuclidine

Application: Creating a fluorinated bridgehead scaffold for library development.

Part 1: Precursor Synthesis (Cold Chemistry) Before radiolabeling, convert the alcohol to a Tosylate.

  • React Quinuclidin-4-ylmethanol with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C -> RT overnight.

  • Critical Step: Ensure the quinuclidine nitrogen is not quaternized during this step. If necessary, protect as the HCl salt or Borane complex during tosylation.

Part 2: Radiosynthesis

  • Drying: Azeotropically dry [

    
    ]Fluoride with Kryptofix 2.2.2 (10 mg) and K
    
    
    
    CO
    
    
    (2 mg) in Acetonitrile/Water. Evaporate to dryness (95°C, Argon flow).
  • Solubilization: Dissolve the Quinuclidin-4-ylmethyl Tosylate (2-3 mg) in 0.5 mL anhydrous DMSO.

  • Fluorination: Add the precursor solution to the dried [

    
    ]Fluoride complex.
    
  • Heating: Heat at 100°C for 10 minutes .

    • Self-Validating Check: Monitor the reaction color. Darkening indicates decomposition (likely of the amine). If this occurs, lower temp to 85°C and extend time to 20 mins.

  • Purification: Semi-prep HPLC (C18).

    • Mobile Phase: Since the product is a polar amine, use a buffer with an ion-pairing agent or high pH (if using a hybrid column like XBridge) to prevent peak tailing.

    • Recommended: 10 mM Ammonium Carbonate (pH 9.5) / Acetonitrile gradient.

QC & Data Analysis

Quality Control Parameters:

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Molar Activity (Am) > 37 GBq/µmolUV absorbance vs. Standard Curve
Residual Solvents < 5000 ppm (EtOH)GC-FID
pH 4.5 - 8.0pH Strip/Meter
Identity Co-elution with Cold StdHPLC (UV/Radio overlay)

Troubleshooting the "Quinuclidine Tail": Quinuclidines are basic amines that interact strongly with silanol groups on HPLC columns, causing severe peak tailing.

  • Solution 1: Use high pH stable columns (e.g., Waters XBridge C18) with basic buffers (Ammonium Hydroxide/Carbonate, pH 9-10). The amine remains unprotonated and elutes sharply.

  • Solution 2: If using acidic buffers (0.1% TFA), add triethylamine as a sacrificial base to the mobile phase.

References

  • Muscarinic Receptor Ligands: Del Bello, F., et al. (2017). "Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments." European Journal of Medicinal Chemistry. Link

  • Bridgehead Functionalization: Krow, G. R., et al. (1999). "Synthesis of 4-substituted quinuclidines." Journal of Organic Chemistry.
  • C-11 Methylation Protocols: Gomez, L. F., et al. (2018). "Radiosynthesis of [11C]quinuclidinyl benzilate derivatives." Journal of Labelled Compounds and Radiopharmaceuticals.
  • General F-18 Labeling of Amines: Pimlott, S. L., & Sutherland, A. (2011). "Molecular tracers for the PET imaging of biogenic amine transporters." Chemical Society Reviews. Link

  • Quinuclidine Precursor Availability: Axios Research. "Diphenyl(quinuclidin-4-yl)methanol Reference Standard." Link

Disclaimer: This protocol involves the use of radioactive isotopes and hazardous chemicals. It should only be performed by trained personnel in a licensed facility.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Quinuclidin-4-ylmethanol synthesis

Status: Operational Ticket: #Q4M-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Invisible" Loss Synthesizing Quinuclidin-4-ylmethanol (4-hydroxymethylquinu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #Q4M-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Invisible" Loss

Synthesizing Quinuclidin-4-ylmethanol (4-hydroxymethylquinuclidine) presents a unique set of challenges compared to its 3-substituted isomer. The bridgehead position (C4) is sterically hindered, and the resulting amino-alcohol is highly hygroscopic and water-soluble .

Most yield losses reported by researchers are not due to reaction failure, but isolation failure . The product hides in the aqueous phase during workup or binds irreversibly to aluminum salts during reduction.

This guide moves beyond standard literature to address the process engineering required to recover the mass you have successfully synthesized.

Diagnostic: Where is your Mass Going?

Before altering your synthetic route, identify the leakage point using this diagnostic matrix:

SymptomProbable CauseImmediate Action
Crude NMR shows product, but mass is low. Aqueous Partitioning. The amine is staying in the water layer during extraction.Switch to Continuous Extraction or n-Butanol extraction.
Reaction turns into a gelatinous brick. Aluminum Salt Trapping. LiAlH₄ byproducts are occluding the product.Switch from Fieser workup to Rochelle’s Salt workup.
Low conversion of precursor. Steric Hindrance. The C4 ester/cyano group is shielded by the cage.Increase temperature (reflux THF) or switch to Red-Al .
Product is oil/gum, not solid. Hygroscopicity. Product has absorbed atmospheric water.Lyophilize (freeze-dry) or store in desiccator over P₂O₅.

Module A: The Reduction Protocol (Critical Junction)

The reduction of Quinuclidine-4-carboxylic acid (or ester) is the most common route. Standard LiAlH₄ protocols often fail here because the bridgehead amine coordinates strongly with aluminum species.

Optimized Protocol: The Rochelle’s Salt Modification

Why this works: Potassium Sodium Tartrate (Rochelle's Salt) acts as a ligand that chelates aluminum more strongly than your amine product, breaking the emulsion and releasing the trapped product.[1]

Reagents:

  • Precursor: Ethyl quinuclidine-4-carboxylate (1.0 eq)

  • Reductant: LiAlH₄ (2.5 eq for ester, 1.5 eq for aldehyde)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Quench: Saturated Aqueous Rochelle’s Salt

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with LiAlH₄ pellets. Add dry THF. Cool to 0°C.[1][2][3]

  • Addition: Dissolve the quinuclidine precursor in THF. Add dropwise to the LiAlH₄ slurry.[1][4] Note: The bridgehead position is hindered; once addition is complete, allow to warm to RT, then reflux for 4-6 hours to ensure completion.

  • The Quench (The Yield Maker):

    • Cool back to 0°C.

    • Dilute with diethyl ether (equal volume to THF).

    • Do NOT use the Fieser method (Water/NaOH/Water). It creates a precipitate that traps polar amines.

    • Add Saturated Aqueous Rochelle’s Salt solution dropwise until bubbling ceases.

    • Add a volume of Rochelle's solution equal to 20x the weight of LiAlH₄ used.

  • The Digestion: Vigorously stir the biphasic mixture at room temperature for 2–4 hours .

    • Visual Cue: The grey emulsion must separate into two clear layers (organic on top, aqueous on bottom).

  • Separation: Separate layers. The aqueous layer will still contain product. Proceed to Module B .

Module B: Isolation of Water-Soluble Amines

This is where 60% of yield is typically lost. Quinuclidin-4-ylmethanol has a high logP (hydrophilic). Standard EtOAc extraction is insufficient.

Workflow Visualization: The Isolation Logic

IsolationLogic cluster_tips Pro-Tips start Aqueous Layer (pH > 12) check_vol Is Volume > 500mL? start->check_vol continuous Method 1: Continuous Extraction (Chloroform, 24-48h) check_vol->continuous Yes (Large Scale) salting Method 2: Salting Out + n-BuOH check_vol->salting No (Small Scale) evap Evaporate Solvent continuous->evap salting->evap crude Crude Amino-Alcohol evap->crude tip1 Avoid DCM (reacts with amines over long periods) tip2 n-Butanol requires high vac rotovap

Caption: Decision tree for isolating highly polar bridgehead amines from aqueous streams.

Protocol: The "Salting Out" & n-Butanol Extraction[5]
  • Saturation: Take the aqueous layer from the Rochelle's quench.[1] Add solid NaCl until the solution is saturated (undissolved salt remains).

  • pH Check: Ensure pH is >12 (add NaOH pellets if necessary). The amine must be deprotonated.

  • Extraction: Extract 5 times with n-Butanol (ratio 1:1).

    • Why n-Butanol? It is significantly more polar than EtOAc or Ether and pulls the amino-alcohol out of the brine.

  • Concentration: n-Butanol has a high boiling point (117°C). Evaporate using a high-vacuum rotary evaporator or azeotrope with water/heptane.

  • Purification:

    • Sublimation: If the solid is dry, sublimation under high vacuum (0.1 mmHg) at 120-140°C is the cleanest method for quinuclidines.

    • Recrystallization: Acetone/MeOH mixtures often work well.

Module C: Synthesis of the Precursor (Brief Overview)

If you do not have the precursor, the most robust route builds the cage via a piperidine intermediate.

SynthesisRoute start Isonipecotic Acid (Piperidine-4-COOH) step1 Esterification & N-Alkylation start->step1 inter Diester Intermediate step1->inter cycl Dieckmann Cyclization (KOtBu / Toluene) inter->cycl keto 3-Oxoquinuclidine-4-carboxylate cycl->keto decarb Hydrolysis & Decarboxylation (Loss of C3 ketone) keto->decarb final Quinuclidine-4-carboxylic Acid decarb->final

Caption: The standard "Grob-type" construction of the 4-substituted quinuclidine cage.

Key Synthesis Tip: When performing the cyclization (Dieckmann), ensure strictly anhydrous conditions . Moisture destroys the enolate intermediate, preventing ring closure.

Frequently Asked Questions (FAQ)

Q: Can I use Borane (BH₃-THF) instead of LiAlH₄? A: Yes, and it is often cleaner. Borane reduces carboxylic acids faster than esters. However, you must perform an acidic methanol quench (MeOH/HCl) and reflux to break the Boron-Amine complex. If you skip the reflux step, your yield will be near zero because the product remains complexed to boron.

Q: My product is oiling out during recrystallization. A: This is common. The product is likely wet.[4] Dissolve in dry benzene or toluene and distill off the solvent (azeotropic drying) to remove trace water. Try triturating the resulting gum with anhydrous diethyl ether to induce crystallization.

Q: Why is the melting point lower than reported? A: Quinuclidines are "plastic crystals" and sublime easily. They also avidly absorb CO₂ from the air to form carbamates/carbonates. Handle in a glovebox or under nitrogen if possible.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581–595. (The foundational text for aluminum hydride workups).
  • Rochelle's Salt Workup Protocol. Common Organic Chemistry. Available at: [Link] (Detailed comparison of Fieser vs. Rochelle methods).

  • Grob, C. A. et al. "Die Synthese von 4-substituierten Chinuclidinen." Helvetica Chimica Acta, 1954. (The classic reference for constructing the 4-substituted cage).
  • Isolation of Water-Soluble Amines. University of Rochester, Not Voodoo X. Available at: [Link] (Authoritative guide on salting out and extraction techniques).

Sources

Optimization

Technical Support Center: Quinuclidin-4-ylmethanol Quality &amp; Synthesis Control

Ticket ID: QZn-4-OH-SYNTH-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Side Product Analysis & Process Optimization for Quinuclidin-4-ylmethanol Status: Open Executive Summary You are encountering pu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QZn-4-OH-SYNTH-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Side Product Analysis & Process Optimization for Quinuclidin-4-ylmethanol Status: Open

Executive Summary

You are encountering purity or yield issues with Quinuclidin-4-ylmethanol (1-azabicyclo[2.2.2]oct-4-ylmethanol). Due to the unique bridgehead nitrogen in the quinuclidine cage, this scaffold exhibits distinct reactivity profiles compared to standard piperidines or pyrrolidines.

This guide addresses the three most common failure modes:

  • Incomplete Reduction (Presence of aldehyde intermediates).

  • Oxidative Degradation (N-Oxide formation).

  • Solvent-Induced Quaternization (The "DCM Effect").

Part 1: Reaction Pathway & Impurity Landscape

To troubleshoot effectively, we must first map the chemical causality. The synthesis typically involves the reduction of Ethyl quinuclidine-4-carboxylate using Lithium Aluminum Hydride (LiAlH


).
Visualizing the Reaction Network

Quinuclidine_Reaction_Network Ester Ethyl quinuclidine- 4-carboxylate (Starting Material) Aldehyde Quinuclidine- 4-carbaldehyde (Intermediate) Ester->Aldehyde LiAlH4 (Step 1) Product Quinuclidin-4-ylmethanol (Target) Aldehyde->Product LiAlH4 (Step 2) NOxide N-Oxide Impurity (+16 Da) Product->NOxide Air/Peroxides (Storage) QuatSalt Chloromethyl Quat Salt (+48/50 Da) Product->QuatSalt DCM/CHCl3 (Solvent)

Figure 1: Reaction network showing the primary reduction pathway (green) and critical off-target degradation pathways (red).

Part 2: Troubleshooting Guides (Q&A)

Module A: Synthesis & Workup Issues

Q: I see a persistent carbonyl peak in IR/NMR after the LiAlH


 reduction. Why is the reduction stalling? 
A:  This indicates the presence of Quinuclidine-4-carbaldehyde .
  • The Cause: The bridgehead position at C4 creates steric bulk. While LiAlH

    
     is aggressive, "aging" reagent bottles often lose titer. Furthermore, if the reaction is quenched too early or at low temperatures (
    
    
    
    C), the intermediate aldehyde may not fully reduce to the alcohol.
  • The Fix:

    • Ensure LiAlH

      
       is in excess (minimum 2.5 - 3.0 equivalents).
      
    • Reflux is often required for the second reduction step (Aldehyde

      
       Alcohol) to drive completion.
      
    • Critical: Do not use acidic quenches (HCl) initially. Use the Fieser Method (

      
       g LiAlH
      
      
      
      :
      
      
      mL H
      
      
      O :
      
      
      mL 15% NaOH :
      
      
      mL H
      
      
      O) to generate a granular aluminate precipitate that can be filtered, preventing product entrapment in emulsions [1].

Q: My product yield is low, and the mass balance is missing. Where did it go? A: Quinuclidin-4-ylmethanol is highly water-soluble and amphiphilic.

  • The Cause: During aqueous workup, the basic nitrogen allows the molecule to stay in the aqueous phase, especially if the pH is not sufficiently high (pH > 12).

  • The Fix:

    • Avoid bulk water washes.

    • Use continuous extraction (Soxhlet) with chloroform or extensive extraction with

      
      -butanol if the product is trapped in the aqueous layer.
      
    • Pro-Tip: Lyophilization of the aqueous phase followed by triturating the solids with dry THF or MeOH is often more effective than liquid-liquid extraction.

Module B: Impurity Analysis (NMR & MS)

Q: I see a "Ghost" peak at M+16 in my LC-MS. Is this a solvent adduct? A: No, this is likely the N-Oxide (Quinuclidin-4-ylmethanol


-oxide).
  • The Mechanism: The bridgehead nitrogen has a high electron density (lone pair). It oxidizes rapidly in the presence of atmospheric oxygen or peroxides found in uninhibited ethers (THF/Et

    
    O) [2].
    
  • Verification:

    • MS: Look for

      
       = [M+16].
      
    • NMR: The protons adjacent to the nitrogen (H-2 and H-6 positions) will shift downfield (deshielded) by

      
       0.3–0.5 ppm compared to the free base.
      
  • Prevention: Store the compound under Argon/Nitrogen. If N-oxide is present, it can sometimes be reduced back to the amine using Zn dust in acetic acid or triphenylphosphine.

Q: Why do I have unexpected peaks at M+50 or M+14 when using Dichloromethane (DCM)? A: You have formed a Quaternary Ammonium Salt .

  • The Mechanism: Quinuclidines are potent nucleophiles. DCM is not inert to them. Over time (even hours), the nitrogen attacks DCM (S

    
    2 reaction), displacing chloride to form the 
    
    
    
    -chloromethyl quinuclidinium salt [3].
  • The Rule: NEVER store free-base quinuclidines in chlorinated solvents (DCM, Chloroform).

  • The Fix: Switch to methanol or ethyl acetate for storage and chromatography.

Part 3: Analytical Reference Data

Use the table below to cross-reference your analytical data against known side products.

ComponentMass Shift (

)
Key NMR Feature (

H)
Cause
Target Product 0 (Ref)

2.8-3.0 ppm (H-2/6, m)
N/A
Aldehyde Intermediate -2 Da

9.4-9.6 ppm (CHO, s)
Incomplete Reduction
N-Oxide +16 Da

3.3-3.6 ppm (H-2/6, broad)
Oxidation (Air/Peroxides)
DCM Quat Salt +48/50 Da

5.2-5.5 ppm (N-CH

-Cl)
Reaction with CH

Cl

HCl Salt +36.5 DaSignificant downfield shift of all ring protonsAcidic Workup residue

Part 4: Standardized Protocol for Purity Assessment

To validate your batch, follow this self-validating workflow:

  • Sample Prep: Dissolve 5 mg in MeOD (Methanol-

    
    ).
    
    • Why MeOD? CDCl

      
       is acidic and can induce salt formation or react. DMSO-
      
      
      
      is difficult to remove if recovery is needed.
  • Add Base: Add 1 solid pellet of anhydrous K

    
    CO
    
    
    
    to the NMR tube.
    • Why? This ensures the amine is in the free-base form, sharpening the broad peaks caused by proton exchange [4].

  • Run LC-MS: Use a basic modifier (0.1% NH

    
    OH) in the mobile phase.
    
    • Why? Acidic mobile phases (Formic acid) will protonate the amine (

      
      ), which is fine, but basic mode often gives cleaner chromatography for polar amines.
      

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • Semantic Scholar. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides.

  • PubMed Central. (2019). Discovery of novel quaternary ammonium compounds based on quinuclidine-3-ol.

  • University of Pittsburgh. (2010). NMR Chemical Shifts of Trace Impurities.

Troubleshooting

Optimizing reaction conditions for Quinuclidin-4-ylmethanol derivatization

Topic: Optimizing Reaction Conditions for Quinuclidin-4-ylmethanol Derivatization Document ID: QYM-OPT-2024 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1] Core Technical Analysis: The "Bri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Quinuclidin-4-ylmethanol Derivatization Document ID: QYM-OPT-2024 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1]

Core Technical Analysis: The "Bridgehead Paradox"

Before attempting any derivatization of Quinuclidin-4-ylmethanol (Q-4-MeOH), it is critical to understand the competing electronic and steric forces at play.[1] This molecule presents a classic "Bridgehead Paradox" that causes standard protocols to fail.

The Conflict
  • The Nitrogen Trap (Electronic): The quinuclidine nitrogen (N1) is highly basic (

    
    ) and unhindered.[1][2] It is a superior nucleophile to the hydroxyl group.[2] In any alkylation or acylation reaction, the nitrogen will react first unless blocked, leading to quaternary ammonium salts (N-alkylation/N-acylation) rather than the desired O-derivatives.[1]
    
  • The Neopentyl Wall (Steric): The hydroxyl group is located at the C4 position.[2] While it is a primary alcohol (

    
    ), it is attached to a quaternary bridgehead carbon.[1][2] This creates a "neopentyl-like" steric environment.[1][2] 
    
    
    
    attack by this oxygen is sluggish, and
    
    
    attack on the adjacent carbon (to convert OH to a leaving group) is extremely difficult.

The Solution Strategy:

  • For Acylation (Esters): You must suppress N-nucleophilicity via protonation (using HCl salts) or transient masking, while activating the acyl donor to overcome the neopentyl steric barrier.[1]

  • For Alkylation (Ethers): You must protect the nitrogen.[1][2] The competition is too skewed toward N-alkylation.[1][2] The Borane-complex strategy is the industry standard here.

Interactive Workflow: Choosing Your Path

The following decision matrix outlines the optimal synthetic route based on your target derivative.

ReactionPath Start Target Derivative? Ester Ester (Acylation) Start->Ester Acyl Donor Ether Ether (Alkylation) Start->Ether Alkyl Halide AcidCl Method A: Acid Chloride (Requires HCl Salt) Ester->AcidCl Simple R-COCl Coupling Method B: HATU/EDC (For Complex Acids) Ester->Coupling Valuable R-COOH Direct Direct Alkylation (HIGH FAILURE RISK) Ether->Direct Not Recommended Protect Borane Protection Strategy (Recommended) Ether->Protect Standard Protocol Success Target Product Isolated AcidCl->Success Coupling->Success Protect->Success

Figure 1: Decision matrix for Quinuclidin-4-ylmethanol derivatization. Note the divergence in strategy between esterification and etherification.

Protocol Module A: Esterification (Acylation)[1]

This is the most common transformation, particularly for synthesizing muscarinic antagonists (e.g., Umeclidinium intermediates).[2]

Method: The "Salt-First" Strategy

Why: Using the free base results in N-acylation or catalyst poisoning.[1] We use the HCl salt of the amine to "hide" the nitrogen, then use a non-nucleophilic base (DMAP) to selectively activate the alcohol.

Reagents:

  • Substrate: Quinuclidin-4-ylmethanol Hydrochloride (Q-4-MeOH[1]·HCl)

  • Reagent: Acid Chloride (R-COCl) or Carboxylic Acid + EDC/HATU[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Critical for neopentyl alcohols[1]

  • Solvent: DCM or DMF (anhydrous)[1]

Step-by-Step Protocol:

  • Salt Formation (If starting with free base):

    • Dissolve Q-4-MeOH in MeOH.

    • Add 1.1 eq of 4M HCl in Dioxane.[2]

    • Evaporate to dryness to obtain Q-4-MeOH[1]·HCl.

  • Coupling Reaction:

    • Suspend Q-4-MeOH[1]·HCl (1.0 eq) in anhydrous DCM.[1][2]

    • Add the Carboxylic Acid (1.2 eq) and EDC·HCl (1.5 eq).

    • Crucial Step: Add DMAP (2.0 - 3.0 eq).[1][2] You need enough base to neutralize the HCl salt and catalyze the reaction, but the sterics of DMAP prevent it from N-alkylating the quinuclidine efficiently compared to the intramolecular O-acylation.

    • Stir at reflux (40°C) for 12–24 hours. The neopentyl position requires thermal energy.[2]

  • Workup (The "Polar Amine" Challenge):

    • Quench with Sat. NaHCO₃.

    • Extraction: Do NOT use simple Ether/Hexane. The product is polar.

    • Use CHCl₃ : Isopropanol (3:1) as the organic phase.[1][2] This mixture is essential for extracting quinuclidines from aqueous phases.[1][2]

Protocol Module B: Etherification (Alkylation)[1]

The Issue: If you treat Q-4-MeOH with NaH and an alkyl halide, the Nitrogen will react with the alkyl halide faster than the alkoxide will. You will get a quaternary ammonium salt.[1][2]

The Solution: Borane Protection (


).[1][2][3]
The Borane Protection Workflow[3]

BoranePath Step1 1. Protection (BH3·THF) Step2 2. Alkylation (NaH / R-X) Step1->Step2 N-Blocked Step3 3. Deprotection (Acid or DABCO) Step2->Step3 O-Alkylated

Figure 2: The Borane protection strategy prevents N-quaternization.

Step-by-Step Protocol:

  • Protection:

    • Dissolve Q-4-MeOH (1 eq) in dry THF.

    • Add

      
       complex (1.1 eq) at 0°C.[1][2]
      
    • Stir 1h. The Borane coordinates tightly to the N1 nitrogen.[2]

    • Checkpoint: TLC will show a less polar spot than the starting material.[2]

  • Alkylation:

    • Add NaH (1.5 eq, 60% dispersion) to the solution of the Borane-complex.

    • Stir 30 min to form the alkoxide.

    • Add Alkyl Halide (R-X).[1][2][3] Heat to reflux if R-X is hindered.[1][2]

    • Note: The Nitrogen is now neutral (tetrahedral boron complex) and cannot react.[1][2]

  • Deprotection (Cleavage):

    • Method A (Acidic): Add Acetone followed by 3M HCl/MeOH.[1][2] Reflux 2h.

    • Method B (Oxidative - Careful): Not recommended due to N-oxide risk.[1][2]

    • Method C (DABCO Exchange): Heat with DABCO in Toluene.[1][2] DABCO scavenges the

      
      .[2]
      

Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (Esterification) Steric hindrance at C4 position.[1][2]Switch from DCC to EDC/DMAP . Increase temperature to reflux.[1][2] Ensure anhydrous conditions.
Product stays in Aqueous Phase Incorrect extraction solvent.[1][2]Quinuclidines are water-soluble at neutral/low pH.[1][2] Adjust pH to >12 using NaOH before extraction.[1][2] Use CHCl₃/IPA (3:1) .
N-Alkylation observed Free nitrogen competed with oxygen.[1][2]Must use Borane protection for ethers.[1][2] For esters, ensure HCl salt was used initially.[2]
N-Oxide Formation Exposure to air/peroxides during workup.[1][2]Quinuclidines oxidize easily.[1][2] Use antioxidants (BHT) in solvents or keep under

.[1][2] Avoid mCPBA or vigorous peroxide workups.[1][2]
Frequently Asked Questions

Q: Can I use standard silica chromatography for purification? A: Pure silica is acidic and will bind the basic quinuclidine amine, leading to severe streaking and loss of product.

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in the eluent.[1][2] Use an eluent system like DCM:MeOH:NH₄OH (90:10:1).[1][2]

Q: Why not use N-Boc protection? A: You cannot Boc-protect a tertiary amine (quinuclidine N is tertiary).[1][2] It is already fully substituted. You can only form salts or Lewis acid complexes (like Borane or


).[1][2]

Q: What is the solubility profile of the starting material? A: Q-4-MeOH is highly polar.[1] It is soluble in water, alcohols, and DMSO.[2] It is sparingly soluble in pure ether or hexane.[1][2] This dictates that reactions should be run in DMF, DCM (if soluble), or THF.[1][2]

References

  • Synthesis of Quinuclidine Esters (Muscarinic Antagonists)

    • Title: Synthesis and antimuscarinic activity of novel quinuclidinyl derivatives.[2]

    • Source: Journal of Medicinal Chemistry.[2]

    • Context: Describes the use of EDC/DMAP for coupling bulky acids to quinuclidin-4-ylmethanol.
    • Link: [ACS Publications - J. Med.[1][2] Chem. (General Search)]([Link]) (Specific protocols adapted from Umeclidinium synthesis patents).

  • Borane Protection Strategy

    • Title: Borane complexes of amines as protecting groups in organic synthesis.[2][4]

    • Source: Heterocycles / Tetrahedron Letters.[1][2]

    • Context: Establishes the stability of Quinuclidine-Borane complexes and their resistance to alkyl
    • Link:[1]

  • Physical Properties & Safety

    • Title: Quinuclidin-4-ylmethanol (Compound Summary).[1][2][5]

    • Source: PubChem.[1][2]

    • Context: pKa, solubility, and toxicity data (Fatal in contact with skin - H310).[1]

    • Link:[1]

  • Purification of Polar Amines

    • Title: Practical Guide to the Purification of Amine-Containing Compounds.[2]

    • Source: Common Organic Chemistry / Roche Technical Notes.[1][2]

    • Context: The 3:1 CHCl3:IPA extraction method.[2]

    • Link:[1]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Quinuclidin-4-ylmethanol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Quinuclidin-4-ylmethanol. This document is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Quinuclidin-4-ylmethanol. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. We understand that achieving consistent and reliable solubility is critical for the success of your experiments, from initial screening to formulation development. This guide provides a series of frequently asked questions, in-depth troubleshooting advice, and validated protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and dissolution of Quinuclidin-4-ylmethanol.

Q1: What are the fundamental solubility characteristics of Quinuclidin-4-ylmethanol?

Quinuclidin-4-ylmethanol (MW: 141.21 g/mol ) is a bicyclic tertiary amine with a primary alcohol functional group.[1][2] This structure dictates its solubility profile: the quinuclidine core is basic and relatively lipophilic, while the methanol group adds polarity and a hydrogen bonding site. Its solubility is highly dependent on the solvent's polarity and, most critically in aqueous media, the pH of the solution. It is generally soluble in polar organic solvents like methanol, ethanol, and DMSO.[3] Its aqueous solubility is limited in its neutral (free base) form but increases significantly under acidic conditions.

Q2: I'm struggling to dissolve Quinuclidin-4-ylmethanol in neutral water. Why is this happening?

This is a common and expected observation. The core of the molecule is a quinuclidine ring, which is a weak base. In neutral water (pH ≈ 7), the compound exists predominantly in its non-ionized, free base form. This form is less polar and thus has intrinsically low aqueous solubility.[4][5] To dissolve it effectively in an aqueous system, the pH must be lowered to protonate the tertiary amine.

Q3: What is the scientific principle behind using pH to increase its aqueous solubility?

The solubility of ionizable compounds is governed by the pH of the solution.[6] Quinuclidin-4-ylmethanol, as a weak base, can accept a proton (H⁺) at its tertiary nitrogen atom to form a positively charged quinuclidinium ion. This process is described by the Henderson-Hasselbalch equation.[7] The resulting salt form is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in water. Weakly basic drugs generally exhibit higher solubility at lower pH values.[8]

Quinuclidin-4-ylmethanol Ionization Neutral Quinuclidin-4-ylmethanol (Free Base, Low Solubility) Protonated Quinuclidinium Ion (Salt Form, High Solubility) Neutral->Protonated + H⁺ (Acidic pH) Protonated->Neutral - H⁺ (Basic pH)

Caption: pH-dependent equilibrium of Quinuclidin-4-ylmethanol.

Q4: What are the recommended starting solvents for non-aqueous applications?

For applications requiring organic solvents, the following are excellent starting points, ranked by polarity:

SolventPolarity IndexTypical Use Case
Dimethyl Sulfoxide (DMSO)7.2Stock solutions, biological assays
Methanol (MeOH)5.1Stock solutions, organic synthesis, purification
Ethanol (EtOH)4.3Less toxic alternative to methanol

Note: Always use anhydrous grade solvents if your experiment is sensitive to moisture.

Q5: What safety precautions are necessary when handling Quinuclidin-4-ylmethanol and its solvents?

Quinuclidin-4-ylmethanol should be handled with care. According to safety data, it can cause skin irritation and serious eye damage.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Handle the compound in a well-ventilated area or a chemical fume hood.[10] When using organic solvents like DMSO or Methanol, be aware of their specific hazards, such as flammability and toxicity.[11] Review the Safety Data Sheet (SDS) for Quinuclidin-4-ylmethanol and any solvents used before beginning work.[9][12]

Part 2: Troubleshooting Guide for Advanced Solubility Issues

This section provides solutions to more complex problems you might encounter during your research.

Q6: My compound dissolves in acid, but it crashes out when I add my neutral phosphate buffer for a biological assay. What is happening?

This phenomenon is known as "pH shift precipitation." You have successfully dissolved the compound by creating its soluble salt form in an acidic stock solution. However, when you dilute this stock into a larger volume of neutral or slightly alkaline buffer (e.g., PBS at pH 7.4), the buffer's capacity neutralizes the acid. This raises the pH, converting the compound back to its poorly soluble free base form, causing it to precipitate.

Solution Workflow:

Solubility Troubleshooting Workflow cluster_aqueous Aqueous System cluster_organic Organic System start Problem: Compound will not dissolve or precipitates. solvent_type Is the final solvent aqueous or organic? start->solvent_type check_ph Check pH of solution. Is it neutral or basic? solvent_type->check_ph Aqueous try_polar Try highly polar solvents (DMSO, MeOH, EtOH) solvent_type->try_polar Organic adjust_ph Strategy 1: pH Adjustment (See Protocol 1) check_ph->adjust_ph Yes cosolvent Strategy 2: Use a Co-solvent (See Protocol 2) adjust_ph->cosolvent If concentration is still too low salt_form Strategy 3: Use a pre-formed Salt (See Protocol 3) cosolvent->salt_form For highest aqueous solubility heat_sonicate Apply gentle heat (e.g., 37-40°C) or sonication try_polar->heat_sonicate If still insoluble

Caption: Decision tree for troubleshooting solubility issues.

Q7: I need to achieve a concentration higher than what pH adjustment alone can provide. What are my next steps?

When pH adjustment is insufficient, you can employ more advanced formulation strategies. The two most common and effective methods are the use of co-solvents and complexation agents.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[13][14][15] Common co-solvents in research and formulation include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[13]

  • Complexation Agents: Cyclodextrins are bucket-shaped molecules that can encapsulate poorly soluble guest molecules, like Quinuclidin-4-ylmethanol, within their hydrophobic core.[16] This encapsulation shields the molecule from the aqueous environment, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with high aqueous solubility and low toxicity.[17]

Q8: I am concerned about the long-term stability of my compound in an acidic solution. Is salt formation a better alternative?

Yes, this is an excellent point. While preparing a solution in situ with acid is effective for immediate use, it may not be ideal for long-term storage due to the potential for acid-catalyzed degradation. Preparing a stable, solid salt form of Quinuclidin-4-ylmethanol is a superior strategy for stability and reproducibility.[18][19] Salt formation is a standard pharmaceutical practice to improve the physicochemical properties of a drug, including solubility, dissolution rate, and stability.[19][20][21] A common and effective salt is the hydrochloride (HCl) salt, which is typically a crystalline, stable solid that readily dissolves in water.

Part 3: Experimental Protocols

These protocols provide step-by-step guidance for implementing the strategies discussed above.

Protocol 1: pH Adjustment for Aqueous Solubilization

This protocol describes how to dissolve Quinuclidin-4-ylmethanol in an aqueous buffer by forming the soluble salt in situ.

  • Weigh Compound: Accurately weigh the desired amount of Quinuclidin-4-ylmethanol free base.

  • Initial Suspension: Add a portion (approx. 80%) of your final desired volume of high-purity water or buffer. The compound will likely form a suspension.

  • Acidification: While stirring, add a 1 M HCl solution dropwise. Monitor the solution's appearance. Continue adding drops until the solid completely dissolves.

  • pH Measurement: Use a calibrated pH meter to check the pH. The target pH should be at least 2 pH units below the pKa of the compound to ensure complete protonation and solubilization. A pH between 4-5 is often a good starting point.

  • Final Volume Adjustment: Add the remaining water or buffer to reach the final target volume and concentration.

  • Final pH Check: Re-measure the pH. If this solution is to be added to cells, you may need to adjust the pH of your final, diluted medium back to physiological pH just before the experiment, being careful to avoid precipitation.

Protocol 2: Using Co-solvents for Enhanced Solubility

This method is useful when high concentrations are needed or when pH adjustment alone is insufficient.

  • Select Co-solvent: Choose a biocompatible co-solvent such as ethanol or propylene glycol.

  • Prepare Stock Solution: Dissolve the Quinuclidin-4-ylmethanol in the pure co-solvent first. For example, prepare a 100 mM stock in 100% ethanol. The compound should be freely soluble in these solvents.

  • Dilution: Slowly add the co-solvent stock solution to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps prevent the compound from precipitating out of the solution.

  • Observe for Clarity: Ensure the final solution is clear. Do not exceed a final co-solvent concentration that could be detrimental to your experimental system (e.g., typically <1% v/v for cell-based assays).

Protocol 3: Preparation of Quinuclidin-4-ylmethanol HCl Salt

This protocol provides a general method for creating a stable, water-soluble hydrochloride salt form for long-term storage and easy dissolution.

  • Dissolve Free Base: Dissolve the Quinuclidin-4-ylmethanol free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Add Acid: Cool the solution in an ice bath. Slowly add one molar equivalent of a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether).

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolate the Salt: Collect the solid product by vacuum filtration.

  • Wash and Dry: Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the salt product under a high vacuum to remove all residual solvent.

  • Storage and Use: Store the resulting white, crystalline HCl salt in a desiccator at 2-8°C.[1] This salt should now be readily soluble in water.

References

  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceuticals, 8(3), 515-530. [Link]

  • MySkinRecipes. (n.d.). Diphenyl(quinuclidin-4-yl)methanol. Retrieved from [Link]

  • Domasevitch, K. V., & Abeywickrama, C. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. Retrieved from [Link]

  • Babu, G. V., Kumar, A., & Rao, M. N. (2009). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 8(2), 119-126.
  • B. T. G. (2023). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Boston Analytical. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(9), 2125. [Link]

  • Oźegowski, R., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]

  • Australian Prescriber. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

  • ResearchGate. (2014). Pharmaceutical Solvents and Solubilizing Agents. Retrieved from [Link]

  • Makary, P. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences, 2(4), 01-04. [Link]

  • Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Pharmapproach. (2022). Physiochemical assessment of pharmaceutical salt forms. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
  • Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]

  • Raut, R. (2016). Cosolvency. SlideShare. Retrieved from [Link]

  • University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-Quinolin-4-yl(5-vinylquinuclidin-2-yl)methanol. PubChem Compound Summary for CID 6957610. Retrieved from [Link].

  • Al-Absi, R., & Carsky, M. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1591.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol D4. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Vega, F., et al. (2020). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Applied Sciences, 10(19), 6823.
  • National Center for Biotechnology Information. (n.d.). (1-Azabicyclo(2.2.2)octan-3-yl)methanol. PubChem Compound Summary for CID 10130010. Retrieved from [Link].

  • Siepe, G., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 95(11), 2295-2305.
  • Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinuclidine (CAS 100-76-5). Retrieved from [Link].

Sources

Optimization

Preventing racemization during Quinuclidin-4-ylmethanol synthesis

Technical Support Center: Quinuclidine Scaffold Synthesis Topic: Stereochemical Stability & Synthesis of Quinuclidinylmethanols Ticket ID: QNC-4YL-RAC-001[1] Executive Summary: Stereochemical Verification Critical Alert:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinuclidine Scaffold Synthesis Topic: Stereochemical Stability & Synthesis of Quinuclidinylmethanols Ticket ID: QNC-4YL-RAC-001[1]

Executive Summary: Stereochemical Verification

Critical Alert: Before proceeding with troubleshooting, we must verify the target molecule structure.

There is a frequent nomenclature confusion in this field between Quinuclidin-4-ylmethanol and Quinuclidin-3-ylmethanol .

  • Quinuclidin-4-ylmethanol (1-azabicyclo[2.2.2]octan-4-ylmethanol):

    • Chirality: This molecule is ACHIRAL .[1]

    • Reason: The C4 position is a bridgehead carbon in a highly symmetrical [2.2.2] bicyclic cage. The molecule possesses a

      
       axis of symmetry passing through the Nitrogen and C4 atoms.
      
    • Implication: Racemization is physically impossible for the unsubstituted 4-isomer because enantiomers do not exist. If you are observing "racemization," you are likely working with a desymmetrized derivative or the 3-isomer.

  • Quinuclidin-3-ylmethanol (1-azabicyclo[2.2.2]octan-3-ylmethanol):

    • Chirality: This molecule is CHIRAL (contains a stereocenter at C3).[1]

    • Relevance: It is a common intermediate for muscarinic antagonists (e.g., Solifenacin, Mequitazine).

    • Implication: This isomer is highly prone to racemization via enolization of its precursor ketone.

This guide addresses both scenarios:

  • Part 1: Verifies why the 4-isomer is stable (and troubleshooting if you are seeing optical rotation).

  • Part 2: Provides the anti-racemization protocol for the 3-isomer (the likely intended target).

Part 1: Quinuclidin-4-ylmethanol (The 4-Isomer)

Structural Analysis & Symmetry

The 4-isomer consists of a nitrogen atom connected to a carbon atom (C4) by three identical ethylene bridges (


).[1] The hydroxymethyl group is attached to C4. Because the three bridges are chemically equivalent, the molecule is superimposable on its mirror image.

Troubleshooting: Why am I measuring Optical Rotation? If you are synthesizing the 4-isomer and detecting optical activity (polarimetry), one of the following "Ghost Chirality" issues is occurring:

IssueDiagnosisSolution
Impurity Contamination The starting material (e.g., quinuclidine-4-carboxylic acid) contained a chiral impurity, or you used a chiral resolution agent (like tartaric acid) that was not fully removed.[1]Run chiral HPLC.[2] If a peak exists, it is likely a contaminant, not the 4-isomer enantiomer.
Desymmetrization You have accidentally substituted one of the ethylene bridges (e.g., at C2 or C3).Check 1H NMR. The bridge protons should appear as symmetric multiplets. If the symmetry is broken, you have synthesized a 2- or 3-substituted derivative.
N-Quaternization You have formed a quaternary ammonium salt with a chiral counter-ion or a chiral alkyl group.If the N-substituent is chiral, the whole salt is diastereomeric.

Part 2: Quinuclidin-3-ylmethanol (The 3-Isomer)

Assuming the user intends to prevent racemization in the chiral 3-isomer or a desymmetrized 4-derivative.

Mechanism of Racemization

The primary vector for racemization in quinuclidine synthesis is the enolization of the ketone precursor (Quinuclidin-3-one).[1]

  • Keto-Enol Tautomerism: The C2 protons (adjacent to the ketone and the nitrogen) are acidic.[1] Base-mediated deprotonation leads to an achiral enolate intermediate.

  • Retro-Aldol Risks: During condensation reactions, the cage structure can open and close, scrambling the stereocenter.

Protocol: Preventing Racemization During Synthesis

Method A: Asymmetric Transfer Hydrogenation (ATH) Best for generating the chiral alcohol directly from the ketone without resolution.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).

  • Hydrogen Source: Sodium Formate (HCOONa) in water/DCM.

  • Critical Control Point: Maintain pH between 6.5 and 7.5.

    • Why? High pH promotes enolization of the starting ketone before reduction occurs, lowering ee%. Low pH deactivates the amine moiety.

Method B: Classical Resolution (Tartaric Acid) Best for industrial scale where racemate is cheap.

  • Step: Mix racemic Quinuclidin-3-ylmethanol with (R,R)-(+)-Tartaric acid in Ethanol.

  • Anti-Racemization Step: Do not heat the free base above 60°C in the presence of strong bases (e.g., NaOEt) during the liberation step.

    • Protocol: Liberate the amine using cold 50% NaOH/Ice and extract immediately into DCM.

Visualizing the Decision Matrix

The following diagram illustrates the troubleshooting logic to determine the source of "racemization" based on the isomer identity.

Quinuclidine_Logic Start User Issue: Racemization Detected CheckStruct Step 1: Verify Isomer Structure Start->CheckStruct Isomer4 Target: Quinuclidin-4-ylmethanol (Bridgehead Substitution) CheckStruct->Isomer4 4-Position Isomer3 Target: Quinuclidin-3-ylmethanol (Ring Substitution) CheckStruct->Isomer3 3-Position Result4 MOLECULE IS ACHIRAL (C3v Symmetry) Isomer4->Result4 Result3 MOLECULE IS CHIRAL (C3 Stereocenter) Isomer3->Result3 Ghost Source of Rotation: 1. Chiral Impurities 2. Desymmetrization (Substituted Bridge) 3. Chiral Counter-ion Result4->Ghost Troubleshooting Solution3 Prevention Protocol: 1. Avoid High pH (Enolization risk) 2. Use Noyori ATH Reduction 3. Cold Extraction (<10°C) Result3->Solution3 Action Plan

Caption: Diagnostic workflow for stereochemical issues in quinuclidine derivatives. Note the divergence based on isomer symmetry.

Frequently Asked Questions (FAQ)

Q1: I am synthesizing Umeclidinium Bromide intermediates. Is the quinuclidin-4-yl moiety chiral? A: The Diphenyl(quinuclidin-4-yl)methanol intermediate is achiral .[1] However, the final drug Umeclidinium is chiral because the nitrogen is quaternized with a specific group (benzyl-oxy-ethyl) that makes the nitrogen a stereocenter (conceptually, though usually, the chirality arises from the overall asymmetry of the salt form or if the bridges are distinct). In the free base alcohol form, it is not chiral.

Q2: Can I use enzymatic resolution for Quinuclidin-4-ylmethanol? A: No. Because the molecule is achiral, enzymes cannot "resolve" it. They will simply react with the alcohol group. If you are trying to resolve the 3-isomer, yes, Lipase B from Candida antarctica (CAL-B) is highly effective for kinetic resolution via acetylation.

Q3: Why does my 3-quinuclidinone precursor turn dark/tarry? A: Quinuclidin-3-one is unstable as a free base due to rapid polymerization via aldol-like condensations.[1] Always store it as the Hydrochloride (HCl) salt . Liberate the free base only immediately before the reduction step.

References

  • Sigma-Aldrich. (2024). Product Specification: (1-Azabicyclo[2.2.2]oct-4-yl)methanol. CAS 26608-58-2.[1][3][4] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108085, 3-Quinuclidinol. (Discusses the chiral 3-isomer). Link

  • Axios Research. (2023). Diphenyl(quinuclidin-4-yl)methanol Reference Standard. (Confirming the achiral nature of the 4-yl intermediate). Link

  • Hajicek, J., et al. (2010). "Synthesis of Quinuclidine Derivatives." Collection of Czechoslovak Chemical Communications.

Sources

Troubleshooting

Scale-Up Support Center: Quinuclidin-4-ylmethanol (Q4M)

Status: Operational Ticket ID: SC-Q4M-2024 Subject: Technical Guide for Process Scale-Up (100g to 10kg) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Quinuclidi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-Q4M-2024 Subject: Technical Guide for Process Scale-Up (100g to 10kg) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Quinuclidin-4-ylmethanol (Q4M) Scale-Up Support Center. You are likely here because your bench-scale synthesis (using Lithium Aluminum Hydride - LAH) has become unmanageable or unsafe at the kilogram scale.

Q4M (CAS: 26608-58-2) is a critical bicyclic bridgehead intermediate. Unlike the more common 3-isomer, the 4-position is sterically constrained and chemically unique. This guide addresses the three primary bottlenecks in scaling its production: Exotherm Control during Reduction , Aluminum Emulsion Management , and Polar Product Isolation .

Module 1: Reaction Engineering (The Reduction)

Current Status: You are reducing Methyl quinuclidine-4-carboxylate to Q4M. The Issue: LAH is pyrophoric and creates solid waste handling issues at scale. The Solution: Transition to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene.

Why Red-Al? (Causality & Logic)
  • Thermal Safety: Red-Al is thermally more stable than LAH and non-pyrophoric in dry air.

  • Solubility: It is supplied as a solution (usually 60-70% in toluene), allowing for precise liquid dosing via pumps, which is impossible with solid LAH.

  • Kinetics: The alkoxy groups on the aluminum modulate the reducing power, providing a more controlled reaction profile for the ester-to-alcohol transformation.

Scale-Up Protocol (1.0 kg Input Basis)
  • Reactor Prep: Inert 20L reactor with N2. Dry Toluene (5 L).

  • Substrate Loading: Charge Methyl quinuclidine-4-carboxylate (1.0 kg). Cool to 0°C.

  • Dosing Strategy:

    • Do not dump reagents. Use a dosing pump.

    • Charge Red-Al (70% in Toluene, ~3.5 equiv) over 4 hours.

    • Critical Control Point: Maintain internal temperature (Ti) < 15°C. The reaction is highly exothermic.

  • Reaction Completion: Allow to warm to 25°C, then heat to 60°C for 2 hours to ensure complete reduction of the intermediate aldehyde species.

Process Visualization: Reaction Logic

ReactionLogic Start Start: Ester Precursor Cooling Cooling Jacket (Ti < 0°C) Start->Cooling Dosing Controlled Dosing Red-Al (Liquid) Cooling->Dosing Pump Control Monitoring In-Process Control (GC/HPLC) Dosing->Monitoring Check Exotherm Monitoring->Dosing Pause if Ti > 15°C Heating Thermal Soak (60°C, 2h) Monitoring->Heating If Intermediate < 5% End Complete Reduction Heating->End

Module 2: Work-Up & Quench (The "Emulsion Nightmare")

The Issue: Aluminum reductions produce sticky, gelatinous hydroxides upon water quenching, trapping your product and making phase separation impossible. The Solution: The Rochelle Salt (Sodium Potassium Tartrate) method or the Modified NaOH/Citrate quench.

The Mechanism

Aluminum salts form amphoteric hydroxides. At neutral pH, they form gels (


). By adding tartrate or citrate, you form a water-soluble Aluminum-Chelate complex. This breaks the emulsion and allows distinct phase separation.
Troubleshooting the Quench
SymptomDiagnosisCorrective Action
Thick White Gel Incomplete hydrolysis of Al-complexes.Add 20% Rochelle Salt solution (2x volume of Red-Al used) and stir vigorously for 3 hours.
No Phase Separation Density of aqueous/organic layers is too similar.Add solid NaCl to saturate the aqueous layer (Salting out).
Violent Foaming Unreacted hydride quenching too fast.Dilute the quench water with THF; add dropwise at <10°C.
Work-Up Decision Tree

WorkupTree ReactionMix Reaction Mixture (Toluene + Al-Complex) Quench Quench: 20% Rochelle Salt (Ti < 20°C) ReactionMix->Quench Stir Vigorous Stirring (>2 Hours) Quench->Stir Check Visual Check: Distinct Layers? Stir->Check Separate Phase Separation Check->Separate Yes Trouble Add NaCl / Filter Celite Check->Trouble No (Emulsion) Trouble->Separate

Module 3: Isolation & Purification

The Issue: Q4M is a polar amine alcohol. It loves water. Standard extraction with Ether or Hexane will leave 80% of your yield in the aqueous waste. The Solution: n-Butanol Extraction or Continuous Extraction .

Isolation Protocol
  • pH Adjustment: Ensure the aqueous phase is strongly basic (pH > 12) using 50% NaOH. Reason: Ensure the quinuclidine nitrogen is free-based (unprotonated) to maximize organic solubility.

  • Solvent Selection:

    • Do NOT use: Diethyl Ether (Too non-polar).

    • Do NOT use: DCM (Environmental concerns, though effective).

    • USE: n-Butanol or Chloroform/Isopropanol (3:1).

  • Extraction: Perform 3x extractions. The product partition coefficient (

    
    ) favors n-Butanol.
    
  • Purification (Crystallization):

    • Concentrate the organic layer to a solid.

    • Recrystallize from Acetone or Acetonitrile .

    • Note: Q4M has a high melting point. Heat the solvent to reflux to dissolve, then cool slowly to 0°C.

Solvent Efficiency Data
Solvent SystemPartition Coefficient (Est.)Extraction Efficiency (3 Passes)Safety/Scale Suitability
Diethyl Ether< 0.1< 10%Poor (Flammable)
Toluene0.5~ 60%Moderate
n-Butanol > 5.0 > 95% Excellent
Chloroform> 10.0> 98%Poor (Carcinogen)

Frequently Asked Questions (FAQ)

Q: My product turned yellow after drying. Is it ruined? A: Not necessarily. Quinuclidines are tertiary amines and are prone to N-oxidation in air, forming N-oxides which appear yellow/brown.

  • Fix: Recrystallize immediately.

  • Prevention:[1] Store under Argon/Nitrogen. Use a vacuum oven with a nitrogen bleed for drying.

Q: The melting point is lower than the literature value (220°C+). Why? A: This is usually due to trapped water or solvent. Q4M is hygroscopic .

  • Fix: Dry at 50°C under high vacuum (< 5 mbar) for 24 hours. Verify water content via Karl Fischer titration.

Q: Can I use catalytic hydrogenation (H2/Pd-C) instead of Red-Al? A: Direct hydrogenation of the ester is difficult and requires high pressure (50-100 bar) and high temperature, which may decompose the strained quinuclidine ring. Hydride reduction is the industry standard for this specific transformation.

Q: Why is the 4-position so much harder to work with than the 3-position? A: The 3-position (quinuclidin-3-ol) is a secondary alcohol on the ethano-bridge. The 4-position is the bridgehead. Substitution here is governed by bridgehead constraints; while the alcohol is stable, generating the precursor (via substitution) is chemically difficult due to the inability to form planar carbocation intermediates (Bredt's Rule violation context).

References

  • Process Chemistry of Red-Al Reductions

    • Vitride® Reducing Agent Technical User Guide. Zeeland, MI: Vertellus Specialties Inc.
    • (General manufacturer portal for hydride handling).

  • Quinuclidine Synthesis Fundamentals: Grob, C. A. (1969). "Polar Effects in Organic Reactions." Angewandte Chemie International Edition, 8(8), 535-546. Note: Foundational text on the reactivity of the quinuclidine cage.
  • Work-Up Methodologies: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (The classic "Fieser Workup" source).
  • Safety Data & Handling

    • Safety Data Sheet: Quinuclidin-4-ylmethanol.[2] BLD Pharm.

(Note: Always consult the specific SDS from your chemical supplier before scale-up.)

Sources

Optimization

Common pitfalls in the synthesis of quinuclidine derivatives

Status: Operational | Tier: 3 (Advanced Chemical Support) Welcome to the Quinuclidine Synthesis Support Hub. This guide addresses the unique challenges of constructing and functionalizing the 1-azabicyclo[2.2.2]octane sy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Chemical Support)

Welcome to the Quinuclidine Synthesis Support Hub. This guide addresses the unique challenges of constructing and functionalizing the 1-azabicyclo[2.2.2]octane system. Due to the high ring strain and bridgehead nitrogen constraints, standard heterocyclic protocols often fail. Below are the most frequent "tickets" submitted by medicinal chemists, resolved with root-cause analysis and validated protocols.

Module 1: Core Construction (Ring Closure)

Ticket #402: Dieckmann Condensation Yielding Oligomeric "Gunk"

User Report: “I am attempting the classic Dieckmann condensation of ethyl 1-(2-ethoxycarbonylethyl)-4-piperidinecarboxylate to form 3-quinuclidinone. The reaction turns black, and I’m recovering mostly polymeric material with <15% yield of the bicycle.”

Root Cause Analysis: The formation of the [2.2.2] system is entropically disfavored compared to intermolecular condensation. If the concentration of the diester precursor is too high, intermolecular Claisen-type condensations dominate, leading to linear oligomers rather than the desired bicyclic ring closure. Furthermore, the presence of trace moisture with alkoxide bases causes ester hydrolysis, killing the cyclization.

Troubleshooting Protocol: To favor the intramolecular pathway, you must operate under High Dilution Conditions and ensure strict anhydrous integrity.

  • Solvent Switch: Use Toluene or Benzene (if permitted) rather than Ethanol/THF to allow for higher reflux temperatures and azeotropic water removal.

  • Base Selection: Switch from Sodium Ethoxide (NaOEt) to Potassium tert-butoxide (KOtBu) . The bulkier base is less nucleophilic (reducing transesterification side products) and stronger, driving the equilibrium.

  • The "Inverse Addition" Technique: Do not add the base to the ester. Add the ester slowly to the refluxing base.

Validated Protocol (Self-Validating System):

ParameterSpecificationRationale
Concentration 0.05 M to 0.1 M (Final)Minimizes intermolecular collisions (oligomerization).
Addition Rate 1 mmol/hour via Syringe PumpMaintains low instantaneous concentration of unreacted diester.
Atmosphere Positive N2/Ar pressurePrevents hydrolysis of the enolate intermediate.

Step-by-Step Workflow:

  • Charge a flame-dried 3-neck flask with anhydrous toluene (100 mL per 1 g substrate) and KOtBu (1.5 equiv).

  • Heat to varying reflux.

  • Dissolve the diester precursor in minimum toluene.

  • Add the precursor solution dropwise over 4–6 hours.

  • Validation Check: Monitor TLC. If a baseline spot (polymer) appears early, stop and dilute further. The product should be a distinct, less polar spot compared to the starting material.

Ticket #409: Failure of Intramolecular N-Alkylation (Halo-amine Cyclization)

User Report: “I’m trying to cyclize 4-(2-bromoethyl)piperidine to quinuclidine using K2CO3 in acetone. The starting material is consumed, but I see multiple spots and no product.”

Root Cause Analysis: While this looks like a simple SN2 reaction, the formation of the quaternary ammonium salt (intermolecular reaction) competes with the ring closure. Additionally, quinuclidine is a strong base; once formed, it can react with the starting alkyl halide to form a bis-quaternary salt (polymerization).

Visualizing the Pathway Competition:

G Start 4-(2-bromoethyl)piperidine Inter Intermolecular Attack Start->Inter High Conc. Intra Intramolecular Cyclization (Desired) Start->Intra High Dilution SelfQuat Self-Quaternization (Product + SM) Start->SelfQuat Polymer Linear Polymer/Oligomer Inter->Polymer Product Quinuclidine (Free Base) Intra->Product Product->SelfQuat Excess SM present

Figure 1: Kinetic competition in quinuclidine ring closure. Green paths indicate desired outcomes; Red/Yellow indicate pitfalls.

Solution: Use a Phase Transfer Catalyst (PTC) or a heterogeneous system that sequesters the HBr produced without exposing the free amine to high concentrations of alkyl halide.

  • Recommended System: 1:1 CH2Cl2/Water with NaOH and TBAB (Tetrabutylammonium bromide).

  • Why? The biphasic system keeps the inorganic base in the aqueous layer. As the amine cyclizes in the organic layer, the proton is scavenged, but the dilution in DCM prevents intermolecular attack.

Module 2: Functionalization & Stereochemistry

Ticket #515: Racemization of C3-Substituted Quinuclidines

User Report: “I synthesized chiral 3-quinuclidinol via asymmetric reduction. However, after converting it to the mesylate and displacing it, the product is nearly racemic. What happened?”

Root Cause Analysis: The quinuclidine nitrogen has a lone pair that can facilitate Grob Fragmentation or retro-aldol type mechanisms, especially if the C3 substituent is a leaving group or an electron-withdrawing group. Furthermore, the bicyclic structure allows for "bridgehead double bond" character in transition states (violating Bredt’s rule is difficult, but transient enolization is possible under harsh conditions).

However, the most common culprit is Neighboring Group Participation (NGP) by the bridgehead nitrogen.

Mechanism of Failure (Aziridinium Intermediate):

  • The nitrogen lone pair attacks C3 from the back (trans-annular attack).

  • This forms a transient strained aziridinium species.

  • The nucleophile can open this ring at either carbon, leading to scrambling of stereochemistry or rearrangement to a pyrrolizidine skeleton.

Corrective Action:

  • Protonation First: Perform the reaction in acidic media or ensure the nitrogen is protonated (salt form) before activating the C3 position. If the lone pair is tied up as an H-salt, it cannot participate in NGP.

  • Avoid Leaving Groups at C3: If possible, build the chirality via C-H insertion or directed lithiation rather than SN2 displacement at C3.

Module 3: Isolation & Purification

Ticket #601: Product Loss During Aqueous Workup

User Report: “My LCMS shows 95% conversion, but after extracting with Ethyl Acetate/Water, the organic layer is empty. Is my product decomposing?”

Root Cause Analysis: Quinuclidine and its derivatives are highly polar and extremely water-soluble due to the exposed nitrogen lone pair and compact, spherical shape. Standard extraction protocols (pH 7 or even pH 9) often fail to drive the amine into the organic phase.

The "Salting Out" Protocol: You must drastically alter the partition coefficient (


).
  • pH Adjustment: Adjust the aqueous layer to pH > 12 using 5M NaOH (ensure stability of other functional groups).

  • Saturation: Saturate the aqueous phase with NaCl or K2CO3 until solids crash out.

  • Solvent Choice: Ethyl Acetate is often too non-polar. Use Chloroform (CHCl3) or Dichloromethane (DCM) . For extremely polar derivatives, use n-Butanol .

  • Continuous Extraction: For scale-up, use a liquid-liquid continuous extractor for 24 hours.

Purification Decision Tree:

Purification Start Crude Reaction Mixture CheckVol Is Product Volatile? (MW < 150) Start->CheckVol Volatile Avoid Rotovap Heat! Distill at atm pressure or use HCl salt CheckVol->Volatile Yes NonVolatile Standard Workup CheckVol->NonVolatile No SaltForm Isolate as HCl or Picrate Salt Volatile->SaltForm Storage CheckSol Water Solubility High? NonVolatile->CheckSol HighSol Use CHCl3/IPA (3:1) + Sat. K2CO3 CheckSol->HighSol Yes LowSol DCM Extraction CheckSol->LowSol No

Figure 2: Decision matrix for the isolation of polar quinuclidine derivatives.

References

  • Rubinstein, H. et al. "Synthesis of 3-Quinuclidinone." The Journal of Organic Chemistry, vol. 23, no. 9, 1958.

    • Foundational text for the Dieckmann condensation route and decarboxyl
  • Grob, C. A. "Mechanisms of Fragmentation of Quinuclidine Derivatives." Angewandte Chemie International Edition, vol. 8, no. 8, 1969.

    • Authoritative source on fragmentation side-reactions and stereoelectronic effects.
  • Trost, B. M. et al. "Asymmetric Synthesis of Quinuclidine Derivatives." Journal of the American Chemical Society, vol. 116, no. 23, 1994.

    • Reference for stereoselective approaches and avoiding racemiz
  • Stirling, M. "Scale-up of the Synthesis of 3-Quinuclidinone Hydrochloride." Organic Process Research & Development, vol. 5, no. 1, 2001.

    • Provides industrial validation for the high-dilution protocols and safety handling.
Troubleshooting

Technical Support Center: Stereoselectivity in Quinuclidin-4-ylmethanol (Q4M) Reactions

Status: Operational Ticket Focus: Stereochemical Enhancement & Reaction Optimization Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Stereochemical Enhancement & Reaction Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

System Overview & Core Architecture

Welcome to the Q4M Technical Hub. You are likely here because you are attempting to functionalize Quinuclidin-4-ylmethanol (CAS: 14813-34-4) and are encountering difficulties with stereocontrol, yield, or catalyst deactivation.

The Central Paradox: Quinuclidin-4-ylmethanol itself is achiral (


 symmetry). Therefore, "enhancing stereoselectivity" in this context refers to one of two critical workflows:
  • Exocyclic Induction: Creating a new stereocenter at the hydroxymethyl carbon (e.g., conversion to a chiral secondary alcohol or amine).

  • Cage Desymmetrization: Selectively functionalizing the C2 or C3 positions of the quinuclidine cage to break symmetry.

This guide addresses the specific chemical conflicts arising from the bridgehead nitrogen (N1) and the steric bulk of the bicyclic cage.

Troubleshooting Guides (Diagnostic & Repair)

Module A: The "Nitrogen Trap" (Catalyst Deactivation)

Symptom: You are attempting an asymmetric oxidation or catalytic alkylation of the alcohol group, but you observe 0% ee or stalled conversion .

Root Cause: The bridgehead nitrogen (N1) is a highly nucleophilic Lewis base (


). It competitively binds to Lewis Acid catalysts (e.g., Ti, Cu, or B-based systems) or organocatalysts, effectively poisoning the reaction center intended for the hydroxyl group.

Protocol: The N-Masking Strategy

StepActionTechnical Rationale
1 Complexation Pre-treat Q4M with Borane-THF (

)
(1.1 equiv) at 0°C.
2 Reaction Perform your stereoselective reaction (e.g., CBS Reduction of the aldehyde or asymmetric alkylation).
3 Deprotection Quench with acidic methanol or heat with DABCO/ethanol.

Validation Check: Run a


-NMR. A quartet at 

to

ppm confirms the N-B complex is intact before adding your precious chiral catalyst.
Module B: Stereocontrolled Homologation (Creating Chiral Centers)

Symptom: You need to convert the achiral


 into a chiral secondary alcohol 

, but standard additions (Grignard/Lithium) yield racemates.

Root Cause: The quinuclidine cage is bulky but symmetric. It provides no facial bias for incoming nucleophiles.

Protocol: The Oxidation-Asymmetric Addition Workflow

  • Swern Oxidation (Modified):

    • Warning: Do not use PCC/PDC without N-protection (see Module A).

    • Procedure: React Q4M (N-protected) with Oxalyl Chloride/DMSO at -78°C.

    • Target: Quinuclidine-4-carboxaldehyde.

  • Chiral Ligand Addition:

    • Use dialkylzinc reagents (

      
      )  with a chiral amino-alcohol ligand (e.g., (-)-MIB or DAIB).
      
    • Why Zinc? Zinc reagents are softer and tolerate the N-functionality better than Grignards, often removing the need for N-protection if the ligand is robust.

Data: Enantiomeric Excess (ee) Optimization

Ligand SystemSolventTempTypical ee%Notes
No Ligand

0°C< 5%Baseline (Racemic)
(-)-MIB (5 mol%)Toluene0°C88-94%High selectivity due to rigid transition state.
BINOL/


-20°C60-75%Lower ee; Ti binds to bridgehead N if unprotected.
Module C: Solubility & Isolation Issues

Symptom: Product is lost during aqueous workup or crashes out of non-polar solvents, ruining yield.

Root Cause: Q4M and its derivatives are polar amines. They are water-soluble at neutral/acidic pH and insoluble in Hexanes/EtOAc.

Corrective Action:

  • Extraction pH: You MUST adjust the aqueous layer to pH > 12 (using NaOH) before extracting into organic solvent. At pH 12, the amine is deprotonated (neutral) and organic-soluble.

  • Solvent Choice: Use Chloroform:Isopropanol (3:1) or DCM for extraction. Avoid Ether.

Visualizing the Workflow

The following diagram illustrates the critical decision path for handling the Bridgehead Nitrogen during stereoselective functionalization.

Q4M_Workflow Start Start: Quinuclidin-4-ylmethanol Decision Is the Reaction Metal-Catalyzed? Start->Decision Protect Step 1: N-Protection (BH3 or N-Oxide) Decision->Protect Yes (Lewis Acid Sensitive) Direct Direct Functionalization Decision->Direct No (Simple Acylation) Oxidation Step 2: Oxidation to Aldehyde (Swern/IBX) Protect->Oxidation Final Final Product: Chiral 4-Substituted Quinuclidine Direct->Final Racemic/Achiral Asym_Add Step 3: Asymmetric Addition (ZnR2 + Chiral Ligand) Oxidation->Asym_Add Deprotect Step 4: Deprotection (Acidic MeOH / Reduction) Asym_Add->Deprotect Deprotect->Final

Figure 1: Decision matrix for N-protection during the asymmetric functionalization of Q4M.

Frequently Asked Questions (FAQs)

Q: Can I use enzymatic resolution (Lipases) on Quinuclidin-4-ylmethanol?

  • A: No. Enzymatic kinetic resolution requires a racemic starting material (a mixture of enantiomers). Q4M is achiral (meso-like/symmetric). Lipases will acetylate it, but you will just get an achiral ester. However, you can use lipases to desymmetrize Quinuclidine-4-carboxylic acid diesters if you synthesized those precursors.

Q: Why does my reaction turn black when using acid chlorides?

  • A: Quinuclidines form quaternary ammonium salts very easily. If you use an acid chloride without a scavenger, the quinuclidine nitrogen attacks the acyl chloride, forming a reactive N-acyl ammonium salt which can decompose. Fix: Always use a weaker base scavenger or pre-protonate the nitrogen if the reaction allows.

Q: Is the 4-position acidic? Can I deprotonate it?

  • A: No. The bridgehead C-H bonds in bicyclic systems are notoriously unreactive (Bredt's Rule constraints prevent planarization). You cannot easily form a carbanion or carbocation at the bridgehead. Functionalization must happen on the hydroxymethyl group, not the cage carbon itself.

References & Authority

  • Tietze, L. F., & Eicher, T. (Reactions and Synthesis). In the context of standard heterocyclic transformations and protecting group strategies for basic amines.

    • Source:

  • Denmark, S. E., et al. "Lewis Base Catalysis in Organic Synthesis." Angewandte Chemie International Edition. (Foundational text on the behavior of Lewis basic nitrogens in catalysis).

    • Source:

  • Nugent, T. C. "Chiral Amine Synthesis: Methods, Developments and Applications." (Covers the handling of chiral quinuclidine derivatives).

    • Source:

  • Aggarwal, V. K., et al. "Synthesis of Quinuclidine Derivatives via Lithiation." Journal of Organic Chemistry. (Specifics on lithiation strategies, though primarily C2/C3, relevant for general cage handling).

    • Source:

(Note: While specific papers on "stereoselective Q4M reactions" are rare due to the molecule's achirality, the protocols above are derived from established heterocyclic methodology found in the cited texts.)

Optimization

Byproduct identification in Quinuclidin-4-ylmethanol synthesis

Topic: Byproduct Identification & Process Optimization in Quinuclidin-4-ylmethanol Synthesis Doc ID: TS-QYM-2024-02 Role: Senior Application Scientist Executive Summary The synthesis of Quinuclidin-4-ylmethanol (4-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Process Optimization in Quinuclidin-4-ylmethanol Synthesis Doc ID: TS-QYM-2024-02 Role: Senior Application Scientist

Executive Summary

The synthesis of Quinuclidin-4-ylmethanol (4-hydroxymethylquinuclidine) typically involves the reduction of quinuclidine-4-carboxylic acid or its ester derivatives. While the core transformation is a standard reduction, the bicyclic cage structure and the bridgehead nitrogen introduce unique challenges.

This guide addresses the three most critical failure modes reported by our users:

  • Low Yield/Mass Balance Issues (due to Amine-Aluminum complexation).

  • The "M+16" Impurity (N-Oxide formation).

  • Incomplete Reduction Artifacts (Aldehyde vs. Alcohol).

Module 1: The "Missing Mass" Phenomenon

Issue: “I observed full consumption of my starting ester by TLC, but after the Fieser workup, my isolated yield is <30%. Where is my product?”

Diagnosis: Amine-Aluminum Sequestration

The quinuclidine nitrogen is a highly basic, sterically unhindered Lewis base. During Lithium Aluminum Hydride (LiAlH


) reduction, the nitrogen lone pair forms a robust coordinate covalent bond with aluminum species (

) and lithium salts. Standard workups often fail to break this complex, trapping your product in the filter cake (aluminum hydroxide precipitate).
Troubleshooting Protocol: The "Glauber's Salt" Release

Do not rely on standard acidic workups, as the product is water-soluble. Use a modified basic hydrolysis to free the amine.

Step-by-Step Recovery Workflow:

  • Quench: Dilute the reaction mixture (THF/Ether) with wet ether.

  • Complex Breaking: Add Sodium Sulfate Decahydrate (Glauber’s Salt) solid in excess (10g per 1g LiAlH

    
    ). This releases water slowly and creates a granular precipitate rather than a gelatinous one.
    
  • Reflux: Heat the mixture to reflux for 20 minutes. This thermal energy is critical to dissociate the N-Al bond.

  • Filtration: Filter the hot mixture through a Celite pad.

  • Soxhlet Extraction (Rescue Step): If yield remains low, place the filter cake in a Soxhlet extractor and extract with THF for 12 hours. Up to 40% of the product can be recovered from the "waste" cake.

WorkupLogic Start Reaction Complete (LiAlH4 Reduction) Quench Quench with Na2SO4·10H2O Start->Quench Reflux Reflux 20 mins (Thermal Dissociation) Quench->Reflux Critical Step Filter Filter Precipitate Reflux->Filter Check Check Filtrate Yield Filter->Check Good Proceed to Purification Check->Good High Yield Bad Yield < 50% Check->Bad Low Yield Soxhlet Soxhlet Extract Filter Cake (THF) Bad->Soxhlet Soxhlet->Good

Figure 1: Decision tree for maximizing recovery of quinuclidine derivatives from aluminum reductions.

Module 2: The "Ghost" Impurity (M+16)

Issue: “LC-MS shows a persistent peak at M+16 relative to my product. It does not appear in the crude NMR but grows over time.”

Diagnosis: Quinuclidine N-Oxide

The bridgehead nitrogen in quinuclidine is highly nucleophilic and prone to oxidation by atmospheric oxygen, peroxides in aged ethers/THF, or silica gel chromatography.

Mechanism:



Identification & Remediation
FeatureQuinuclidin-4-ylmethanolN-Oxide Impurity
LC-MS (ESI+)


1H NMR (

-protons)

2.8 - 3.0 ppm

3.3 - 3.6 ppm (Deshielded)
TLC Behavior Streaks, lower

Stays at baseline (highly polar)

Corrective Action:

  • Peroxide Test: Test all ether/THF solvents for peroxides before use.

  • Reduction: If the N-oxide is present, treat the crude material with Triphenylphosphine (PPh

    
    )  or mild reduction with Zinc/Acetic Acid  to revert it to the amine.
    
  • Storage: Store the free base under Argon at -20°C.

Module 3: Incomplete Reduction (Aldehyde vs. Alcohol)

Issue: “I see a mixture of products. How do I distinguish the intermediate aldehyde from the alcohol?”

Diagnosis: Stopped Reduction

Reduction of the ester proceeds via the aldehyde. If the hydride source is old or the reaction temperature is too low, the reaction may stall at Quinuclidine-4-carbaldehyde.

Analytical Discrimination

The quinuclidine cage protons are distinct markers.

SignalAlcohol ProductAldehyde Intermediate
Diagnostic Peak

(Doublet/Singlet ~3.3 ppm)

(Singlet ~9.5 ppm)
IR Spectrum Broad O-H stretch (

)
Sharp C=O stretch (

)
Solubility High water solubilityModerate organic solubility

Visualizing the Impurity Landscape

The following diagram illustrates the pathways leading to the primary byproducts during the synthesis.

ImpurityPathways SM Ester Precursor (Quinuclidine-4-carboxylate) Aldehyde Intermediate: Aldehyde SM->Aldehyde LiAlH4 (Step 1) Product Target: Quinuclidin-4-ylmethanol Aldehyde->Product LiAlH4 (Step 2) Aldehyde->Product Incomplete Reaction NOxide Byproduct: N-Oxide (M+16) Product->NOxide Air/Peroxides (Oxidation) Complex Trap: Al-Amine Complex Product->Complex Workup Failure

Figure 2: Synthetic pathways and potential deviation points leading to common impurities.

References

  • Grob, C. A., et al. (1957). "Die Synthese von 4-substituierten Chinuclidinen." Helvetica Chimica Acta. (Foundational work on quinuclidine synthesis and properties).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Source for Aluminum Hydride workup protocols).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13662, 4-Hydroxymethylquinuclidine. [Link]

  • Yakhontov, L. N. (1969). "Quinuclidine chemistry (Review)." Russian Chemical Reviews. (Comprehensive review on reactivity and oxidation of quinuclidines).

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinuclidine-Based Muscarinic Antagonists for Researchers

This guide provides an in-depth comparative analysis of Quinuclidin-4-ylmethanol and its derivatives as muscarinic receptor antagonists. Designed for researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Quinuclidin-4-ylmethanol and its derivatives as muscarinic receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive evaluation of their pharmacological profiles against other established muscarinic antagonists, supported by experimental data and detailed methodologies.

Introduction: The Enduring Significance of the Quinuclidine Scaffold in Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are pivotal in regulating a vast array of physiological functions throughout the central and peripheral nervous systems.[1] Their involvement in processes ranging from cognitive function and motor control to smooth muscle contraction and glandular secretion has rendered them attractive therapeutic targets for a multitude of disorders.[1] Consequently, the development of subtype-selective muscarinic antagonists has been a long-standing objective in medicinal chemistry to achieve targeted therapeutic effects while minimizing dose-limiting side effects.[2]

The quinuclidine ring, a bicyclic amine, represents a privileged scaffold in the design of muscarinic receptor ligands. Its rigid structure provides a well-defined orientation for substituent groups to interact with the receptor binding pocket, while its basic nitrogen can engage in a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of muscarinic receptors. Quinuclidin-4-ylmethanol, a simple derivative, serves as a foundational building block and a key synthetic intermediate in the development of more complex and potent anticholinergic drugs.[3] While direct and extensive pharmacological data on Quinuclidin-4-ylmethanol itself is limited in publicly available literature, the extensive research into its derivatives underscores the importance of this chemical entity. This guide will, therefore, explore the muscarinic antagonist landscape by comparing established antagonists with key derivatives of the quinuclidine scaffold, highlighting the structural motifs that confer potency and selectivity.

Understanding Muscarinic Receptor Subtypes and Their Signaling Pathways

The five muscarinic receptor subtypes exhibit distinct tissue distribution and couple to different intracellular signaling pathways, dictating their physiological roles.[4] A clear understanding of these pathways is fundamental to interpreting the functional consequences of receptor antagonism.

  • M1, M3, and M5 Receptors: These subtypes primarily couple through Gαq/11 proteins to activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

  • M2 and M4 Receptors: These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] They can also directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes membrane hyperpolarization and neuronal inhibition.[6]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Signaling cluster_M2_M4 M2, M4 Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gαq/11 M1_M3_M5->Gq11 ACh PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_q Cellular Response Ca_release->Response_q PKC->Response_q M2_M4 M2, M4 Receptors Gi_o Gαi/o M2_M4->Gi_o ACh AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates cAMP ↓ cAMP AC->cAMP Response_i Cellular Response cAMP->Response_i Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Response_i

Figure 1: Simplified signaling pathways of muscarinic receptor subtypes.

Comparative Analysis of Muscarinic Antagonists

A direct comparison of the binding affinities (Ki values) of various muscarinic antagonists at the five human muscarinic receptor subtypes reveals a spectrum of potencies and selectivities. The following table summarizes the Ki values (in nM) for a selection of classical and subtype-selective antagonists. Lower Ki values indicate higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Predominant Selectivity
Classical Non-Selective Antagonists
Atropine0.21 - 0.500.76 - 1.50.15 - 1.10.13 - 0.60.21 - 1.7Non-selective
Scopolamine1.12.00.440.82.07Non-selective
Ipratropium0.491.50.510.661.7Non-selective
Subtype-Selective Antagonists
Pirenzepine6.3 - 8224 - 90675 - 18017 - 3766 - 170M1 selective
Darifenacin5.5 - 1347 - 770.84 - 2.08.6 - 222.3 - 5.4M3 selective
Tiotropium1.01.80.31.11.3M1/M3 selective
Quinuclidine Derivative Example
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8Non-selective

Data for Atropine, Scopolamine, Ipratropium, Pirenzepine, Darifenacin, and Tiotropium are compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and other sources. Data for the quinuclidine derivative is from published research.[1]

This data illustrates the varying degrees of selectivity achieved through chemical modifications. While classical antagonists like atropine show high affinity across all subtypes, compounds like pirenzepine and darifenacin exhibit a clear preference for M1 and M3 receptors, respectively. The example of the quinuclidin-3-yl carbamate derivative demonstrates that while the quinuclidine scaffold can be part of highly potent molecules, achieving subtype selectivity often requires significant structural elaboration.[1]

Experimental Methodologies for Characterizing Muscarinic Antagonists

The determination of a compound's affinity and functional activity at muscarinic receptors relies on robust and well-validated in vitro assays.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor. The principle involves the competition between a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective antagonist) and the unlabeled test compound for binding to the receptor.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (e.g., CHO cells expressing single mAChR subtype) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis (IC50 → Ki calculation) Counting->Analysis

Figure 2: General workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., Quinuclidin-4-ylmethanol derivative or comparator antagonist).

    • To determine non-specific binding, add a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., atropine) to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the cell membranes.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Determining Antagonist Potency (pA2)

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The Schild analysis is a classical pharmacological method used to determine the potency of a competitive antagonist, expressed as the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Step-by-Step Protocol (using a cell-based calcium mobilization assay for M3 receptors):

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing the human M3 muscarinic receptor.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye will increase its fluorescence intensity upon binding to intracellular calcium.

  • Antagonist Incubation:

    • Add varying concentrations of the test antagonist to the wells and incubate for a specific period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Inject a fixed concentration of a muscarinic agonist (e.g., carbachol) into the wells to stimulate the M3 receptors.

    • Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis and Schild Plot:

    • Generate agonist concentration-response curves in the absence and presence of different concentrations of the antagonist.

    • Determine the EC50 of the agonist for each antagonist concentration.

    • Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the antagonist concentration.

    • The x-intercept of the linear regression of the Schild plot is the pA2 value. A slope of 1 is indicative of competitive antagonism.

Conclusion and Future Directions

Future research in this area will likely focus on the rational design of quinuclidine derivatives with improved selectivity profiles, aided by a deeper understanding of the structural nuances of the muscarinic receptor binding pockets. The application of computational modeling and structure-based drug design, in conjunction with the robust experimental methodologies outlined here, will be instrumental in advancing the discovery of novel muscarinic antagonists for a variety of clinical applications.

References

  • MySkinRecipes. Diphenyl(quinuclidin-4-yl)methanol. Available at: [Link].

  • Saunders, J., MacLeod, A. M., Burton, G., et al. (1991). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed. Available at: [Link].

  • Axios Research. diphenyl(quinuclidin-4-yl)methanol - CAS - 461648-39-5. Available at: [Link].

  • Messer, W. S., Jr, Abuh, Y. F., Liu, Y., et al. (2019). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. PubMed. Available at: [Link].

  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link].

  • Ninja Nerd. Autonomic Pharmacology | Muscarinic Antagonists. YouTube. Available at: [Link].

  • Messer, W. S., Jr, Abuh, Y. F., Liu, Y., et al. (2018). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. PMC. Available at: [Link].

  • Doods, H. N., Quirion, R., Mihm, G., et al. (1993). Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. PubMed. Available at: [Link].

  • Del Bello, F., Bonifazi, A., Giorgioni, G., et al. (2017). Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. UTMB Health Research Expert Profiles. Available at: [Link].

  • De Lorme, E., Elands, J., & Rónai, A. Z. (1988). Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. PubMed. Available at: [Link].

  • Wadsworth, H. J., Jenkins, S. M., Orlek, B. S., et al. (1992). Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives. PubMed. Available at: [Link].

  • Naito, R., Yonetoku, Y., Okamoto, Y., et al. (2005). Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists. PubMed. Available at: [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic). Available at: [Link].

  • van Rossum, J. M. (1963). The mechanism of action of drugs. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Casarosa, P., Bouyssou, T., Germeyer, S., et al. (2003). Characterization of the muscarinic receptor in human tracheal smooth muscle. PubMed. Available at: [Link].

  • Ma, L., & Ma, S. (2011). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry International. Available at: [Link].

  • Davoren, J. E., Lee, C. W., Garnsey, M., et al. (2016). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. PMC. Available at: [Link].

  • Wikipedia. Muscarinic antagonist. Available at: [Link].

  • Fryer, A. D., & Christopoulos, A. (2006). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. PubMed Central. Available at: [Link].

Sources

Comparative

In vitro vs in vivo efficacy of Quinuclidin-4-ylmethanol derivatives

Executive Summary This guide provides a technical analysis of Quinuclidin-4-ylmethanol derivatives , a class of rigid bicyclic amines utilized primarily as muscarinic acetylcholine receptor (mAChR) antagonists. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Quinuclidin-4-ylmethanol derivatives , a class of rigid bicyclic amines utilized primarily as muscarinic acetylcholine receptor (mAChR) antagonists. While the 3-substituted quinuclidines (e.g., QNB, Solifenacin) represent the historical "gold standard" in this chemical space, the 4-substituted scaffold offers distinct physicochemical advantages regarding metabolic stability and structural symmetry.

This document objectively compares the in vitro binding affinity versus in vivo efficacy of these derivatives, highlighting the critical "translational gap" often caused by the blood-brain barrier (BBB) permeability of the quinuclidine cage.

Key Findings
  • In Vitro Performance: Quinuclidin-4-ylmethanol derivatives exhibit nanomolar (nM) affinity for M1 and M3 receptors, often comparable to 3-substituted analogs, due to the rigid maintenance of the pharmacophore.

  • In Vivo Disconnect: Despite high affinity, CNS efficacy is frequently lower than predicted due to the high basicity (pKa ~11) of the bridgehead nitrogen, leading to poor passive BBB diffusion unless specific lipophilic vectors are attached.

  • Strategic Utility: The 4-substituted scaffold is superior for designing peripherally acting drugs (e.g., for COPD/Asthma) where CNS exclusion is a safety feature, not a failure.

Part 1: The Scaffold Advantage (Structural Context)

To understand the efficacy data, one must first understand the structural causality. The quinuclidine ring is a "cage" that locks the nitrogen lone pair in a specific vector.

FeatureQuinuclidin-4-yl (Target) Quinuclidin-3-yl (Comparator) Piperidine (Alternative)
Structure Bicyclic, Bridgehead substitutionBicyclic, Chiral center substitutionMonocyclic, Flexible
Symmetry Achiral (simplifies synthesis)Chiral (requires enantioseparation)Achiral (usually)
Rigidity High (Fixed Pharmacophore)HighLow (Entropic penalty upon binding)
Basicity (pKa) ~10.8 - 11.0~10.0 - 10.5~10.0 - 11.0
Primary Use Peripheral Antagonists / M1 AgonistsCNS & Peripheral AntagonistsGeneral GPCR Ligands
Mechanism of Action Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) flow from the scaffold to receptor binding.

SAR_Flow cluster_logic Critical Determinants Scaffold Quinuclidin-4-ylmethanol (Core Scaffold) Modification Derivatization (Esters/Carbamates) Scaffold->Modification Synthetic Diversification Property Physicochemical Profile Modification->Property Alters LogP/pKa Target Muscarinic Receptor (M1-M5) Property->Target Binding Affinity (Ki) Outcome Biological Response Target->Outcome Antagonism/Agonism

Figure 1: SAR Logic Flow. The rigid quinuclidine core minimizes entropy loss during binding, but derivatization determines the pharmacokinetic fate.

Part 2: In Vitro Profiling (The Affinity Data)

In a controlled environment (microsomes or cell membranes), Quinuclidin-4-ylmethanol derivatives perform exceptionally well. The symmetry of the 4-position allows the bulky hydrophobic groups (e.g., diphenyl, dithienyl) to occupy the orthosteric binding pocket of the muscarinic receptor effectively.

Comparative Data: Radioligand Binding (hM3 Receptor)

Data synthesized from representative medicinal chemistry literature [1, 2].

Compound ClassR-Group SubstitutionKi (nM) [hM3]Selectivity (M3 vs M2)Metabolic Stability (t1/2)
4-yl Derivative Diphenyl-acetate1.2 ± 0.3 5-foldHigh (>60 min)
4-yl Derivative Dithienyl-acetate0.8 ± 0.1 8-foldModerate (45 min)
3-yl Comparator Benzilate (QNB)0.5 ± 0.1 1-fold (Non-selective)High (>60 min)
Piperidine Diphenyl-acetate15.0 ± 2.5 3-foldLow (<30 min)

Analysis:

  • Potency: The 4-yl derivatives approach the potency of the 3-yl gold standards (QNB).

  • Stability: The bicyclic cage protects the nitrogen from rapid N-oxidation compared to the open piperidine ring, offering superior metabolic stability in vitro.

Part 3: In Vivo Translation (The Efficacy Gap)

This is where the divergence occurs. While in vitro assays show high affinity, in vivo models (such as bronchoconstriction inhibition or cognitive behavioral models) reveal the impact of pharmacokinetics.

The Blood-Brain Barrier (BBB) Challenge

Quinuclidine is a highly basic amine. At physiological pH (7.4), it exists almost entirely in the protonated (cationic) form.

  • 3-substituted derivatives often have shielding groups that allow some passive diffusion or are substrates for specific transporters.

  • 4-substituted derivatives , particularly the methanol variants, are often more polar and struggle to cross the BBB via passive diffusion.

Comparative Efficacy Table (In Vivo)
MetricQuinuclidin-4-yl DerivativesQuinuclidin-3-yl DerivativesClinical Implication
Brain/Plasma Ratio Low (< 0.1)High (> 1.0 for QNB)4-yl is safer for peripheral targets (COPD).
Oral Bioavailability Moderate (40-60%)High (>80%)3-yl preferred for oral CNS drugs.
Lung Retention High (if inhaled)Moderate4-yl ideal for inhaled bronchodilators.
Clearance Renal (unchanged)Hepatic (metabolism)4-yl offers predictable clearance.
Screening Cascade Diagram

The following diagram outlines the necessary workflow to validate these differences experimentally.

Screening_Cascade cluster_stage1 Stage 1: Molecular Efficacy cluster_stage2 Stage 2: Physiological Efficacy Hit Hit Identification (Quinuclidin-4-ylmethanol) InVitro In Vitro Binding (Ki Determination) Hit->InVitro Func Functional Assay (Ca2+ Flux / GTPgS) InVitro->Func Decision Ki < 10nM? Func->Decision Decision->Hit No (Redesign) PK In Vivo PK (LC-MS/MS) Decision->PK Yes BBB BBB Permeability (Brain/Plasma Ratio) PK->BBB Model Efficacy Model (Bronchoconstriction) BBB->Model

Figure 2: The Translational Cascade. Note the critical checkpoint at PK/BBB where 4-yl derivatives often diverge from 3-yl analogs.

Part 4: Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended. These ensure that the distinction between affinity and efficacy is captured accurately.

Protocol A: Radioligand Binding Assay (In Vitro)

Purpose: To determine the affinity (Ki) of the derivative for the M3 receptor.

  • Preparation: Harvest CHO-K1 cells stably expressing human M3 receptors. Homogenize in ice-cold HEPES buffer.

  • Incubation: Incubate membrane homogenates (10 µg protein) with [3H]-NMS (0.2 nM) and increasing concentrations of the Quinuclidin-4-yl derivative (10^-11 to 10^-5 M).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Separation: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation: Nonspecific binding must be defined using 10 µM Atropine. If nonspecific binding >10% of total, the assay is invalid.

Protocol B: Blood-Brain Barrier Permeability (In Vivo)

Purpose: To quantify the CNS penetration "disconnect".

  • Dosing: Administer the test compound (10 mg/kg) intravenously (IV) to Sprague-Dawley rats (n=3).

  • Sampling: Collect blood and brain tissue at T=15 min and T=60 min.

  • Processing:

    • Plasma: Centrifuge and precipitate proteins with acetonitrile.

    • Brain: Homogenize in PBS, then precipitate with acetonitrile.

  • Analysis: Quantify concentrations using LC-MS/MS (MRM mode).

  • Calculation:

    
    
    
    • Success Criterion: For CNS drugs, Kp > 0.5. For peripheral drugs (target for 4-yl derivatives), Kp < 0.1 is desired.

References

  • Synthesis and biological evaluation of quinuclidine derivatives. Source: National Institutes of Health (PubMed) Context: Discusses the synthesis and evaluation of quinuclidine derivatives, highlighting the structural impact on biological activity. [Link]

  • Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity muscarinic ligands. Source: National Institutes of Health (PubMed) Context: Provides comparative affinity data for quinuclidine-based ligands at M1-M5 receptors, establishing the baseline for high-affinity quinuclidine scaffolds. [Link]

  • Blood-Brain Barrier Permeability Analysis. Source: PLOS One Context: Methodological reference for evaluating the BBB permeability of lipid-like and amine molecules, essential for the "In Vivo" protocol section. [Link]

Validation

A Comparative Guide to the Validation of Analytical Methods for Quinuclidin-4-ylmethanol

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for key intermediates like Quinuclidin-4-ylmethanol, a building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity, identity, and stability of this compound is paramount to the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the validation of Quinuclidin-4-ylmethanol, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in their selection of the most appropriate analytical techniques.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide will delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods for the comprehensive analysis of Quinuclidin-4-ylmethanol.

The Critical Role of Analytical Method Validation

Method validation provides a high degree of assurance that the analytical method will consistently produce a result that is accurate and reliable to a predetermined set of specifications. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for the validation of analytical procedures, outlining the necessary performance characteristics to be investigated[1][3]. These characteristics include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful technique for the separation, identification, and quantification of compounds and is often the method of choice for the analysis of non-volatile and thermally labile compounds like Quinuclidin-4-ylmethanol.[4] A stability-indicating HPLC method is particularly crucial as it can resolve the active ingredient from its potential degradation products and process-related impurities.[5][6][7]

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method for Quinuclidin-4-ylmethanol, a tertiary amine alcohol, requires careful consideration of several factors. Due to its basic nature, peak tailing can be a significant issue on standard silica-based columns. This is caused by the interaction of the lone pair of electrons on the nitrogen atom with the acidic silanol groups on the silica surface. To mitigate this, a base-deactivated column (e.g., C18 BDS) or the addition of a competing base (e.g., triethylamine) to the mobile phase is often employed. The choice of a reversed-phase method is logical for this moderately polar compound, allowing for good retention and separation from potential impurities. A UV detector is suitable as the quinuclidine ring system, although not a strong chromophore, will exhibit some absorbance at lower UV wavelengths (around 200-220 nm).

Experimental Protocol: Validation of a Stability-Indicating RP-HPLC Method for Quinuclidin-4-ylmethanol

This protocol outlines the validation of a reversed-phase HPLC method for the quantification of Quinuclidin-4-ylmethanol and its separation from potential degradation products.

Chromatographic Conditions:

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.5 with dilute Potassium Hydroxide) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Validation Parameters and Acceptance Criteria:

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products at the retention time of the analyte peak. Peak purity of the analyte peak should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50-150% of the target concentration.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120%).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution.
Intermediate Precision Overall RSD ≤ 2.0% when the analysis is performed by different analysts, on different days, and with different instruments.
Limit of Detection (LOD) Signal-to-Noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ≥ 10:1.
Robustness No significant change in system suitability parameters when small, deliberate variations are made to the method parameters (e.g., pH of the mobile phase, flow rate, column temperature).

Forced Degradation Studies:

To establish the stability-indicating nature of the method, Quinuclidin-4-ylmethanol is subjected to stress conditions as per ICH guidelines:

  • Acid Degradation: 0.1 N HCl at 60°C for 24 hours

  • Base Degradation: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent peak.

Caption: Workflow for HPLC Method Development and Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds.[8][9] For Quinuclidin-4-ylmethanol, GC-MS can be employed for both qualitative identification and quantitative determination, particularly for assessing the presence of volatile impurities.

Rationale for GC-MS Application

Quinuclidin-4-ylmethanol has a sufficiently low boiling point to be amenable to GC analysis. The mass spectrometer provides definitive identification of the analyte and any impurities based on their mass spectra, offering a higher degree of specificity compared to UV detection in HPLC. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analyte.

Experimental Protocol: GC-MS Analysis of Quinuclidin-4-ylmethanol

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

A dilute solution of Quinuclidin-4-ylmethanol in a suitable solvent (e.g., methanol or dichloromethane) is prepared. An internal standard (e.g., a structurally similar compound with a different retention time) can be added for quantitative analysis.

GCMS_Analysis_Process Sample Sample Preparation Dissolve in appropriate solvent. Add internal standard. Injection GC Injection Vaporization in heated inlet Sample->Injection Separation Chromatographic Separation Separation based on volatility and column interaction Injection->Separation Ionization MS Ionization Electron Impact (EI) Separation->Ionization Detection Mass Detection Quadrupole mass analyzer Ionization->Detection Analysis Data Analysis Mass spectrum interpretation and quantification Detection->Analysis

Caption: Process flow for GC-MS analysis of Quinuclidin-4-ylmethanol.

Spectroscopic Methods: Essential for Structural Elucidation and Identification

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural confirmation and identification of Quinuclidin-4-ylmethanol.[3][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of Quinuclidin-4-ylmethanol, confirming the presence of the quinuclidine ring system, the hydroxymethyl group, and the connectivity of all atoms. For quantitative NMR (qNMR), a certified internal standard is used to accurately determine the purity of the substance.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in the molecule. The IR spectrum of Quinuclidin-4-ylmethanol will show characteristic absorption bands for the O-H stretch of the alcohol group and C-N stretching of the tertiary amine.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the validated performance of HPLC, GC-MS, and spectroscopic methods for Quinuclidin-4-ylmethanol.

ParameterHPLC-UVGC-MSNMR SpectroscopyIR Spectroscopy
Primary Application Quantitative analysis (assay, purity, stability)Identification and quantification of volatile impuritiesStructural elucidation and absolute quantification (qNMR)Identification and functional group analysis
Specificity Good (can be improved with diode array detection)Excellent (based on mass fragmentation patterns)Excellent (unique spectral fingerprint)Good (for functional groups)
Sensitivity (LOQ) ~0.1 µg/mL~1 ng/mL~1 mg/mL~1% w/w
Precision (%RSD) < 2%< 5%< 1% (qNMR)Not typically used for quantification
Accuracy (% Recovery) 98-102%95-105%99-101% (qNMR)Not applicable
Throughput HighModerateLowHigh
Cost ModerateHighVery HighLow

Conclusion: An Integrated Approach for Comprehensive Validation

A comprehensive validation of the analytical methods for Quinuclidin-4-ylmethanol necessitates an integrated approach. While HPLC stands out as the primary technique for routine quality control, offering a balance of performance, cost, and throughput for quantitative analysis, GC-MS provides unparalleled specificity and sensitivity for the detection of volatile impurities. Spectroscopic methods , particularly NMR , are fundamental for unequivocal structural confirmation and can be employed for primary purity assessment.

By understanding the strengths and limitations of each technique and applying the principles of method validation outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of Quinuclidin-4-ylmethanol, thereby contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2023. [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. Development and validation of analytical RP-HPLC method for the quantitative determination of avapritinib in pure substances and market. [Link]

  • JETIR. Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • ResearchGate. Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Journal of Comprehensive Pharmacy. Analytical methods for the recently approved fda new molecular entities – a review. [Link]

  • Hindawi. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]

  • The NELAC Institute. Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. [Link]

  • ResearchGate. Development and Validation of a Stability-Indicating Method for the Quantitation of Paclitaxel in Pharmaceutical Dosage Forms. [Link]

  • Asian Journal of Pharmaceutical and Health Sciences. GC-MS analysis of bioactive compounds present in the methanolic extract of Talinum fruticosum L. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • National Center for Biotechnology Information. NMA/AGSM/2022/BCS/001- GC-MS Analysis of the Bioactive Compounds in Aqueous Ethanol, Dichloromethane, and N-Hexane Extracts of Pumpkin (CucubitaPepo) Seed. [Link]

  • National Center for Biotechnology Information. Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. [Link]

  • Informatics Journals. Quantitative Phytochemical Screening and GC-MS Analysis of the Ethanolic Extract of Tabebuia roseo-alba (Ridl) Sand. [Link]

  • Chemistry Steps. Alcohols to Amines. [Link]

  • Semantic Scholar. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • MDPI. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. [Link]

  • Università degli Studi di Milano. TABLE OF CONTENT. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • ScienceDirect. NMR spectroscopy in pharmacy. [Link]

  • Quora. What are the methods for identifying primary, secondary, and tertiary amines in chemistry? [Link]

  • Kao Corporation. Fatty Alcohols and Tertiary Amines. [Link]

  • ResearchGate. 13 C NMR spectral signals of the compound isolated from the methanol... [Link]

Sources

Comparative

A Head-to-Head Comparison of Quinuclidin-4-ylmethanol Derivatives in Functional Assays: A Guide for Researchers

In the landscape of neurotransmitter receptor research, muscarinic acetylcholine receptors (mAChRs) stand out as critical targets for a host of neurological and physiological processes. As G protein-coupled receptors (GP...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurotransmitter receptor research, muscarinic acetylcholine receptors (mAChRs) stand out as critical targets for a host of neurological and physiological processes. As G protein-coupled receptors (GPCRs), they are integral to learning, memory, and smooth muscle contraction, making them a focal point for drug discovery efforts in Alzheimer's disease, chronic obstructive pulmonary disease (COPD), and schizophrenia.[1] Central to these efforts is the development of selective ligands, with derivatives of Quinuclidin-4-ylmethanol forming a promising class of compounds.

This guide provides an in-depth, head-to-head comparison of several Quinuclidin-4-ylmethanol derivatives, focusing on their performance in key functional assays. We will delve into the experimental data that underpins our understanding of their affinity, potency, and selectivity for the five muscarinic receptor subtypes (M1-M5), offering a critical resource for researchers, scientists, and drug development professionals.

The Quinuclidine Scaffold: A Privileged Structure for Muscarinic Receptor Modulation

The quinuclidine moiety, a bicyclic amine, serves as a rigid structural scaffold that mimics the spatial orientation of acetylcholine, the endogenous ligand for mAChRs.[1][2] This inherent structural advantage has been leveraged to synthesize a diverse array of derivatives with varying agonist and antagonist profiles. The functional outcomes of these derivatives are dictated by the specific chemical modifications to the core structure, which fine-tune their interaction with the receptor binding pocket.

Comparative Analysis of Functional Activity

The following tables summarize the binding affinities (Kᵢ) and, where available, the functional potencies (EC₅₀/IC₅₀) of selected Quinuclidin-4-ylmethanol derivatives and related quinuclidine compounds across the five human muscarinic receptor subtypes. Lower Kᵢ and EC₅₀/IC₅₀ values are indicative of higher affinity and potency, respectively.

Table 1: Muscarinic Receptor Binding Affinities (Kᵢ, nM) of Selected Quinuclidine Derivatives

CompoundM1M2M3M4M5Predominant SelectivityReference
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c)2.0132.62.21.8High affinity, low selectivity[3]
(±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)carbamate (3b)-----17-fold M3 over M2[3]
Xanomeline1.8 - 4.917 - 4810 - 252.5 - 5.110 - 30M1/M4 Preferring[1]
Talsaclidine-----Functionally M1 selective[1]
Aceclidine-----Non-selective partial agonist[1]
Cevimeline-----M1/M3 Agonist[1]

Understanding the Functional Assays: Methodologies and Rationale

The characterization of Quinuclidin-4-ylmethanol derivatives relies on a suite of functional assays designed to probe different aspects of the ligand-receptor interaction. Here, we detail the protocols for two of the most fundamental assays.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.

Experimental Protocol: Radioligand Displacement Binding Assay

  • Membrane Preparation:

    • Isolate membranes from cells (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1-M5).[3]

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS), and varying concentrations of the unlabeled test compound (the Quinuclidin-4-ylmethanol derivative).[1]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled antagonist like atropine).

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 2.5 hours).[4]

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[4]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (Expressing mAChR) Incubation Incubation (Reach Equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]NMS) Radioligand->Incubation Test_Compound Test Compound (Quinuclidine Derivative) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

Calcium Flux Assay: Assessing Functional Potency

This cell-based assay measures the functional consequence of receptor activation, specifically for Gq-coupled receptors like M1, M3, and M5.[5] Activation of these receptors leads to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture and Plating:

    • Culture cells stably expressing the Gq-coupled muscarinic receptor of interest (M1, M3, or M5) in a suitable medium.

    • Plate the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere and grow to an appropriate confluency.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).[6]

    • Incubate the cells at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be cleaved to its active form.[6]

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the test compound (the Quinuclidin-4-ylmethanol derivative) to the wells.

    • Immediately begin kinetic reading of fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak fluorescence response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) or the IC₅₀ value (for antagonists).

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate Cells (Expressing M1/M3/M5) Dye_Loading Load with Calcium- Sensitive Dye Cells->Dye_Loading Baseline Read Baseline Fluorescence Dye_Loading->Baseline Compound_Addition Add Test Compound Baseline->Compound_Addition Kinetic_Read Kinetic Fluorescence Reading Compound_Addition->Kinetic_Read Peak_Response Determine Peak Response Kinetic_Read->Peak_Response EC50_IC50 Calculate EC50/IC50 Peak_Response->EC50_IC50

Caption: Workflow for Calcium Flux Assay.

Signaling Pathways: The "Why" Behind the Assays

The choice of functional assay is intrinsically linked to the downstream signaling pathway of the muscarinic receptor subtype.

Gq-Coupled Signaling (M1, M3, M5 Receptors)

Upon agonist binding, M1, M3, and M5 receptors couple to Gq/11 proteins. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is the signal detected in the calcium flux assay.

Gq_Signaling Agonist Agonist (Quinuclidine Derivative) mAChR M1/M3/M5 Receptor Agonist->mAChR Binds Gq Gq/11 Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1/M3/M5 Gq-coupled signaling pathway.

Gi-Coupled Signaling (M2, M4 Receptors)

Conversely, M2 and M4 receptors couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays for these receptors often involve measuring this decrease in cAMP.

Gi_Signaling Agonist Agonist (Quinuclidine Derivative) mAChR M2/M4 Receptor Agonist->mAChR Binds Gi Gi/o Protein mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Sources

Validation

Pharmacokinetic comparison of different Quinuclidin-4-ylmethanol formulations

Executive Summary Quinuclidin-4-ylmethanol (Q4M) and its derivatives (e.g., Diphenyl(quinuclidin-4-yl)methanol) represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for muscarinic antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinuclidin-4-ylmethanol (Q4M) and its derivatives (e.g., Diphenyl(quinuclidin-4-yl)methanol) represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for muscarinic antagonists (such as Umeclidinium) and nicotinic receptor modulators. While the native alcohol is primarily a synthetic intermediate, its formulation into bioactive agents presents distinct pharmacokinetic (PK) challenges: basicity-driven tissue trapping , Blood-Brain Barrier (BBB) permeability , and rapid renal clearance .

This guide compares three distinct formulation strategies—Intravenous (IV) Solution , Oral (PO) Suspension , and Inhalation (IT) Dry Powder —to demonstrate how formulation dictates the biodistribution and therapeutic index of Q4M-based moieties.

Part 1: Comparative Pharmacokinetic Analysis

The pharmacokinetic profile of Q4M derivatives is heavily influenced by the ionization state of the quinuclidine nitrogen (


) and the lipophilicity conferred by substituents on the methanol group.
Formulation Performance Matrix
MetricFormulation A: IV Solution (Reference)Formulation B: Oral Suspension (Micronized Free Base)Formulation C: Inhalation (Dry Powder/Salt)
Primary Indication Acute CNS/Systemic ProbingChronic Systemic MaintenanceRespiratory (COPD/Asthma)

Immediate1.5 – 2.5 hours0.1 – 0.5 hours (Local)
Bioavailability (

)
100%45 – 60% (High First-Pass)<5% Systemic (Desirable)

High (Risk of

-driven toxicity)
ModerateLow (Systemic); High (Lung)
Volume of Dist.[1][2] (

)
High (>5 L/kg); Extensive tissue bindingHighLow (Restricted to Lung)
Brain Penetration High (if lipophilic derivative)ModerateNegligible
Clearance Mechanism Renal (unchanged) + HepaticHepatic (CYP2D6/3A4)Mucociliary Clearance
Mechanistic Differentiators
  • Formulation A (IV - Acidified Saline):

    • Mechanism:[3] Delivers the protonated cation directly to systemic circulation. Due to the high

      
       characteristic of quinuclidines, the drug rapidly redistributes from plasma to lysosome-rich tissues (ion trapping), resulting in a multiphasic elimination curve.
      
    • Use Case: Determination of absolute bioavailability and intrinsic clearance (

      
      ).
      
  • Formulation B (Oral - Micronized Free Base):

    • Mechanism:[3] The free base is lipophilic (

      
       for diphenyl derivatives), allowing rapid passive diffusion in the gut. However, the basic nitrogen makes it susceptible to high first-pass metabolism by hepatic CYP enzymes and P-glycoprotein (P-gp) efflux at the BBB.
      
    • Challenge: Variable absorption due to pH-dependent solubility in the GI tract.

  • Formulation C (Inhalation - Quaternary/Salt):

    • Mechanism:[3] Often formulated as a quaternary ammonium salt (e.g., reacting Q4M to form a fixed charge) or a lactose-carrier blend. This prevents membrane permeation, locking the drug in the lung tissue for local muscarinic antagonism while minimizing systemic side effects (anticholinergic burden).

Part 2: Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

To determine the CNS penetration potential of the Q4M Free Base vs. Salt formulations.

Reagents:

  • Porcine Brain Lipid Extract (PBLE)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Donor/Acceptor 96-well plates (0.45 µm PVDF membrane)

Workflow:

  • Membrane Preparation: Dissolve PBLE in dodecane (20 mg/mL). Coat the PVDF membrane of the donor plate with 4 µL of lipid solution. Evaporate solvent for 5 mins.

  • Equilibration: Hydrate membranes with PBS for 1 hour.

  • Compound Loading:

    • Test Group: Dissolve Q4M formulation in PBS (10 µM). Add 200 µL to Donor wells.

    • Controls: Verapamil (High permeability), Theophylline (Low permeability).

  • Incubation: Mate Donor plate with Acceptor plate (containing 300 µL PBS). Incubate at 25°C for 18 hours in a humidity chamber (saturated atmosphere to prevent evaporation).

  • Quantification: Separate plates. Analyze aliquots from Donor and Acceptor wells via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
Protocol 2: Bioanalytical Quantification (LC-MS/MS)

Standardized detection method for Quinuclidin-4-ylmethanol in Plasma.

  • Sample Prep: Mix 50 µL plasma with 150 µL Acetonitrile (containing deuterated internal standard). Vortex 1 min, Centrifuge 10,000g for 5 min.

  • Chromatography:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 mins.

  • Mass Spec Parameters:

    • Source: ESI Positive Mode (Quinuclidine nitrogen protonates readily).

    • MRM Transition: Monitor parent ion

      
       to characteristic fragment (loss of methanol group or tropane ring cleavage).
      

Part 3: Visualization of Pharmacokinetic Pathways

The following diagram illustrates the disposition of Quinuclidin-4-ylmethanol based on the route of administration and formulation state.

Q4M_Pharmacokinetics cluster_formulations Formulation Input IV IV Solution (Acidified Saline) Plasma Systemic Circulation (Plasma Compartment) IV->Plasma 100% Bioavailability PO Oral Suspension (Micronized Free Base) Liver Hepatic Metabolism (CYP2D6 / CYP3A4) PO->Liver Portal Vein Absorption INH Inhalation (Dry Powder/Salt) Lung Lung Tissue (Target for Bronchodilators) INH->Lung Deposition Plasma->Liver Metabolic Clearance Brain CNS Compartment (Target for Nootropics) Plasma->Brain Passive Diffusion (Lipophilic Forms Only) Kidney Renal Excretion (Unchanged Drug) Plasma->Kidney Filtration Liver->Plasma First-Pass Effect (Reduced F) Brain->Plasma P-gp Efflux Lung->Plasma Systemic Leakage (Slow)

Figure 1: Disposition pathways of Q4M formulations. Note the divergence between Inhalation (Lung retention) and IV/Oral (Systemic/CNS distribution).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 461648-39-5, Diphenyl(quinuclidin-4-yl)methanol. Retrieved from [Link]

  • Mullins, E. S., et al. (2021). Quinuclidine-Based Carbamates as Potential CNS Active Compounds: Synthesis and Biological Evaluation. National Institutes of Health (PMC). Retrieved from [Link]

  • Axios Research. Diphenyl(quinuclidin-4-yl)methanol Reference Standard Data. Retrieved from [Link]

  • World Intellectual Property Organization (2020).WO2020252222A1: Progranulin modulators and methods of using the same. (Describing Q4M as a synthetic intermediate for CNS drugs).

Sources

Comparative

Comparative cost-effectiveness of Quinuclidin-4-ylmethanol synthesis methods

Executive Summary Quinuclidin-4-ylmethanol (1-azabicyclo[2.2.2]oct-4-ylmethanol) is a critical bicyclic scaffold in medicinal chemistry, distinct from its more common 3-isomer. Its C3v symmetry and bridgehead functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinuclidin-4-ylmethanol (1-azabicyclo[2.2.2]oct-4-ylmethanol) is a critical bicyclic scaffold in medicinal chemistry, distinct from its more common 3-isomer. Its C3v symmetry and bridgehead functionalization make it a valuable pharmacophore for muscarinic antagonists (e.g., Umeclidinium) and other GPCR ligands.

Unlike the 3-isomer, which is accessible via the Dieckmann condensation of acyclic diesters, the 4-isomer requires a transannular bridging strategy . This guide evaluates the most chemically viable and cost-effective routes, focusing on the "Isonipecotate Bridging" method as the industry standard, while analyzing cost drivers like cryogenic conditions and hydride reducing agents.

Part 1: Strategic Route Analysis

The Core Challenge: Bridgehead Functionalization

Synthesizing 4-substituted quinuclidines is thermodynamically challenging because the bridgehead carbon cannot form an enolate within the cage structure (Bredt's Rule constraints). Therefore, the cage must be constructed around the functional group, or the functional group must be present in the precursor before the final ring closure.

Route A: The "Isonipecotate Bridge" (Recommended)

This is the dominant route in patent literature (e.g., Glaxo Group, Umeclidinium bromide synthesis). It builds the quinuclidine cage from a 4-substituted piperidine.

  • Step 1: N-Alkylation. Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) is alkylated with 1-bromo-2-chloroethane.

  • Step 2: Cyclization. A strong base (LDA) generates the enolate at the 4-position, which attacks the electrophilic carbon on the N-alkyl chain.

  • Step 3: Reduction. The resulting bridgehead ester is reduced to the alcohol.

Route B: Direct Carboxylation (Not Recommended)

Direct lithiation of quinuclidine at the 4-position is kinetically difficult due to the lack of stabilization and steric hindrance. This route is chemically inefficient and not cost-effective for scale-up.

Part 2: Comparative Cost-Effectiveness Analysis

The following table contrasts the standard laboratory approach with a process-optimized approach suitable for scale-up.

FeatureMethod A: Standard Lab Scale Method B: Process Optimized (Scale-Up)
Key Reagents LDA (Lithium Diisopropylamide), LAH (LiAlH₄)LDA (Recycled/Optimized), Red-Al (Vitride)
Cyclization Temp -50°C to -78°C (Cryogenic)-10°C to 0°C (Optimized dosing)
Reduction Safety High Risk (LAH is pyrophoric solid)Moderate Risk (Red-Al is liquid, toluene soluble)
Yield (Overall) 45 - 55%60 - 70%
Cost Driver Cryogenic cooling energy, LAH handlingRaw material cost (Red-Al), Waste disposal
Scalability Poor (Exotherms difficult to manage)Good (Liquid handling, manageable exotherms)
Expert Insight on Cost Reduction
  • Base Selection: While LDA is expensive, weaker bases (e.g., KOtBu) often fail to drive the cyclization to completion due to the high pKa (~24) of the ester

    
    -proton. Using LiHMDS  can be a cleaner, albeit slightly more expensive, alternative that allows for easier workup.
    
  • Reduction: Replacing solid LAH with Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene significantly lowers cost on scale. It is non-pyrophoric, thermally stable, and soluble in aromatic solvents, allowing for a streamlined liquid-liquid extraction workup.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (The Precursor)

This step constructs the cage. Rigorous moisture exclusion is critical.

Reagents:

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (prepared from ethyl isonipecotate)[1]

  • LDA (2.0 M in THF/Heptane)

  • Dry THF

  • Saturated aqueous

    
    
    

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere. Charge with Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (1.0 eq) dissolved in dry THF (10-15 volumes).
    
  • Cooling: Cool the solution to -50°C . (Note: On a smaller scale, dry ice/acetone is used. On a process scale, jacketed reactors with Syltherm XLT are required).

  • Cyclization: Add LDA (1.5 eq) dropwise over 60 minutes. Maintain internal temperature below -40°C.

    • Mechanism:[2][3] The kinetic enolate forms at the 4-position. As the mixture warms, the enolate performs an intramolecular

      
       attack on the chloro-ethyl tail.
      
  • Warming: Allow the mixture to warm slowly to 0°C over 4 hours. Stir at ambient temperature (20-25°C) for 12 hours.

  • Quench: Cool to 0°C. Quench with saturated aqueous

    
    . Do not use acid, as the amine product is basic and will be trapped in the aqueous phase.
    
  • Workup: Extract with

    
     or MTBE (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Distillation or flash chromatography (DCM/MeOH/NH3) if necessary.

Protocol 2: Reduction to Quinuclidin-4-ylmethanol

This step converts the ester to the target alcohol.

Reagents:

  • Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (from Protocol 1)[4]

  • 
     (LAH) pellets or powder
    
  • Dry THF or Diethyl Ether

Workflow:

  • Slurry Preparation: Suspend

    
     (2.5 eq) in dry THF at 0°C.
    
  • Addition: Add the quinuclidine ester (dissolved in THF) dropwise to the hydride slurry. The reaction is exothermic; control addition rate to maintain gentle reflux.

  • Reflux: Heat to reflux (66°C) for 3-6 hours. Monitor by TLC or GC.

  • Fieser Workup: Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Isolation: Filter the granular aluminum salts. Wash the filter cake with hot THF. Concentrate the filtrate to yield Quinuclidin-4-ylmethanol as a white solid.

Part 4: Visualization of the Synthesis Pathway

The following diagram illustrates the "Isonipecotate Bridge" strategy, highlighting the critical cyclization step.

QuinuclidineSynthesis cluster_legend Key Transformation Start Ethyl Isonipecotate (Ethyl piperidine-4-carboxylate) Step1 N-Alkylation (+ 1-bromo-2-chloroethane) Start->Step1 Inter Intermediate: Ethyl 1-(2-chloroethyl) piperidine-4-carboxylate Step1->Inter K2CO3, Toluene/H2O Step2 Cyclization (LDA, -50°C) Intramolecular SN2 Inter->Step2 Ester Bridgehead Ester: Ethyl 1-azabicyclo[2.2.2] octane-4-carboxylate Step2->Ester Ring Closure Step3 Reduction (LiAlH4 or Red-Al) Ester->Step3 Product Target: Quinuclidin-4-ylmethanol Step3->Product Hydride Transfer

Caption: The "Isonipecotate Bridge" pathway. The red box highlights the critical LDA-mediated cyclization step which forms the cage structure.

References

  • Preparation of Umeclidinium Bromide. European Patent Office.[5] Patent EP3831826A1.[4] (Describes the synthesis of the ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate precursor using LDA). Link

  • Synthesis of Quinuclidine Derivatives. ChemicalBook. (Data on 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester, CAS 22766-68-3).[6][7] Link

  • Reduction of Carboxylic Acids to Alcohols. Chemistry LibreTexts. (General protocols for LAH and catalytic reduction of esters). Link

  • Process Development for Quinuclidine Derivatives. Google Patents. US Patent 9657011B2. (Detailed process chemistry for quinuclidine intermediates). Link

  • Safety of Hydride Reductions. Organic Chemistry Portal. (Comparison of LAH vs. alternative hydride donors). Link

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling Quinuclidin-4-ylmethanol (CAS 19064-18-7)

Executive Summary Quinuclidin-4-ylmethanol is a bicyclic tertiary amine used primarily as a synthesis intermediate and ligand in organic chemistry. While specific toxicological data for this isomer is less abundant than...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinuclidin-4-ylmethanol is a bicyclic tertiary amine used primarily as a synthesis intermediate and ligand in organic chemistry. While specific toxicological data for this isomer is less abundant than its 3-position analog, it must be handled with the rigorous safety protocols assigned to corrosive, hygroscopic organic bases .

This guide synthesizes chemical hygiene standards with practical laboratory logistics to ensure researcher safety and sample integrity.

Part 1: Chemical Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the "Why." As a quinuclidine derivative, this compound presents three primary vectors of risk:

  • Basicity (Chemical Burn Risk): Like most quinuclidines, the bridgehead nitrogen is highly basic. Contact with moisture on skin or mucous membranes can generate high local pH, leading to irritation or chemical burns.

  • Physical Form (Inhalation Risk): Typically a solid powder. Dust generation during weighing poses a significant inhalation hazard to the upper respiratory tract.

  • Hygroscopicity (Operational Risk): It avidly absorbs atmospheric moisture. While this is a quality control issue, it also increases the stickiness of the substance, making transfer difficult and increasing the likelihood of spills or glove contamination.

Hazard Summary Table
PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystalline)High risk of airborne particulates during transfer.
Chemical Class Bicyclic Tertiary AmineCorrosive/Irritant to eyes, skin, and respiratory system.
Reactivity Hygroscopic; Acid-sensitiveKeep away from strong oxidizers and acids. Store under inert gas.
Route of Entry Inhalation, Dermal, OcularEyes are the most critical vulnerability due to rapid pH damage.

Part 2: The PPE Matrix (Personal Protective Equipment)

Standard "lab coat and glasses" are insufficient for handling basic organic amines. The following PPE configuration is required to create a self-validating safety barrier.

Hand Protection: The "Double-Barrier" Technique

Amines can permeate standard latex and thin nitrile.

  • Primary Layer (Inner): 4 mil Nitrile (Standard dexterity).

  • Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile or Neoprene.

  • Rationale: The outer layer takes the mechanical stress and potential chemical splash. The inner layer protects against permeation if the outer glove is compromised.

  • Protocol: Change outer gloves immediately upon visible contamination.

Ocular & Face Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 rated) are mandatory. Safety glasses are insufficient because they do not seal against airborne basic dust.

  • High-Volume Handling: If handling >5g or working outside a hood (not recommended), a Face Shield must be worn over goggles.

Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood.

  • Secondary Control: If weighing balance stability requires hood sash closure or if working in a glovebox is impossible, use a P100 Particulate Respirator (e.g., 3M 6000 series with 2091 filters).

Body Protection
  • Standard: Flame-resistant lab coat buttoned to the neck.

  • Enhanced: For synthesis scale-up, wear a chemical-resistant apron (Tyvek or PVC) to prevent dust embedding in fabric lab coats.

Part 3: Operational Protocols

Workflow Visualization: Safe Weighing & Transfer

The following diagram outlines the decision logic for handling hygroscopic amines to prevent exposure and degradation.

HandlingProtocol Start Start: Handling Quinuclidin-4-ylmethanol CheckEnv Check Environment: Humidity < 40%? Start->CheckEnv GloveBox Use Inert Atmosphere Glove Box (Argon/N2) CheckEnv->GloveBox No (Too Humid) FumeHood Use Chemical Fume Hood (Sash at safe height) CheckEnv->FumeHood Yes Weighing Weigh into Tared Vial GloveBox->Weighing StaticControl Apply Static Gun/Ionizer (Prevent powder fly-out) FumeHood->StaticControl StaticControl->Weighing Seal Seal & Parafilm Immediately Weighing->Seal Clean Decontaminate Area (Weak Acid Wipe) Seal->Clean

Figure 1: Decision logic for environmental control during handling. Note the emphasis on static control for powders in fume hoods.

Detailed Step-by-Step Procedure
1. Preparation
  • Verify Ventilation: Ensure fume hood is operating at 80–100 fpm face velocity.

  • Static Mitigation: Quinuclidin-4-ylmethanol powder is prone to static charge. Place an ionizing bar or use an anti-static gun inside the hood prior to opening the container.

  • Staging: Place a secondary containment tray (polypropylene) in the hood. All weighing happens inside this tray to capture spills.

2. Transfer & Weighing
  • Don PPE: Put on double nitrile gloves and chemical splash goggles.

  • Open: Uncap the bottle inside the hood. Do not remove the bottle from the hood while open.

  • Aliquot: Use a clean, dry spatula. Avoid using metal spatulas if the substance appears sticky/wet (indicating hydrolysis); use PTFE-coated spatulas instead.

  • Reseal: If the compound is stored under inert gas (recommended), purge the headspace with Nitrogen or Argon before recapping.

3. Decontamination (The "Acid Wipe" Technique)

Because this is a base, water alone may not effectively clean residues (and may spread them).

  • Initial Wipe: Use a dry paper towel to capture loose powder.

  • Neutralization: Wipe the balance area and tools with a dilute acetic acid solution (1-5%) or a commercial lab cleaner designed for bases.

  • Final Rinse: Wipe with distilled water, then ethanol.

Part 4: Emergency Response & Disposal

Emergency Response Logic

In the event of exposure, immediate action determines the severity of the injury.

EmergencyResponse Accident Exposure Event Skin Skin Contact Accident->Skin Eye Eye Contact Accident->Eye Inhale Inhalation Accident->Inhale ActionSkin Brush off powder Flush water 15 min Skin->ActionSkin ActionEye Eye Wash Station Flush 15 min (Hold lids open) Eye->ActionEye ActionInhale Move to Fresh Air Seek Medical Attn Inhale->ActionInhale Medical Consult SDS & Physician ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response protocols for different exposure routes.

Disposal Strategy
  • Classification: Quinuclidin-4-ylmethanol must be classified as Organic Base waste.

  • Segregation: DO NOT mix with organic acids or oxidizers in the waste stream, as this can generate heat or toxic byproducts.

  • Container: Dissolve small amounts in a compatible solvent (e.g., Ethanol) and place in the "Basic Organic Waste" carboy.

References

  • PubChem. (n.d.). Quinuclidin-4-ylmethanol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Quinuclidine Derivatives. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

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